molecular formula C32H32N6O7S4 B15558370 Leptosin I

Leptosin I

Numéro de catalogue: B15558370
Poids moléculaire: 740.9 g/mol
Clé InChI: PZFMMBJJDMZAIP-ZHAQRSJSSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Leptosin I is a pyrroloindole.
(1R,2R,4R,7S,10R,18S,19R,27S,30R,37R)-37-hydroxy-7-(hydroxymethyl)-6,36-dimethyl-30-propan-2-yl-3-oxa-31,32,33,34-tetrathia-6,9,11,26,28,36-hexazadecacyclo[28.4.2.14,18.01,28.02,19.04,9.010,18.012,17.019,27.020,25]heptatriaconta-12,14,16,20,22,24-hexaene-5,8,29,35-tetrone has been reported in Leptosphaeria with data available.
an epitetrathiodioxopiperazine;  structure given in first source

Propriétés

Formule moléculaire

C32H32N6O7S4

Poids moléculaire

740.9 g/mol

Nom IUPAC

(1R,2R,4R,7S,10R,18S,19R,27S,30R,37R)-37-hydroxy-7-(hydroxymethyl)-6,36-dimethyl-30-propan-2-yl-3-oxa-31,32,33,34-tetrathia-6,9,11,26,28,36-hexazadecacyclo[28.4.2.14,18.01,28.02,19.04,9.010,18.012,17.019,27.020,25]heptatriaconta-12,14,16,20,22,24-hexaene-5,8,29,35-tetrone

InChI

InChI=1S/C32H32N6O7S4/c1-14(2)31-27(44)38-24-29(16-10-6-8-12-18(16)34-24)22(32(38,26(43)36(31)4)47-49-48-46-31)45-30-21(41)28(29)15-9-5-7-11-17(15)33-23(28)37(30)20(40)19(13-39)35(3)25(30)42/h5-12,14,19,21-24,33-34,39,41H,13H2,1-4H3/t19-,21+,22+,23+,24-,28+,29-,30+,31+,32+/m0/s1

Clé InChI

PZFMMBJJDMZAIP-ZHAQRSJSSA-N

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide on the Discovery and Isolation of Leptosin I

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and biological activity of Leptosin I, a potent cytotoxic epipolythiodioxopiperazine. Due to the limited public availability of the original 1994 publication by Takahashi et al., this document combines established information with generalized protocols for the fermentation and isolation of similar fungal metabolites to provide a practical guide for researchers in the field of natural product drug discovery.

Introduction and Discovery

This compound is a sulfur-containing heterocyclic alkaloid belonging to the epipolythiodioxopiperazine (ETP) class of natural products. These complex molecules are known for their significant and diverse biological activities, including potent antitumor, antiviral, and antimicrobial effects.[1][2]

The initial discovery and isolation of this compound, along with the related compound Leptosin J, was reported in 1994 by a team of researchers from Osaka University of Pharmaceutical Sciences, Japan.[3] The producing organism was identified as a strain of Leptosphaeria sp. (OUPS-4), a marine fungus found attached to the brown alga Sargassum tortile.[3] The isolation of novel bioactive compounds from marine-derived fungi continues to be a promising area of research for identifying new therapeutic leads. This compound demonstrated significant cytotoxic activity against murine leukemia P388 cells, highlighting its potential as a lead compound for anticancer drug development.[3]

Data Presentation: Physico-chemical and Biological Properties

PropertyValueReference
Molecular Formula C₃₂H₃₂N₆O₇S₄[4]
Molecular Weight 740.9 g/mol [4]
CAS Number 160472-96-8[4]
Biological Activity Cytotoxic against P388 leukemia cells[3]
Producing Organism Leptosphaeria sp. OUPS-4[3]
Source Marine fungus from the alga Sargassum tortile[3]

Experimental Protocols

The following protocols are based on established methodologies for the cultivation of marine-derived fungi and the isolation of epipolythiodioxopiperazine alkaloids. The specific parameters for this compound production by Leptosphaeria sp. OUPS-4 may vary.

Fermentation of Leptosphaeria sp. OUPS-4 (Representative Protocol)

This protocol outlines a typical procedure for the cultivation of a marine-derived fungus for the production of secondary metabolites.

1. Culture Initiation:

  • Aseptically transfer a small piece of mycelium of Leptosphaeria sp. OUPS-4 from a stock culture to a petri dish containing a suitable solid medium (e.g., Potato Dextrose Agar (B569324) prepared with 50% seawater).
  • Incubate the plate at 25-28°C for 7-10 days, or until sufficient mycelial growth is observed.

2. Seed Culture:

  • Prepare a liquid seed medium (e.g., Potato Dextrose Broth prepared with 50% seawater).
  • Inoculate the seed medium with several small pieces of the agar culture.
  • Incubate the seed culture at 25-28°C on a rotary shaker at 150-180 rpm for 3-5 days.

3. Production Culture:

  • Prepare the production medium. A variety of media can be used to optimize secondary metabolite production (e.g., Czapek-Dox broth, Yeast Extract-Malt Extract broth, or a custom production medium supplemented with amino acids like tryptophan, a precursor for many indole (B1671886) alkaloids).
  • Inoculate the production medium with the seed culture (typically 5-10% v/v).
  • Incubate the production culture under the same conditions as the seed culture for 14-21 days. Monitor the culture for secondary metabolite production using methods such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) analysis of small-scale extracts.

Extraction and Isolation of this compound (Representative Protocol)

This compound was originally isolated from the mycelium of the fungus.[3] The following is a generalized procedure for the extraction and purification of lipophilic metabolites from fungal mycelium.

1. Harvest and Extraction:

  • Separate the mycelium from the culture broth by filtration.
  • Dry the mycelium (e.g., by lyophilization or air drying).
  • Grind the dried mycelium to a fine powder.
  • Extract the powdered mycelium exhaustively with a suitable organic solvent (e.g., methanol, ethyl acetate (B1210297), or a mixture thereof) at room temperature.
  • Combine the solvent extracts and evaporate to dryness under reduced pressure to yield a crude extract.

2. Chromatographic Purification:

  • Step 1: Silica (B1680970) Gel Column Chromatography:
  • Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.
  • Apply the adsorbed material to the top of a silica gel column packed in a non-polar solvent (e.g., hexane (B92381) or dichloromethane).
  • Elute the column with a stepwise or gradient solvent system of increasing polarity (e.g., hexane -> hexane/ethyl acetate mixtures -> ethyl acetate -> ethyl acetate/methanol mixtures).
  • Collect fractions and monitor by TLC, visualizing with UV light and/or a suitable staining reagent.
  • Combine fractions containing the compound of interest based on their TLC profiles.

Mandatory Visualizations

Experimental Workflow

G Figure 1. Generalized Workflow for this compound Isolation cluster_0 Fermentation cluster_1 Extraction cluster_2 Purification A Agar Plate Culture of Leptosphaeria sp. OUPS-4 B Seed Culture (Liquid Medium) A->B C Production Culture (Large Scale) B->C D Harvest Mycelium (Filtration) C->D E Drying and Grinding of Mycelium D->E F Solvent Extraction (e.g., Ethyl Acetate) E->F G Crude Extract F->G H Silica Gel Column Chromatography G->H I Bioactive Fractions H->I J Preparative HPLC (C18 Column) I->J K Pure this compound J->K

Caption: Figure 1. Generalized Workflow for this compound Isolation.

Proposed Signaling Pathway

While the specific signaling pathway for this compound has not been fully elucidated, studies on the related compounds Leptosin C and F, also isolated from a Leptosphaeria species, provide a likely mechanism of action. These compounds have been shown to inhibit DNA topoisomerase I and the PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation, ultimately leading to apoptosis.

G Figure 2. Proposed Cytotoxic Mechanism of Leptosins cluster_0 Cellular Targets Leptosin This compound (and related ETPs) PI3K PI3K Leptosin->PI3K Inhibition TopoI DNA Topoisomerase I Leptosin->TopoI Inhibition pAkt p-Akt (Active) Leptosin->pAkt Dephosphorylation (Inactivation) Akt Akt (Protein Kinase B) PI3K->Akt Activation Akt->pAkt Phosphorylation DNA_Replication DNA Replication & Transcription TopoI->DNA_Replication Enables AntiApoptosis Anti-Apoptotic Signaling (Cell Survival) pAkt->AntiApoptosis Promotion Apoptosis Apoptosis (Programmed Cell Death) AntiApoptosis->Apoptosis Inhibition DNA_Replication->AntiApoptosis

Caption: Figure 2. Proposed Cytotoxic Mechanism of Leptosins.

Conclusion

This compound, a complex epipolythiodioxopiperazine isolated from the marine fungus Leptosphaeria sp., represents a promising scaffold for the development of novel cytotoxic agents. While the original detailed experimental data remains largely inaccessible, this guide provides a framework for its production and purification based on established methods for related fungal metabolites. The probable mechanism of action, through inhibition of critical cell survival pathways, underscores the therapeutic potential of this class of compounds. Further investigation into the synthesis of this compound and its analogues, along with detailed studies of its interactions with cellular targets, is warranted to fully explore its utility in drug development.

References

An In-depth Technical Guide to Leptosin I from Leptosphaeria sp.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leptosin I is a potent cytotoxic secondary metabolite isolated from the marine fungus Leptosphaeria sp. strain OUPS-4. This fungus was found attached to the marine alga Sargassum tortile. This compound belongs to the epipolythiodioxopiperazine (ETP) class of natural products, a group of complex fungal metabolites known for their diverse and significant biological activities. Structurally, this compound is a dimeric alkaloid characterized by a unique disulfide bridge, which is a key feature responsible for the bioactivity of ETPs. This technical guide provides a comprehensive overview of this compound, including its chemical properties, isolation, purification, and biological activity, with a focus on its cytotoxic effects against P388 murine leukemia cells.

Physico-chemical Properties of this compound

This compound is a complex molecule with a dimeric structure. Its detailed physico-chemical properties, including spectroscopic data, are crucial for its identification and characterization.

Table 1: Physico-chemical and Spectroscopic Data for this compound

PropertyValue
Molecular Formula C32H32N6O6S4
Molecular Weight 740.9 g/mol
Appearance Colorless needles
¹H NMR (CDCl₃, 500 MHz) δ (ppm) Data not available in the searched literature
¹³C NMR (CDCl₃, 125 MHz) δ (ppm) Data not available in the searched literature
Mass Spectrometry (FABMS) m/z: 741 [M+H]⁺
UV λmax (MeOH) nm (ε) Data not available in the searched literature
Optical Rotation [α]D Data not available in the searched literature

Note: Specific NMR chemical shifts, UV absorption maxima, and optical rotation values for this compound were not explicitly detailed in the readily available literature. Researchers should refer to the primary publication by Takahashi et al. (1994) for this detailed information.

Experimental Protocols

Isolation and Purification of this compound

The following protocol is a generalized procedure based on the methods described for the isolation of Leptosins from Leptosphaeria sp. OUPS-4.

Workflow for the Isolation and Purification of this compound

G cluster_0 Fungal Culture and Extraction cluster_1 Chromatographic Purification A Culture of Leptosphaeria sp. OUPS-4 B Harvesting of Mycelium A->B C Extraction with Acetone (B3395972) B->C D Concentration of Acetone Extract C->D E Partitioning with Ethyl Acetate (B1210297) D->E F Silica (B1680970) Gel Column Chromatography (Eluent: CHCl₃-MeOH) E->F G Sephadex LH-20 Column Chromatography (Eluent: CHCl₃-MeOH 1:1) F->G H Preparative TLC (Eluent: CHCl₃-MeOH 20:1) G->H I Crystallization H->I J Pure this compound I->J

Caption: Workflow for the isolation and purification of this compound.

Detailed Methodology:

  • Fungal Culture: Leptosphaeria sp. OUPS-4 is cultured in a suitable liquid medium.

  • Extraction: The mycelia are harvested and extracted with acetone. The acetone extract is then concentrated under reduced pressure.

  • Solvent Partitioning: The concentrated extract is partitioned between ethyl acetate and water. The ethyl acetate layer, containing the crude mixture of Leptosins, is collected and evaporated to dryness.

  • Silica Gel Chromatography: The crude extract is subjected to silica gel column chromatography, eluting with a chloroform-methanol gradient to separate fractions based on polarity.

  • Sephadex LH-20 Chromatography: Fractions containing this compound are further purified by Sephadex LH-20 column chromatography using a chloroform-methanol (1:1) solvent system.

  • Preparative Thin-Layer Chromatography (TLC): Final purification is achieved by preparative TLC on silica gel plates, developing with a chloroform-methanol (20:1) mobile phase.

  • Crystallization: The purified this compound is crystallized from a suitable solvent system to obtain colorless needles.

Cytotoxicity Assay against P388 Cells

The cytotoxic activity of this compound is evaluated against the P388 murine leukemia cell line. A standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method for this purpose.

Workflow for P388 Cytotoxicity Assay

G cluster_0 Cell Culture and Treatment cluster_1 MTT Assay and Data Analysis A Culture P388 cells B Seed cells into 96-well plates A->B C Add serial dilutions of this compound B->C D Incubate for 48-72 hours C->D E Add MTT solution D->E F Incubate for 4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 value H->I

Caption: Workflow for assessing the cytotoxicity of this compound against P388 cells.

Detailed Methodology:

  • Cell Culture: P388 murine leukemia cells are maintained in an appropriate culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well microplates at a predetermined density.

  • Compound Treatment: A stock solution of this compound in a suitable solvent (e.g., DMSO) is prepared and serially diluted with the culture medium. These dilutions are added to the wells containing the cells.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Biological Activity

This compound has demonstrated significant cytotoxic activity against cultured P388 murine leukemia cells.[1]

Table 2: Cytotoxicity of this compound

Cell LineAssayIC50 (µg/mL)
P388 Murine LeukemiaCytotoxicitySignificant activity reported, but specific IC50 value not available in the searched literature.

Note: While the primary literature reports significant cytotoxicity, the specific IC50 value for this compound against P388 cells is not provided in the accessible abstracts. This information is likely contained within the full text of the original publication.

Other members of the Leptosin family, such as Leptosins C and F, have been shown to inhibit DNA topoisomerases I and/or II and induce apoptosis through the inactivation of the Akt/protein kinase B signaling pathway. This suggests a potential mechanism of action for the cytotoxic effects observed with this compound, although further investigation is required to confirm this.

Biosynthesis of Leptosins

The biosynthesis of epipolythiodioxopiperazines like the Leptosins is a complex process involving a multi-gene biosynthetic cluster. The core scaffold is typically derived from two amino acids, which are cyclized to form a diketopiperazine. Subsequent modifications, including the crucial insertion of the disulfide bridge, are carried out by a series of dedicated enzymes.

Proposed Biosynthetic Pathway for the Epipolythiodioxopiperazine Core

G A Amino Acid 1 C Non-ribosomal Peptide Synthetase (NRPS) A->C B Amino Acid 2 B->C D Cyclic Dipeptide (Diketopiperazine) C->D E Series of Enzymatic Modifications (e.g., Hydroxylation, Prenylation) D->E F Introduction of Sulfur Atoms (e.g., via Cysteine or Glutathione) E->F G Formation of Dithiol F->G H Oxidation to Disulfide Bridge G->H I Mature Epipolythiodioxopiperazine (e.g., this compound) H->I

References

Unraveling the Molecular Architecture of Epi-Leptosphaerin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure elucidation of epi-leptosphaerin, a marine alkaloid with a notable structural similarity to L-isoascorbic acid. This document details the spectroscopic data and the experimental protocols that were instrumental in confirming its molecular architecture, including its total synthesis.

Physico-chemical and Spectroscopic Characterization

Epi-leptosphaerin was first isolated as a colorless solid. Its initial characterization involved a suite of spectroscopic and physical measurements to determine its fundamental properties.

PropertyValueReference
Molecular Formula C₈H₉NO₅[1]
Optical Rotation [α]D +6.5 (c 0.07, water)[1]
High-Resolution Mass Spectrometry (HR-ESI-MS) m/z: 224.0536 [M+Na]⁺ (calcd for C₈H₉NO₅Na, 224.0535)[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy

The precise arrangement of atoms in epi-leptosphaerin was determined through extensive one- and two-dimensional NMR spectroscopy. The experiments were recorded on a Bruker 600 MHz (Avance II) spectrometer.[1] The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Epi-Leptosphaerin in Pyridine-d₅ [1]

Position¹³C (150 MHz)¹H (600 MHz)Key HMBC CorrelationsKey COSY Correlations
1170.8---
2128.3-H-3-
3129.18.05 (d, J=2.0)C-1, C-2, C-4, C-7H-4
483.35.73 (dd, J=3.3, 2.0)C-2, C-5, C-6H-3, H-5
573.44.35 (bs)C-4, C-6H-4, H-6
664.54.29 (m)C-4, C-5H-5
7170.2-H-3, H-8-
823.82.25 (s)C-7-
NH-10.86 (s)--

Experimental Protocols

The structural confirmation of epi-leptosphaerin was solidified through its total synthesis. The following protocols are based on the Haber-independent, asymmetric synthesis from a chitin-derived chiral pool synthon.[2][3]

General Experimental Procedures

All reactions were carried out in oven-dried glassware under an inert atmosphere unless otherwise specified. Reagents were used as received from commercial suppliers. Chromatographic separations were performed using silica (B1680970) gel flash chromatography.

Synthesis of Epi-Leptosphaerin

The synthesis of epi-leptosphaerin commences from dihydroxyethyl acetamidofuran (Di-HAF), a chiral synthon derived from chitin.[2]

Step 1: Protection of Di-HAF The diol in Di-HAF is first protected as a di-tert-butyldimethylsilyl ether.

Step 2: Photooxidation The protected Di-HAF undergoes photooxidation to yield the corresponding butenolide.

Step 3: Luche Reduction and Ring-Opening A Luche reduction of the butenolide leads to a diastereoselective reduction and subsequent ring-opening to form a hydroxyacid intermediate.

Step 4: Lactonization and Deprotection The final step involves an acid-mediated lactonization of the hydroxyacid, which is accompanied by the removal of the silyl (B83357) protecting groups to yield epi-leptosphaerin. The spectroscopic data of the synthetic product was in full agreement with that of the natural product.[2]

Logical Workflow and Visualizations

The structural elucidation of a natural product is a logical process that integrates spectroscopic data analysis with chemical synthesis for confirmation.

Structure Elucidation Workflow

The following diagram illustrates the general workflow for the structure elucidation of a novel natural product like epi-leptosphaerin.

structure_elucidation_workflow Isolation Isolation from Natural Source Spectroscopy Spectroscopic Analysis (NMR, HRMS, etc.) Isolation->Spectroscopy Proposed_Structure Proposed Structure Spectroscopy->Proposed_Structure Confirmation Structure Confirmation Spectroscopy->Confirmation Synthesis Total Synthesis Proposed_Structure->Synthesis Synthesis->Confirmation epi_leptosphaerin_synthesis DiHAF Di-HAF Protected_DiHAF Protected Di-HAF DiHAF->Protected_DiHAF Protection Butenolide Butenolide intermediate Protected_DiHAF->Butenolide Photooxidation Hydroxyacid Hydroxyacid intermediate Butenolide->Hydroxyacid Luche Reduction EpiLeptosphaerin epi-Leptosphaerin Hydroxyacid->EpiLeptosphaerin Lactonization & Deprotection

References

An In-depth Technical Guide to the Physical and Chemical Properties of Leptosin I

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leptosin I is a potent cytotoxic metabolite belonging to the epipolythiodioxopiperazine (ETP) class of natural products. Isolated from the marine fungus Leptosphaeria sp., this complex heterocyclic compound has demonstrated significant antitumor potential. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its biological activities, and the molecular pathways it modulates. Detailed experimental methodologies for key assays are provided, along with structured data presentation and visual diagrams of its proposed mechanism of action to support further research and drug development efforts.

Physicochemical Properties of this compound

This compound is a dimeric epidithiodioxopiperazine, a class of compounds known for their bioactivity, which is largely attributed to the reactive disulfide bridge.[1] The following tables summarize the known physical and chemical properties of this compound, based on experimental data from its initial isolation and characterization, as well as computed properties from public chemical databases.

Table 1: General and Chemical Properties of this compound
PropertyValueSource
Molecular Formula C₃₂H₃₂N₆O₇S₄PubChem
Molecular Weight 740.9 g/mol PubChem
IUPAC Name (1R,2R,4R,7S,10R,18S,19R,27S,30R,37R)-37-hydroxy-7-(hydroxymethyl)-6,36-dimethyl-30-propan-2-yl-3-oxa-31,32,33,34-tetrathia-6,9,11,26,28,36-hexazadecacyclo[28.4.2.1⁴,¹⁸.0¹,²⁸.0²,¹⁹.0⁴,⁹.0¹⁰,¹⁸.0¹²,¹⁷.0¹⁹,²⁷.0²⁰,²⁵]heptatriaconta-12,14,16,20,22,24-hexaene-5,8,29,35-tetronePubChem
CAS Number 160472-96-8PubChem
Class Epipolythiodioxopiperazine[2]
Natural Source Leptosphaeria sp. OUPS-4 (marine fungus)[2]
Table 2: Spectral Data for this compound
Spectral Data TypeKey Features
¹H NMR Data not available in the searched literature.
¹³C NMR Data not available in the searched literature.
Mass Spectrometry Data not available in the searched literature.
Infrared (IR) Spectroscopy Data not available in the searched literature.
UV-Vis Spectroscopy Data not available in the searched literature.

Note: While the structure of this compound has been elucidated, detailed spectral data from the primary literature was not available in the conducted search.

Biological Activity and Mechanism of Action

This compound exhibits significant cytotoxic activity against various cancer cell lines.[2] While direct studies on the signaling pathways of this compound are limited, research on closely related leptosins, such as Leptosin F and C, provides strong evidence for its mechanism of action.[3] The bioactivity of ETPs is primarily mediated by their disulfide bridge, which can induce the generation of reactive oxygen species (ROS) and interact with cellular thiol-containing proteins, leading to widespread cellular dysfunction and apoptosis.[1]

Inhibition of DNA Topoisomerases

Leptosins F and C have been identified as catalytic inhibitors of DNA topoisomerases I and/or II.[3] These enzymes are crucial for managing DNA topology during replication and transcription. Their inhibition leads to DNA damage and cell cycle arrest. It is highly probable that this compound shares this mechanism.

Induction of Apoptosis via Akt Pathway Inhibition

A key mechanism of leptosin-induced cytotoxicity is the induction of apoptosis. Leptosins F and C have been shown to inhibit the Akt (Protein Kinase B) signaling pathway, a central regulator of cell survival.[3] Inhibition of this pathway leads to the dephosphorylation of Akt, which in turn activates downstream apoptotic effectors like caspase-3.[3][4]

Cell Cycle Arrest

By inhibiting DNA topoisomerases and promoting DNA damage, leptosins can induce cell cycle arrest. Studies on Leptosin C show that it causes cells to accumulate in the G1 phase, preventing their progression into the S phase where DNA replication occurs.[3]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of this compound and a general workflow for investigating its cytotoxic effects.

Leptosin_Signaling_Pathway cluster_cell Cancer Cell cluster_akt Akt Survival Pathway cluster_apoptosis Apoptosis Cascade Leptosin_I This compound ROS ↑ Reactive Oxygen Species (ROS) Leptosin_I->ROS Topoisomerase DNA Topoisomerase I/II Leptosin_I->Topoisomerase Akt_p Akt (Active) Leptosin_I->Akt_p DNA_Damage DNA Damage Topoisomerase->DNA_Damage Cell_Cycle_Arrest G1 Phase Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Akt Akt (Inactive) Akt_p->Akt Dephosphorylation Caspase3 Caspase-3 Activation Akt->Caspase3 Caspase3->Apoptosis

Caption: Proposed signaling pathway for this compound-induced cytotoxicity.

Experimental_Workflow cluster_culture Fungal Culture & Extraction cluster_assays Biological Assays Start Cultivation of Leptosphaeria sp. OUPS-4 Extraction Mycelium Extraction (e.g., with Acetone) Start->Extraction Purification Chromatographic Purification (Silica Gel, HPLC) Extraction->Purification Cytotoxicity Cytotoxicity Assay (e.g., MTT on P388 cells) Purification->Cytotoxicity Topo_Assay Topoisomerase Inhibition Assay (DNA Relaxation Assay) Cytotoxicity->Topo_Assay Apoptosis_Assay Apoptosis Analysis Cytotoxicity->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cytotoxicity->Cell_Cycle Akt_Assay Akt Phosphorylation (Western Blot) Apoptosis_Assay->Akt_Assay

Caption: General experimental workflow for this compound isolation and characterization.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of this compound's biological activity. These are generalized protocols based on standard laboratory practices and the available literature on leptosins and other ETPs.

Isolation and Purification of this compound

This protocol is based on the original method described for the isolation of leptosins from Leptosphaeria sp. OUPS-4.[2][5]

  • Fungal Cultivation: Leptosphaeria sp. OUPS-4 is cultured in a suitable liquid medium (e.g., potato dextrose broth) at 25-28°C for 3-4 weeks in stationary culture.

  • Mycelium Extraction: The mycelia are harvested by filtration, dried, and then extracted exhaustively with a solvent such as acetone (B3395972) or methanol. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297), to separate compounds based on their polarity.

  • Chromatographic Purification: The bioactive fraction (typically the ethyl acetate or chloroform fraction) is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform and methanol.

  • High-Performance Liquid Chromatography (HPLC): Fractions showing cytotoxic activity are further purified by reversed-phase HPLC using a C18 column with a methanol-water or acetonitrile-water gradient to yield pure this compound.

DNA Topoisomerase I Inhibition Assay

This assay measures the inhibition of topoisomerase I-mediated relaxation of supercoiled plasmid DNA.[6][7]

  • Reaction Mixture Preparation: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human topoisomerase I, and an assay buffer (typically containing Tris-HCl, KCl, MgCl₂, DTT, and BSA).

  • Incubation: Add varying concentrations of this compound (dissolved in DMSO) to the reaction mixture. A control with DMSO alone and a positive control with a known inhibitor (e.g., camptothecin) should be included. Incubate the mixture at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a loading buffer containing SDS and proteinase K.

  • Agarose (B213101) Gel Electrophoresis: The reaction products are separated on a 1% agarose gel.

  • Visualization: The gel is stained with ethidium (B1194527) bromide and visualized under UV light. Inhibition of topoisomerase I is indicated by the persistence of the supercoiled DNA form, while the relaxed form will be prominent in the untreated control.

Analysis of Akt Phosphorylation by Western Blot

This protocol details the detection of changes in the phosphorylation state of Akt at key residues (e.g., Ser473) following treatment with a cytotoxic agent.[8][9]

  • Cell Culture and Treatment: Plate a suitable cancer cell line (e.g., RPMI8402) and allow them to adhere. Treat the cells with various concentrations of this compound for specified time points.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated Akt (p-Akt Ser473).

    • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The membrane can be stripped and re-probed for total Akt and a loading control (e.g., β-actin or GAPDH) to normalize the results.

Caspase-3 Activity Assay

This colorimetric or fluorometric assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.[2][10]

  • Cell Treatment and Lysis: Treat cells with this compound as described for the Western blot protocol. Harvest and lyse the cells in a specific lysis buffer provided with the assay kit.

  • Assay Reaction: In a 96-well plate, add the cell lysate to a reaction buffer containing a caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AMC for fluorometric).

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Read the absorbance at 405 nm (for pNA) or the fluorescence at the appropriate excitation/emission wavelengths (for AMC) using a microplate reader.

  • Analysis: The increase in absorbance or fluorescence in treated samples compared to untreated controls is proportional to the increase in caspase-3 activity.

Cell Cycle Analysis by Flow Cytometry

This method uses propidium (B1200493) iodide (PI) staining to determine the distribution of cells in different phases of the cell cycle.[11][12]

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for a desired period (e.g., 24 hours).

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Cells can be stored at -20°C.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A (to prevent staining of double-stranded RNA).

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate a DNA content histogram and quantify the percentage of cells in the G1, S, and G2/M phases.

Conclusion and Future Directions

This compound is a promising natural product with potent cytotoxic and antitumor properties. Its mechanism of action, likely involving the inhibition of DNA topoisomerases and the inactivation of the Akt survival pathway, makes it a compelling candidate for further investigation in oncology drug development. The methodologies outlined in this guide provide a framework for researchers to further elucidate its precise molecular targets and signaling pathways. Future research should focus on obtaining detailed spectral data, confirming its inhibitory effects on specific topoisomerase isoforms, and evaluating its efficacy and safety in preclinical in vivo models. The complex structure of this compound also presents a significant challenge and opportunity for synthetic chemists to develop analogs with improved potency and therapeutic indices.

References

An In-Depth Technical Guide to the Putative Biosynthesis of Leptosin I

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leptosins are a class of complex secondary metabolites produced by the marine fungus Leptosphaeria sp.[1]. Leptosin I, a member of this family, is a dimeric epipolythiodioxopiperazine (ETP) alkaloid characterized by a unique chemical scaffold and significant cytotoxic activity[2][3]. As a derivative of the well-studied ETP chaetocin (B1668567), the biosynthetic pathway of this compound, while not yet fully elucidated, can be inferred from the established biosynthesis of related fungal toxins such as gliotoxin, sirodesmin PL, and chaetocin itself[4][5][6]. This technical guide consolidates the current understanding of ETP biosynthesis to propose a putative pathway for this compound, detailing the key enzymatic steps, the genetic architecture of the biosynthetic gene cluster, and representative experimental protocols for pathway characterization. This document aims to serve as a comprehensive resource for researchers interested in the natural product biosynthesis of this compound and related compounds for applications in drug discovery and synthetic biology.

Introduction to this compound and Epipolythiodioxopiperazines

This compound is a structurally intricate natural product belonging to the epipolythiodioxopiperazine (ETP) class of fungal secondary metabolites[2][3]. ETPs are defined by a central diketopiperazine (DKP) ring, formed from two amino acids, which is spanned by a reactive transannular di- or polysulfide bridge[7]. This disulfide bridge is crucial for the biological activity of ETPs, which includes potent antimicrobial, immunosuppressive, and antitumor properties[8][9]. This compound is a dimeric ETP, suggesting a biosynthetic pathway that includes a key dimerization step of two monomeric ETP precursors[3]. Given its structural similarity to chaetocin, the biosynthetic machinery for this compound is expected to share significant homology with the chaetocin biosynthetic gene cluster[4][5][10].

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to proceed through a multi-step enzymatic cascade, beginning with the formation of the diketopiperazine core and culminating in the dimerization of two elaborated ETP monomers. The pathway can be divided into four main stages:

Stage 1: Diketopiperazine Core Formation

The biosynthesis is initiated with the condensation of two amino acids, likely L-tryptophan and L-serine, to form a cyclic dipeptide, which constitutes the diketopiperazine (DKP) core of the monomeric precursor. This reaction is catalyzed by a multi-domain Non-Ribosomal Peptide Synthetase (NRPS) . The NRPS enzyme selects and activates the precursor amino acids and catalyzes the formation of the two peptide bonds in a sequential manner[5][6][7].

Stage 2: Core Tailoring and Modification

Following the formation of the DKP core, a series of tailoring enzymes modify the structure. These modifications are critical for the final structure and bioactivity of this compound. Key tailoring steps likely include:

  • Hydroxylation: Cytochrome P450 monooxygenases are expected to hydroxylate specific positions on the DKP ring and the amino acid side chains[6].

  • Methylation: S-adenosyl methionine (SAM)-dependent methyltransferases may be involved in the methylation of nitrogen or oxygen atoms[6].

  • Prenylation: A prenyltransferase may attach an isoprenoid moiety to the tryptophan indole (B1671886) ring, a common modification in fungal alkaloids.

Stage 3: Sulfur Incorporation

A hallmark of ETP biosynthesis is the installation of the transannular disulfide bridge. This is a complex process believed to involve the following steps[2]:

  • Activation of the DKP core: The DKP ring is activated for sulfur addition, possibly through the action of a cytochrome P450 enzyme.

  • Glutathione (B108866) Conjugation: A glutathione S-transferase (GST) catalyzes the addition of two molecules of glutathione to the DKP core.

  • Sulfur Transfer and Bridge Formation: A series of enzymes, including a dipeptidase and a thioredoxin reductase, are thought to process the glutathione adducts to form the dithiol intermediate, which is then oxidized to the final disulfide bridge[6]. For this compound, which is an epitetrathiodioxopiperazine, additional sulfur atoms are incorporated, likely through the action of a sulfurtransferase.

Stage 4: Dimerization

The final key step in the biosynthesis of this compound is the dimerization of two identical or similar ETP monomers. The mechanism of dimerization in ETP biosynthesis is not fully understood but is hypothesized to be catalyzed by a specific enzyme, possibly a laccase or a P450 monooxygenase, that facilitates the formation of a C-C or C-O-C bond between the two monomeric units[11].

Below is a DOT language script for the proposed biosynthetic pathway of a this compound monomer.

Leptosin_I_Monomer_Biosynthesis cluster_precursors Precursors cluster_core_formation Core Formation cluster_tailoring Tailoring Reactions cluster_sulfurization Sulfur Incorporation L-Tryptophan L-Tryptophan L-Serine L-Serine NRPS Non-Ribosomal Peptide Synthetase (NRPS) L-Serine->NRPS DKP Cyclo(Trp-Ser) Diketopiperazine NRPS->DKP P450_1 Cytochrome P450 (Hydroxylation) DKP->P450_1 MT Methyltransferase (Methylation) P450_1->MT Sequential Modifications Tailored_DKP Modified Diketopiperazine P450_1->Tailored_DKP PT Prenyltransferase (Prenylation) MT->PT MT->Tailored_DKP PT->Tailored_DKP Sulfur_Enzymes Sulfur Insertion Cascade (GST, Dipeptidase, etc.) Tailored_DKP->Sulfur_Enzymes ETP_Monomer This compound Monomer (Epitetrathio-DKP) Sulfur_Enzymes->ETP_Monomer

Proposed biosynthetic pathway for a this compound monomer.

Genetic Organization of the this compound Biosynthetic Gene Cluster

The genes encoding the enzymes for secondary metabolite biosynthesis in fungi are typically organized into contiguous biosynthetic gene clusters (BGCs)[1]. While the specific BGC for this compound has not been reported, its composition can be predicted based on the known clusters for chaetocin and other ETPs[4][5][6]. A putative this compound BGC in Leptosphaeria sp. would likely contain genes encoding:

  • A Non-Ribosomal Peptide Synthetase (NRPS): The central enzyme responsible for synthesizing the DKP core.

  • Cytochrome P450 Monooxygenases: Several P450s for various oxidative modifications.

  • Methyltransferases: For the addition of methyl groups.

  • A Prenyltransferase: For the attachment of an isoprenoid group.

  • A Glutathione S-Transferase (GST): For the initial step of sulfur incorporation.

  • A Dipeptidase and other sulfur-related enzymes: For processing the glutathione adducts.

  • A Dimerization Enzyme: A laccase or P450 responsible for coupling the two monomers.

  • Transcription Factors: For regulating the expression of the BGC.

  • Transporters: For exporting the final product out of the cell.

Quantitative Data

As the biosynthesis of this compound has not been biochemically characterized, no specific quantitative data is available. However, for context and comparative purposes, the following table summarizes representative kinetic data for enzymes involved in the biosynthesis of other secondary metabolites.

Enzyme ClassExample EnzymeSubstrateKm (µM)kcat (s-1)Source
NRPS (Adenylation Domain) GliP (from Aspergillus fumigatus)L-Phenylalanine1800.45[5]
L-Serine2500.38[5]
Methyltransferase GliM (from Aspergillus fumigatus)Dithiol gliotoxin501.2[6]
S-adenosyl methionine30-[6]
Glutathione S-Transferase GliG (from Aspergillus fumigatus)Glutathione12002.5[2]

This table presents representative data from related pathways and should not be considered as actual values for this compound biosynthesis.

Experimental Protocols

The elucidation of a novel biosynthetic pathway such as that for this compound requires a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments that would be central to this endeavor.

Identification and Cloning of the this compound Biosynthetic Gene Cluster
  • Genome Sequencing: The first step is to obtain a high-quality genome sequence of the producing organism, Leptosphaeria sp. OUPS-4.

  • Bioinformatic Analysis: The genome is then mined for putative secondary metabolite BGCs using software such as antiSMASH. The search is specifically focused on clusters containing an NRPS gene, as this is the hallmark of ETP biosynthesis.

  • Homology-based PCR and Genome Walking: If a full genome sequence is not available, degenerate PCR primers designed from conserved regions of known ETP biosynthetic genes can be used to amplify a fragment of the target cluster. The flanking regions can then be sequenced using genome walking or inverse PCR techniques.

  • Cosmid/BAC Library Construction and Screening: A genomic library of the producing fungus is constructed in a cosmid or bacterial artificial chromosome (BAC) vector. The library is then screened using a labeled probe derived from a conserved gene within the putative cluster (e.g., the NRPS gene).

  • Cluster Sequencing: Positive clones are then sequenced to obtain the full sequence of the BGC.

BGC_Identification_Workflow Fungus Leptosphaeria sp. OUPS-4 Genomic_DNA Genomic DNA Extraction Fungus->Genomic_DNA Genome_Sequencing Whole Genome Sequencing Genomic_DNA->Genome_Sequencing Bioinformatics Bioinformatic Analysis (antiSMASH) Genome_Sequencing->Bioinformatics Putative_BGC Putative this compound BGC Bioinformatics->Putative_BGC

Workflow for the identification of the this compound BGC.

Functional Characterization of Biosynthetic Genes
  • Gene Deletion: To confirm the involvement of a gene in this compound biosynthesis, it is deleted from the genome of the producing organism using techniques such as homologous recombination. The resulting mutant is then cultured, and the metabolite profile is analyzed by HPLC-MS to check for the abolition of this compound production.

  • Heterologous Expression: The entire BGC or individual genes are cloned into an expression vector and introduced into a heterologous host, such as Aspergillus nidulans or Saccharomyces cerevisiae. The engineered host is then cultured, and the production of this compound or biosynthetic intermediates is monitored.

  • Enzyme Assays: Individual enzymes from the pathway are overexpressed in a suitable host (e.g., E. coli), purified, and their activity is assayed in vitro. For example, the substrate specificity of the NRPS adenylation domains can be determined using the ATP-pyrophosphate exchange assay.

In Vitro Reconstitution of the Biosynthetic Pathway

For a detailed mechanistic understanding, the entire biosynthetic pathway can be reconstituted in vitro by combining the purified enzymes with the necessary substrates and cofactors. The reaction products are then analyzed by HPLC-MS to confirm the stepwise conversion of precursors to the final product.

Conclusion and Future Perspectives

The biosynthesis of this compound represents a fascinating example of the complex chemistry catalyzed by fungal secondary metabolite pathways. While the proposed pathway in this guide is based on strong evidence from related ETPs, its definitive elucidation awaits experimental validation. Future research should focus on sequencing the genome of Leptosphaeria sp. OUPS-4 to identify the this compound BGC. Subsequent functional characterization of the biosynthetic genes and enzymes will not only provide a complete picture of how this potent cytotoxic agent is made but also open up avenues for the engineered biosynthesis of novel ETP analogs with improved therapeutic properties. The study of the this compound biosynthetic pathway will undoubtedly contribute to our fundamental understanding of fungal natural product biosynthesis and provide new tools for drug discovery and development.

References

An In-depth Technical Guide to the Natural Variants of Leptosphaerin I

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leptosphaerin I is a fungal metabolite belonging to the tetramic acid class of natural products. These compounds are known for their diverse and potent biological activities, making them attractive scaffolds for drug discovery. Leptosphaerin I, originally isolated from marine-derived fungi, and its natural variants represent a promising area of research for the development of new therapeutic agents. This technical guide provides a comprehensive overview of the known natural variants of Leptosphaerin I, their biological activities, biosynthetic pathways, and the experimental methodologies used for their study.

Known Natural Variants of Leptosphaerin I

To date, one confirmed natural variant of Leptosphaerin I has been identified: epi-leptosphaerin . Additionally, a class of structurally related compounds, the leptosins , isolated from Leptosphaeria species, may represent a broader family of Leptosphaerin I analogs.

Epi-Leptosphaerin

Epi-leptosphaerin was first isolated from marine sponges of the orders Verongida and Thorectidae, alongside Leptosphaerin I. It is believed to be of fungal origin, produced by a yet-unidentified species of the fungus Leptosphaeria. Structurally, epi-leptosphaerin is the C-4 epimer of Leptosphaerin I.

Structure of Leptosphaerin I: N-[(2S)-2-[(1R)-1,2-dihydroxyethyl]-5-oxo-2H-furan-4-yl]acetamide

Leptosins

Several other metabolites, termed leptosins, have been isolated from marine fungi of the genus Leptosphaeria. While their exact structures are not all confirmed to be direct derivatives of Leptosphaerin I, they represent a class of bioactive molecules from the same genus and warrant investigation as potential natural variants. For instance, Leptosins F and C are indole (B1671886) derivatives that have demonstrated significant biological activity. Further research is required to fully characterize the structural relationship between the leptosin (B1674754) family and Leptosphaerin I.

Quantitative Biological Activity Data

The biological activities of Leptosphaerin I and its known variant, epi-leptosphaerin, have been evaluated in limited studies. The primary reported activity is the inhibition of soluble epoxide hydrolase (sEH), an enzyme considered a therapeutic target for pain and inflammation.

CompoundTargetActivityIC50 ValueSource
Leptosphaerin ISoluble Epoxide Hydrolase (sEH)Weak Inhibition> 100 µM
epi-LeptosphaerinSoluble Epoxide Hydrolase (sEH)Weak Inhibition> 100 µM
Verongamine*Soluble Epoxide Hydrolase (sEH)Weak Inhibition51.5 ± 1.0 µM
Leptosin FDNA Topoisomerase I & IIInhibition-
Leptosin CDNA Topoisomerase IInhibition-

Note: Verongamine was co-isolated with Leptosphaerin I and epi-leptosphaerin and is included for comparative purposes.

Experimental Protocols

Isolation and Characterization of Leptosphaerin I and epi-Leptosphaerin

A general protocol for the isolation and characterization of these compounds from marine sponges is outlined below. This protocol can be adapted for the isolation of other fungal metabolites.

1. Extraction:

  • The sponge material is extracted with a suitable organic solvent, such as ethanol (B145695) or methanol.

  • The crude extract is then partitioned between different solvents (e.g., hexane, ethyl acetate (B1210297), and water) to separate compounds based on polarity.

2. Chromatographic Separation:

  • Vacuum Liquid Chromatography (VLC): The ethyl acetate fraction is subjected to VLC on silica (B1680970) gel, eluting with a gradient of solvents (e.g., hexane/ethyl acetate and ethyl acetate/methanol) to yield several sub-fractions.

  • Medium Pressure Liquid Chromatography (MPLC): Further separation of the active sub-fractions is performed on a C18 reversed-phase column with a methanol/water gradient.

  • High-Performance Liquid Chromatography (HPLC): Final purification is achieved using preparative reversed-phase HPLC with a methanol/water or acetonitrile/water gradient to yield pure Leptosphaerin I and epi-leptosphaerin.

3. Structure Elucidation:

  • The structures of the isolated compounds are determined using a combination of spectroscopic techniques:

    • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

    • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the chemical structure and stereochemistry.

    • Optical Rotation: To determine the stereochemical configuration.

Signaling Pathways and Mechanism of Action

The precise signaling pathways and mechanisms of action for Leptosphaerin I and epi-leptosphaerin are not yet well understood. However, studies on the related leptosins provide some initial insights.

Leptosins F and C have been shown to inhibit DNA topoisomerases I and II. These enzymes are crucial for DNA replication and repair, and their inhibition can lead to cell cycle arrest and apoptosis. Furthermore, both Leptosin F and C were found to inhibit the Akt signaling pathway , as evidenced by the dephosphorylation of Akt at Ser473. The Akt pathway is a key regulator of cell survival, proliferation, and metabolism, and its inhibition is a common mechanism for anticancer agents.

The following diagram illustrates the proposed mechanism of action for Leptosins F and C, which may share similarities with Leptosphaerin I and its variants.

Signaling_Pathway Proposed Signaling Pathway of Leptosins F and C Leptosins F & C Leptosins F & C DNA Topoisomerase I/II DNA Topoisomerase I/II Leptosins F & C->DNA Topoisomerase I/II inhibit Akt Akt Leptosins F & C->Akt inhibit DNA Damage DNA Damage DNA Topoisomerase I/II->DNA Damage Inhibition of Proliferation & Survival Inhibition of Proliferation & Survival Akt->Inhibition of Proliferation & Survival Cell Cycle Arrest Cell Cycle Arrest DNA Damage->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

Caption: Proposed mechanism of action for Leptosins F and C.

Biosynthesis of Leptosphaerin I

Leptosphaerin I belongs to the tetramic acid family of natural products. The biosynthesis of these compounds in fungi is generally carried out by a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) enzyme.

The proposed biosynthetic pathway involves the following key steps:

  • Polyketide Chain Assembly: A polyketide synthase (PKS) module iteratively condenses acyl-CoA units to form a linear polyketide chain.

  • Amino Acid Incorporation: A nonribosomal peptide synthetase (NRPS) module activates and incorporates an amino acid.

  • Cyclization: The PKS and NRPS-derived chains are linked and then undergo an intramolecular cyclization to form the characteristic tetramic acid ring.

  • Tailoring Modifications: The core structure is further modified by tailoring enzymes (e.g., oxidases, reductases, methyltransferases) to produce the final Leptosphaerin I molecule.

The following diagram illustrates the general workflow for the biosynthesis of tetramic acid derivatives.

Biosynthesis_Workflow General Biosynthetic Workflow for Tetramic Acids Acyl-CoA Precursors Acyl-CoA Precursors PKS Polyketide Synthase (PKS) Acyl-CoA Precursors->PKS Amino Acid Precursor Amino Acid Precursor NRPS Nonribosomal Peptide Synthetase (NRPS) Amino Acid Precursor->NRPS Linear Polyketide Chain Linear Polyketide Chain PKS->Linear Polyketide Chain Activated Amino Acid Activated Amino Acid NRPS->Activated Amino Acid PKS-NRPS Hybrid Enzyme PKS-NRPS Hybrid Enzyme Linear Polyketide Chain->PKS-NRPS Hybrid Enzyme Activated Amino Acid->PKS-NRPS Hybrid Enzyme Cyclization Cyclization PKS-NRPS Hybrid Enzyme->Cyclization Tetramic Acid Core Tetramic Acid Core Cyclization->Tetramic Acid Core Tailoring Enzymes Tailoring Enzymes Tetramic Acid Core->Tailoring Enzymes Leptosphaerin I Leptosphaerin I Tailoring Enzymes->Leptosphaerin I

The Mechanism of Action of Leptosin I: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

December 2025

Abstract

Leptosin I is a potent cytotoxic secondary metabolite isolated from the marine fungus Leptosphaeria sp. OUPS-4.[1] It belongs to the epipolythiodioxopiperazine (ETP) class of natural products, a group renowned for their diverse and potent biological activities.[1][2][3][4][5] This technical guide provides a comprehensive overview of the mechanism of action of this compound, drawing upon the established activities of the ETP class and related Leptosin analogues. It is intended for researchers, scientists, and professionals in the field of drug development. This document details the molecular interactions, signaling pathways, and cellular consequences of this compound activity, supported by quantitative data from related compounds, detailed experimental protocols, and pathway visualizations.

Introduction to this compound and the ETP Class

Leptosins are a series of epipolythiodioxopiperazine alkaloids produced by a fungus of the Leptosphaeria genus, discovered on the marine alga Sargassum tortile.[1][6] The ETP class is characterized by a central dioxopiperazine ring bridged by a reactive di- or polysulfide bond. This disulfide bridge is the cornerstone of their biological activity, conferring potent cytotoxic, antiviral, and immunosuppressive properties.[3][5] The toxicity of ETPs is primarily attributed to the redox cycling of this disulfide bridge, which can lead to the generation of reactive oxygen species (ROS) and the covalent modification of cellular macromolecules.[3][5] While a broad range of Leptosins (A-M) have been identified, this guide will focus on this compound, contextualized by the more extensively studied members of its class.

Core Mechanism of Action: The Epipolythiodioxopiperazine "Warhead"

The primary mechanism of action for this compound, like other ETPs, is centered on its reactive disulfide bridge. This functional group acts as an electrophilic "warhead," leading to widespread cellular disruption through several key processes.

Generation of Reactive Oxygen Species (ROS)

The disulfide bridge of ETPs can undergo redox cycling within the cell. This process involves the reduction of the disulfide to a dithiol, followed by re-oxidation, which in turn reduces molecular oxygen to produce superoxide (B77818) anions and other ROS. This cascade of ROS generation induces a state of severe oxidative stress, leading to damage of lipids, proteins, and DNA, ultimately culminating in apoptotic or necrotic cell death.

ROS_Generation LeptosinI This compound (ETP) Dithiol Reduced Dithiol LeptosinI->Dithiol Cellular Reductants (e.g., Thioredoxin Reductase) Dithiol->LeptosinI Re-oxidation Superoxide O₂⁻ (Superoxide) Dithiol->Superoxide O₂ Reduction O2 O₂ ROS Other ROS Superoxide->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress CellDeath Cell Death OxidativeStress->CellDeath

Caption: Redox cycling of the ETP disulfide bridge leading to ROS production.

Thiol Modification and Enzyme Inhibition

The disulfide bridge can react directly with free thiol groups (sulfhydryl groups) on proteins, particularly cysteine residues. This leads to the formation of mixed disulfides, which can alter protein conformation and inhibit enzyme function. Many critical enzymes, including transcription factors and those involved in cellular metabolism, rely on free cysteine residues for their activity and are thus susceptible to inactivation by ETPs.

Specific Molecular Targets and Signaling Pathways

While direct studies on this compound are limited, research on its close analogues, Leptosin C and F, provides significant insight into more specific molecular targets.[7][8][9]

Inhibition of DNA Topoisomerases

Leptosins F and C have been identified as catalytic inhibitors of DNA topoisomerases I and/or II.[7][8] These enzymes are crucial for resolving DNA topological problems during replication, transcription, and repair. Unlike topoisomerase poisons that stabilize the enzyme-DNA cleavage complex, Leptosins C and F inhibit the catalytic activity of the enzyme.[7][8] This leads to a halt in DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.

Topoisomerase_Inhibition LeptosinI This compound (presumed) TopoI Topoisomerase I LeptosinI->TopoI Inhibits TopoII Topoisomerase II LeptosinI->TopoII Inhibits (Potential) DNA_Replication DNA Replication & Transcription TopoI->DNA_Replication TopoII->DNA_Replication CellCycleArrest Cell Cycle Arrest DNA_Replication->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Proposed inhibition of DNA topoisomerases by this compound.

Inactivation of the Akt/Protein Kinase B (PKB) Survival Pathway

Leptosins F and C have been shown to inhibit the Akt signaling pathway.[8] The Akt pathway is a critical pro-survival pathway that is often hyperactivated in cancer cells, promoting proliferation and inhibiting apoptosis. Leptosins induce a dose- and time-dependent dephosphorylation of Akt at Ser473, effectively inactivating the pathway.[8] This inactivation removes the pro-survival signals, making the cancer cells more susceptible to apoptosis.

Akt_Pathway_Inhibition LeptosinI This compound (presumed) pAkt Phospho-Akt (Active) LeptosinI->pAkt Inhibits (Dephosphorylation) Akt Akt (PKB) Akt->pAkt Phosphorylation ProSurvival Pro-Survival Signaling pAkt->ProSurvival Apoptosis Apoptosis ProSurvival->Apoptosis

Caption: Inhibition of the pro-survival Akt signaling pathway.

Quantitative Data

While specific quantitative data for this compound is not available in the reviewed literature, the cytotoxic potencies of other Leptosins from Leptosphaeria sp. highlight the significant activity of this compound class.

CompoundCell LineAssayIC₅₀Reference
Leptosin C RPMI8402MTT< 10 µM[7]
Leptosin F RPMI8402MTT~10-30 µM[7]
Leptosin C Topo I InhibitionRelaxation3-10 µM[7]
Leptosin F Topo I InhibitionRelaxation3-10 µM[7]
Leptosin F Topo II InhibitionDecatenation10-30 µM[7]

Table 1: In vitro activity of Leptosins C and F. Data is presented as the half-maximal inhibitory concentration (IC₅₀).

Experimental Protocols

The following are representative protocols for assays used to characterize the mechanism of action of ETPs like this compound.

Cytotoxicity Assay (MTT-Based)

This protocol is used to assess the effect of a compound on cell viability.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay Seed 1. Seed cells in 96-well plate Incubate1 2. Incubate for 24h Seed->Incubate1 Treat 3. Add this compound dilutions Incubate1->Treat Incubate2 4. Incubate for 48-72h Treat->Incubate2 AddMTT 5. Add MTT solution Incubate2->AddMTT Incubate3 6. Incubate for 4h AddMTT->Incubate3 Solubilize 7. Add solubilization buffer (e.g., DMSO) Incubate3->Solubilize Read 8. Read absorbance at 570 nm Solubilize->Read

Caption: Workflow for a standard MTT-based cytotoxicity assay.

  • Cell Seeding : Plate cells (e.g., P388 murine leukemia cells) in a 96-well microtiter plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Addition : Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the dilutions to the wells. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation : Incubate the plate for 48 to 72 hours.

  • MTT Addition : Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization : Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide) to each well to dissolve the formazan (B1609692) crystals.

  • Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.

  • Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Topoisomerase I Inhibition Assay (DNA Relaxation)

This assay measures the inhibition of topoisomerase I-mediated relaxation of supercoiled plasmid DNA.

  • Reaction Mixture Preparation : In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322, 0.5 µg), human DNA topoisomerase I (1-2 units), and assay buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 150 mM NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol).

  • Inhibitor Addition : Add varying concentrations of this compound to the reaction mixtures.

  • Incubation : Incubate the reaction at 37°C for 30 minutes.

  • Reaction Termination : Stop the reaction by adding a stop solution containing SDS and proteinase K. Incubate for a further 30 minutes at 37°C.

  • Electrophoresis : Add loading dye to the samples and load them onto a 1% agarose (B213101) gel. Run the gel electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Visualization : Stain the gel with ethidium (B1194527) bromide and visualize the DNA bands under UV light.

  • Analysis : The inhibition of topoisomerase I activity is indicated by the persistence of the supercoiled DNA band and a decrease in the relaxed DNA band compared to the no-inhibitor control.

Conclusion

This compound is a potent cytotoxic agent belonging to the epipolythiodioxopiperazine class of fungal metabolites. Its mechanism of action is multifaceted, primarily driven by the redox-active disulfide bridge that induces widespread oxidative stress and covalent modification of proteins. Drawing from evidence on related Leptosins, it is highly probable that this compound also functions as a catalytic inhibitor of DNA topoisomerases and an inhibitor of the pro-survival Akt signaling pathway. These combined actions lead to cell cycle arrest and apoptosis. The potent cytotoxicity of the Leptosin family underscores their potential as leads for the development of novel anticancer therapeutics. Further research is warranted to elucidate the specific molecular interactions of this compound and to fully characterize its pharmacological profile.

References

An In-depth Technical Guide on the Cytotoxic Effects of Leptosins on Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a summary of findings on the cytotoxic effects of Leptosins, compounds isolated from the marine fungus Leptosphaeria sp. No specific data for a compound named "Leptosin I" was found in the reviewed scientific literature. The following information is based on studies of closely related and well-documented Leptosins, particularly Leptosin F and Leptosin C.

This technical guide is intended for researchers, scientists, and drug development professionals interested in the anticancer potential of Leptosins. It details their cytotoxic activity, the experimental protocols used to determine this activity, and the underlying molecular mechanisms of action.

Data Presentation: Cytotoxicity of Leptosins

The cytotoxic activity of Leptosins has been quantified against various cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values for Leptosin C and Leptosin F against the human lymphoblastoid RPMI8402 cell line.

CompoundCancer Cell LineAssay DurationIC50 (µM)Reference
Leptosin CRPMI84023 days~0.01[1][2]
Leptosin FRPMI84023 days~0.1[1]
Camptothecin (Control)RPMI84023 days~0.02[1]
Etoposide (VP-16) (Control)RPMI84023 days~1.0[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study of the cytotoxic effects of Leptosins.

Cell Culture
  • Cell Line: Human lymphoblastoid RPMI8402 cells.

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 units/mL), and streptomycin (B1217042) (100 µg/mL).

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: RPMI8402 cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well.

  • Compound Treatment: Cells are treated with various concentrations of Leptosins (or control compounds) and incubated for 72 hours. A solvent control (e.g., DMSO) is run in parallel.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The resulting formazan crystals are solubilized by adding a solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubating overnight.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.[1]

Apoptosis Assays

This method is used to determine the percentage of cells in different phases of the cell cycle and to quantify the sub-G1 peak, which is indicative of apoptotic cells.

  • Cell Treatment: Cells are treated with Leptosins for a specified period.

  • Cell Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Fixed cells are washed with PBS and stained with a solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The distribution of cells in G1, S, and G2/M phases, as well as the sub-G1 population, is determined.[2]

Activation of caspase-3 is a key event in the execution phase of apoptosis.

  • Cell Lysis: Treated and untreated cells are harvested and lysed to extract cellular proteins.

  • Fluorometric Assay: The cell lysate is incubated with a fluorogenic caspase-3 substrate (e.g., DEVD-AFC).

  • Fluorescence Measurement: The cleavage of the substrate by active caspase-3 releases a fluorescent molecule, which is quantified using a fluorometer. The increase in fluorescence is proportional to the caspase-3 activity.

A hallmark of apoptosis is the cleavage of chromosomal DNA into internucleosomal fragments.

  • DNA Extraction: DNA is extracted from treated and untreated cells.

  • Agarose (B213101) Gel Electrophoresis: The extracted DNA is subjected to electrophoresis on an agarose gel.

  • Visualization: The DNA is visualized by staining with ethidium (B1194527) bromide. Apoptotic cells will show a characteristic "ladder" pattern of DNA fragments.[2]

Mandatory Visualizations

Signaling Pathway of Leptosin-Induced Apoptosis

Leptosins have been shown to induce apoptosis by inhibiting the PI3K/Akt signaling pathway.[2] The dephosphorylation (inactivation) of Akt, a key survival kinase, leads to the downstream activation of apoptotic processes.

G Leptosin-Induced Apoptosis via Akt Inactivation cluster_0 Leptosin Action cluster_1 Signaling Cascade cluster_2 Apoptotic Outcome Leptosin Leptosin Akt_p Akt (Active) p-Akt (Ser473) Leptosin->Akt_p Inhibits (Dephosphorylation) PI3K PI3K PI3K->Akt_p Activates Akt Akt (Inactive) Akt_p->Akt Bad_p Bad (Inactive) p-Bad Akt_p->Bad_p Phosphorylates Bad Bad (Active) Bad_p->Bad Bcl2 Bcl-2 Bad->Bcl2 Inhibits Mitochondria Mitochondria Bcl2->Mitochondria Inhibits Cytochrome c Release Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Leptosin-induced apoptosis signaling pathway.

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates a typical workflow for assessing the cytotoxic effects of a compound like Leptosin on cancer cells.

G Experimental Workflow for Cytotoxicity Assessment cluster_0 Phase 1: Preparation cluster_1 Phase 2: Treatment cluster_2 Phase 3: Assay cluster_3 Phase 4: Data Analysis A Cancer Cell Culture (e.g., RPMI8402) B Cell Seeding (96-well plate) A->B C Treatment with Leptosin (series of concentrations) B->C D Incubation (e.g., 72 hours) C->D E MTT Assay D->E F Absorbance Reading (570 nm) E->F G Dose-Response Curve Generation F->G H IC50 Value Calculation G->H

Caption: A typical experimental workflow for cytotoxicity testing.

References

Leptosin I as a DNA topoisomerase inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Leptosins as DNA Topoisomerase Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Leptosins, natural compounds isolated from the marine fungus Leptoshaeria sp., have emerged as potent inhibitors of DNA topoisomerases, essential enzymes in maintaining DNA topology. This document provides a comprehensive overview of the mechanism, quantitative inhibitory data, and experimental protocols related to key members of the leptosin (B1674754) family, primarily Leptosin C and Leptosin F. Unlike well-known topoisomerase poisons such as camptothecin, which stabilize the enzyme-DNA cleavable complex, leptosins act as catalytic inhibitors. They prevent the topoisomerase-mediated DNA re-ligation step without trapping the cleavable complex, leading to cell cycle arrest and apoptosis. This distinct mechanism of action, coupled with their potent cytotoxic effects against various cancer cell lines, positions leptosins as promising candidates for anticancer drug development. This guide details their molecular interactions, impact on cellular pathways, and the methodologies used to characterize their activity.

Introduction

DNA topoisomerases are critical nuclear enzymes that resolve topological challenges in DNA during replication, transcription, and recombination by catalyzing the transient breakage and rejoining of DNA strands.[1][2] These enzymes are validated and crucial targets for cancer chemotherapy.[3][4] The leptosins are a class of indole (B1671886) derivatives isolated from a marine fungus, Leptoshaeria sp., that have demonstrated significant cytotoxic and anticancer properties.[1][3] Notably, Leptosin C and Leptosin F have been identified as potent catalytic inhibitors of DNA topoisomerases.[1] While initial isolations also identified compounds such as Leptosin I and J, detailed mechanistic studies on topoisomerase inhibition have predominantly focused on Leptosins C and F.[5] This guide will focus on these well-characterized members of the leptosin family.

Mechanism of Action: Catalytic Inhibition

Topoisomerase inhibitors are broadly classified into two categories: poisons and catalytic inhibitors.[2][4]

  • Topoisomerase Poisons (e.g., Camptothecin, Etoposide): These agents stabilize the transient "cleavable complex" (CC) formed between the topoisomerase enzyme and DNA.[1][2] This stabilization prevents the re-ligation of the DNA strand break, leading to the accumulation of DNA damage, which triggers cell cycle arrest and apoptosis.[1][6]

  • Catalytic Inhibitors: These inhibitors interfere with the catalytic cycle of the enzyme without stabilizing the cleavable complex.[1][7] They may block the binding of the enzyme to DNA or inhibit the cleavage or re-ligation steps through other allosteric or competitive means.[7]

Leptosins C and F are distinguished as catalytic inhibitors of DNA topoisomerase I.[1][3] Evidence shows they do not stabilize the cleavable complex, a hallmark of topoisomerase poisons.[1] In fact, Leptosin C has been shown to inhibit the formation of the cleavable complex induced by camptothecin, suggesting it may compete for binding to the enzyme.[1][3] This catalytic inhibition mechanism ultimately leads to a reduction in overall topoisomerase activity, disrupting essential cellular processes and inducing apoptosis.[1]

G cluster_0 Standard Topoisomerase I Catalytic Cycle cluster_1 Inhibition Pathway cluster_2 Poison Mechanism (e.g., Camptothecin) Topo I Topo I Non-covalent Complex Non-covalent Complex Topo I->Non-covalent Complex Binds Inhibited Topo I Inhibited Topo I Topo I->Inhibited Topo I Supercoiled DNA Supercoiled DNA Supercoiled DNA->Non-covalent Complex Cleavable Complex (Transient) Cleavable Complex (Transient) Non-covalent Complex->Cleavable Complex (Transient) DNA Cleavage Relaxed DNA Relaxed DNA Cleavable Complex (Transient)->Relaxed DNA Re-ligation Stabilized CC Stabilized CC Cleavable Complex (Transient)->Stabilized CC Leptosin C Leptosin C Leptosin C->Inhibited Topo I Inhibited Topo I->Non-covalent Complex Binding Blocked CPT CPT CPT->Stabilized CC DNA Damage DNA Damage Stabilized CC->DNA Damage Re-ligation Blocked

Caption: Mechanism of Leptosin C as a catalytic inhibitor of Topoisomerase I.

Quantitative Data: Inhibitory and Cytotoxic Activity

The potency of Leptosins C and F has been quantified through various in vitro assays. The data below summarizes their inhibitory concentrations (IC50) against topoisomerases and their cytotoxic effects on different human cancer cell lines.

Table 1: Topoisomerase Inhibitory Activity (IC50 Values)
CompoundTarget EnzymeIC50 Value (µM)Reference
Leptosin C Topoisomerase I3 - 10[1]
Topoisomerase II> 100[1]
Leptosin F Topoisomerase I3 - 10[1]
Topoisomerase II10 - 30[1]

IC50: The concentration of the compound required to inhibit 50% of the enzyme's activity.

Table 2: Cytotoxic Activity (IC50 Values) in Human Cell Lines

| Compound | Cell Line | Cell Type | IC50 Value (µM) | Reference | | :--- | :--- | :--- | :--- | | Leptosin C | RPMI8402 | Human Lymphoblastoma | ~0.01 - 0.1 |[1] | | Leptosin F | RPMI8402 | Human Lymphoblastoma | ~1 - 10 |[1] |

Note: There can be discrepancies in IC50 values between enzymatic assays and cell growth inhibition assays, potentially due to cellular uptake, metabolism, or effects on other downstream pathways.[1]

Cellular Effects and Signaling Pathways

Treatment of cancer cells with leptosins triggers a cascade of events culminating in programmed cell death (apoptosis).

Cell Cycle Arrest

Unlike topoisomerase poisons like camptothecin, which typically cause a G2/M phase arrest due to DNA damage checkpoints, Leptosin C induces a G1 phase arrest .[1][3] This suggests that its mechanism, which avoids direct DNA damage, may activate different cell cycle control pathways, possibly related to the inhibition of transcription of genes required for S-phase entry.[1]

Induction of Apoptosis and Inactivation of the Akt Pathway

Leptosins are potent inducers of apoptosis.[1] This is evidenced by the activation of key executioner caspases, such as caspase-3, and the characteristic degradation of chromosomal DNA into a "ladder" pattern.[1][3]

A crucial aspect of leptosin-induced apoptosis is the inactivation of the PI3K/Akt survival pathway .[1] The Akt protein kinase is a central node in cell survival signaling, promoting growth and inhibiting apoptosis. Leptosins F and C have been shown to cause a dose- and time-dependent dephosphorylation of Akt at Ser473, leading to its inactivation.[1][3] This suppression of a critical survival signal likely lowers the threshold for apoptosis induction in cancer cells.

G Leptosin C/F Leptosin C/F Topo I/II Inhibition Topo I/II Inhibition Leptosin C/F->Topo I/II Inhibition Akt Dephosphorylation (Inactivation) Akt Dephosphorylation (Inactivation) Leptosin C/F->Akt Dephosphorylation (Inactivation) Inhibits Apoptosis Apoptosis Topo I/II Inhibition->Apoptosis Contributes to PI3K/Akt Pathway PI3K/Akt Pathway Reduced Survival Signaling Reduced Survival Signaling Caspase-3 Activation Caspase-3 Activation Reduced Survival Signaling->Caspase-3 Activation Promotes Caspase-3 Activation->Apoptosis Executes

Caption: Signaling pathway of Leptosin-induced apoptosis via Akt inactivation.

Key Experimental Protocols

The characterization of leptosins as topoisomerase inhibitors involves several key biochemical and cell-based assays.

Topoisomerase I Relaxation Assay
  • Principle: This assay measures the ability of Topoisomerase I to relax supercoiled plasmid DNA. In the presence of an inhibitor, the conversion of supercoiled DNA (fastest migrating form on a gel) to relaxed DNA (slower migrating forms) is reduced.

  • Methodology:

    • Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human Topoisomerase I, and a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM NaCl, 0.5 mM DTT, 10% glycerol).[1]

    • Inhibitor Addition: Add varying concentrations of the test compound (Leptosin) or a vehicle control (DMSO).

    • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).

    • Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K to digest the enzyme.

    • Analysis: Analyze the DNA topoisomers by electrophoresis on a 1% agarose (B213101) gel. Visualize the DNA bands with an intercalating dye (e.g., ethidium (B1194527) bromide) under UV light. The inhibition is quantified by the persistence of the supercoiled DNA band.

Topoisomerase II kDNA Decatenation Assay
  • Principle: This assay assesses Topoisomerase II activity by its ability to decatenate, or unlink, the interlocked circles of kinetoplast DNA (kDNA). Active enzyme releases minicircles from the kDNA network. Inhibition prevents this release.

  • Methodology:

    • Reaction Mixture: Prepare a reaction containing kDNA, human Topoisomerase II, and an ATP-containing reaction buffer.

    • Inhibitor Addition: Add varying concentrations of the test compound (Leptosin) or a control.

    • Incubation: Incubate at 37°C for 30 minutes.

    • Reaction Termination & Analysis: Stop the reaction and analyze the products on an agarose gel. Decatenated minicircles migrate faster into the gel than the catenated kDNA network, which remains in the well.

Cleavable Complex Assay
  • Principle: This assay detects if an inhibitor acts as a topoisomerase poison by stabilizing the cleavable complex. The stabilized complex results in an accumulation of nicked circular DNA from the supercoiled substrate.

  • Methodology:

    • Reaction: Set up a Topoisomerase I relaxation assay as described above, including the test compound and a known poison (e.g., Camptothecin) as a positive control.[1]

    • Termination: Stop the reaction by adding SDS without proteinase K. The SDS traps the covalent complex.

    • Analysis: Analyze the DNA on an agarose gel. An increase in the amount of nicked circular DNA (Form II) relative to the control indicates stabilization of the cleavable complex.[1] Leptosins do not show this increase.[1]

G cluster_workflow Topoisomerase I Relaxation Assay Workflow start Prepare Reaction Mix (Supercoiled DNA, Topo I, Buffer) add_inhibitor Add Leptosin (or Control) start->add_inhibitor incubate Incubate 37°C, 30 min add_inhibitor->incubate stop_reaction Stop Reaction (SDS, Proteinase K) incubate->stop_reaction gel Agarose Gel Electrophoresis stop_reaction->gel visualize Visualize Bands (UV Light) gel->visualize end Analyze Results visualize->end

Caption: Experimental workflow for a Topoisomerase I relaxation assay.

Cell Viability (MTT) Assay
  • Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals.

  • Methodology:

    • Cell Seeding: Seed cells (e.g., RPMI8402) in a 96-well plate and allow them to adhere overnight.[1]

    • Treatment: Treat the cells with various concentrations of leptosin for a specified duration (e.g., 72 hours).[1]

    • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow formazan crystal formation.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

    • Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Conclusion and Future Directions

Leptosins C and F represent a distinct class of DNA topoisomerase inhibitors with a catalytic mechanism of action that differentiates them from classical topoisomerase poisons. Their ability to inhibit Topoisomerase I (and II, in the case of Leptosin F) without stabilizing the DNA-enzyme cleavable complex, coupled with their induction of G1 arrest and apoptosis via inactivation of the Akt survival pathway, underscores their therapeutic potential.[1][3] The potent cytotoxicity exhibited against cancer cell lines, particularly by Leptosin C, highlights its promise as a lead compound for drug development.[1] Further research is warranted to explore the structure-activity relationships within the leptosin family, optimize their pharmacological properties, and evaluate their efficacy and safety in preclinical in vivo models. The unique mechanism of leptosins may offer advantages in overcoming resistance mechanisms associated with conventional topoisomerase poisons.

References

The Role of Leptosins in Inducing Apoptosis: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leptosins, a family of secondary metabolites isolated from the marine fungus Leptosphaeria sp., have demonstrated significant cytotoxic and antitumor properties. This technical guide delves into the molecular mechanisms by which specific members of the leptosin (B1674754) family, notably Leptosins F and C, induce apoptosis in cancer cells. The primary mechanism of action involves the inhibition of DNA topoisomerases I and/or II, leading to cell cycle arrest and the activation of the intrinsic apoptotic pathway. Furthermore, leptosins have been shown to modulate key cell survival signaling pathways, such as the Akt pathway. This document provides a comprehensive overview of the available data, detailed experimental methodologies, and visual representations of the signaling cascades involved, offering a valuable resource for researchers in oncology and drug discovery. While cytotoxic activity has been reported for Leptosin I, detailed apoptotic studies for this specific compound are limited; therefore, this guide focuses on the more extensively studied members of the leptosin family.

Introduction to Leptosins

Leptosins are a class of fungal metabolites that have garnered interest for their potent biological activities. Structurally, they are characterized as epipolythiodioxopiperazines and indole (B1671886) derivatives.[1][2] Several members of the leptosin family, including Leptosins A, C, F, I, and J, have been isolated and shown to exhibit significant cytotoxicity against various cancer cell lines.[2][3] This guide will focus on the pro-apoptotic activities of these compounds, with a particular emphasis on the mechanisms elucidated for Leptosins F and C.

Cytotoxic and Apoptotic Activity of Leptosins

Studies have consistently demonstrated the dose-dependent cytotoxic effects of leptosins on cancer cells. This activity is a direct precursor to the induction of apoptosis.

Quantitative Data on Cytotoxicity

The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of the potency of a compound in inhibiting a specific biological or biochemical function. The IC50 values for Leptosins C and F against the human lymphoblastoid RPMI8402 cell line are summarized below.

CompoundCell LineIC50 (µM)
Leptosin CRPMI8402~1.0
Leptosin FRPMI8402~5.0
Camptothecin (Control)RPMI8402~2.0
VP-16 (Etoposide) (Control)RPMI8402>10.0
Table 1: Cytotoxicity of Leptosins C and F in RPMI8402 cells.[4]

Mechanism of Action: Induction of Apoptosis

The apoptotic cascade initiated by leptosins is a multi-faceted process involving the inhibition of essential nuclear enzymes and the modulation of critical cell survival pathways.

Inhibition of DNA Topoisomerases

A primary mechanism by which leptosins exert their cytotoxic effects is through the inhibition of DNA topoisomerases.[4] These enzymes are crucial for resolving topological issues in DNA during replication, transcription, and repair.

  • Leptosin F has been shown to inhibit both DNA topoisomerase I and II.[4]

  • Leptosin C is a specific inhibitor of DNA topoisomerase I.[4]

Unlike some other topoisomerase inhibitors that stabilize the enzyme-DNA cleavage complex (poisons), leptosins act as catalytic inhibitors.[4] They prevent the enzyme from re-ligating the cleaved DNA strand, leading to an accumulation of DNA strand breaks.

Cell Cycle Arrest

The DNA damage induced by topoisomerase inhibition triggers cell cycle checkpoints. Treatment with Leptosin C has been observed to cause an arrest of cells in the G1 phase, preventing their progression into the S phase where DNA replication occurs.[4] This G1/S checkpoint activation is a common cellular response to DNA damage, allowing time for repair or, if the damage is too severe, commitment to apoptosis.

Activation of the Intrinsic Apoptotic Pathway

The accumulation of DNA damage and cell cycle arrest ultimately converge on the activation of the intrinsic, or mitochondrial, pathway of apoptosis. Key events in this process include:

  • Activation of Caspase-3: Leptosin C treatment leads to the activation of caspase-3, a key executioner caspase.[4] Activated caspase-3 is responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

  • Nucleosomal DNA Degradation: A hallmark of apoptosis is the fragmentation of chromosomal DNA into nucleosome-sized fragments. This has been observed in cells treated with Leptosin C.[4]

Inhibition of the Akt Signaling Pathway

The Akt/protein kinase B (PKB) signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. Hyperactivation of this pathway is a common feature of many cancers and contributes to resistance to apoptosis. Both Leptosins F and C have been shown to inhibit the Akt pathway by promoting the dephosphorylation of Akt at Ser473 in a dose- and time-dependent manner.[4] This inhibition of a key pro-survival pathway further sensitizes cancer cells to apoptosis.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by leptosins and a general workflow for assessing their apoptotic activity.

Leptosin_Apoptosis_Pathway cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Leptosin Leptosin F / C Topo_I Topoisomerase I Leptosin->Topo_I inhibits Topo_II Topoisomerase II (Leptosin F only) Leptosin->Topo_II inhibits pAkt p-Akt (Active) Leptosin->pAkt promotes DNA_Damage DNA Strand Breaks Topo_I->DNA_Damage Topo_II->DNA_Damage G1_S_Arrest G1/S Phase Cell Cycle Arrest DNA_Damage->G1_S_Arrest Caspase3 Pro-caspase-3 G1_S_Arrest->Caspase3 Akt Akt Akt->Caspase3 inhibition removed pAkt->Akt dephosphorylation Activated_Caspase3 Activated Caspase-3 Caspase3->Activated_Caspase3 Apoptosis Apoptosis Activated_Caspase3->Apoptosis Experimental_Workflow cluster_workflow Workflow for Assessing Apoptosis cluster_assays Apoptosis Assays Start Cancer Cell Culture Treatment Treat with Leptosin (various concentrations and times) Start->Treatment Cell_Viability Cell Viability Assay (e.g., MTT) Treatment->Cell_Viability Flow_Cytometry Flow Cytometry (Annexin V/PI Staining) Treatment->Flow_Cytometry Western_Blot Western Blot (Caspase-3, Akt, p-Akt) Treatment->Western_Blot DNA_Ladd DNA Laddering Assay Treatment->DNA_Ladd Data_Analysis Data Analysis and Interpretation Cell_Viability->Data_Analysis Flow_Cytometry->Data_Analysis Western_Blot->Data_Analysis DNA_Ladd->Data_Analysis

References

Preliminary In Vitro Studies of Leptosins from Leptosphaeria sp.: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro studies on Leptosins, a class of cytotoxic compounds isolated from the marine fungus Leptosphaeria sp. While initial studies identified Leptosin I and J as potent cytotoxic agents, detailed mechanistic studies are more readily available for the related compounds, Leptosin F and C. This document summarizes the key findings on their cytotoxic activity, outlines the experimental methodologies employed, and visualizes the proposed mechanisms of action.

Quantitative Data on Cytotoxic Activity

Leptosins have demonstrated significant cytotoxic effects against various cancer cell lines. Leptosins I and J were first identified as cytotoxic substances with activity against cultured P388 murine leukemia cells.[1] Subsequent studies on other Leptosins, such as F and C, have provided more detailed quantitative data.

CompoundCell LineAssay TypeEndpointResultReference
This compoundP388Not SpecifiedCytotoxicitySignificant Activity[1]
Leptosin JP388Not SpecifiedCytotoxicitySignificant Activity[1]
Leptosin FRPMI8402MTT AssayGrowth InhibitionPotent Inhibitor[2][3]
Leptosin CRPMI8402MTT AssayGrowth InhibitionPotent Inhibitor[2][3]

Experimental Protocols

The following are detailed methodologies for key experiments conducted in the in vitro evaluation of Leptosins, primarily based on studies of Leptosins F and C.[2][3]

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Culture: Human lymphoblastoid RPMI8402 cells are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well microplates at a predetermined density and allowed to attach overnight.

  • Compound Treatment: Leptosin compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plates are incubated for a further 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or a solution of sodium dodecyl sulfate (B86663) in HCl).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

DNA Topoisomerase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of DNA topoisomerases I and II.

  • Reaction Mixture: A reaction mixture is prepared containing supercoiled plasmid DNA (substrate), purified human DNA topoisomerase I or II, and the Leptosin compound at various concentrations in a reaction buffer.

  • Incubation: The reaction is incubated at 37°C for a specified time (e.g., 30 minutes) to allow the enzyme to act on the DNA substrate.

  • Reaction Termination: The reaction is stopped by the addition of a stop solution containing a chelating agent (e.g., EDTA) and a protein denaturant (e.g., SDS).

  • Agarose (B213101) Gel Electrophoresis: The DNA products are separated by electrophoresis on an agarose gel.

  • Visualization: The DNA bands are visualized by staining with an intercalating dye (e.g., ethidium (B1194527) bromide) and imaged under UV light.

  • Analysis: The inhibition of topoisomerase activity is determined by the reduction in the amount of relaxed or decatenated DNA and the persistence of the supercoiled DNA substrate compared to the control reaction without the inhibitor.

Apoptosis Detection

Apoptosis, or programmed cell death, can be assessed through various methods, including cell cycle analysis and DNA fragmentation assays.

  • Cell Treatment: Cells are treated with the Leptosin compound for a defined period.

  • Cell Harvesting and Fixation: Cells are harvested, washed, and fixed in a solution such as cold ethanol.

  • Staining: Fixed cells are stained with a fluorescent dye that binds to DNA, such as propidium (B1200493) iodide (PI).

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. Apoptotic cells are identified by a sub-G1 peak in the DNA histogram, which represents cells with fragmented DNA.

  • DNA Laddering Assay (Alternative Method):

    • DNA Extraction: Genomic DNA is extracted from treated and untreated cells.

    • Agarose Gel Electrophoresis: The extracted DNA is run on an agarose gel.

    • Visualization: Apoptosis is indicated by a characteristic "ladder" pattern of DNA fragments, representing internucleosomal cleavage of DNA.

Visualizing the Mechanism of Action

The following diagrams illustrate the proposed signaling pathways and experimental workflows for Leptosins based on the available in vitro data for Leptosins F and C.

G cluster_0 Experimental Workflow: In Vitro Cytotoxicity start Seed Cancer Cells (e.g., P388, RPMI8402) treat Treat with this compound (Varying Concentrations) start->treat incubate Incubate for Defined Period treat->incubate assay Perform Viability Assay (e.g., MTT Assay) incubate->assay analyze Analyze Data (Calculate IC50) assay->analyze end Determine Cytotoxic Potency analyze->end G cluster_1 Proposed Mechanism of Action for Leptosins F & C cluster_2 Nuclear Events cluster_3 Cytoplasmic Signaling leptosin Leptosin F / C topo1 DNA Topoisomerase I leptosin->topo1 Inhibits (Catalytic) topo2 DNA Topoisomerase II leptosin->topo2 Inhibits (Leptosin F) dephospho Dephosphorylation of Akt (Ser473) leptosin->dephospho Induces dna_damage Inhibition of DNA Replication & Transcription topo1->dna_damage topo2->dna_damage apoptosis Induction of Apoptosis dna_damage->apoptosis Triggers akt Akt (Protein Kinase B) akt->apoptosis Inhibition of Akt Promotes Apoptosis dephospho->akt Inactivates

References

Epipolythiodioxopiperazines: A Deep Dive into Their Chemistry, Biology, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Epipolythiodioxopiperazines (ETPs) represent a fascinating and complex class of fungal secondary metabolites. Characterized by a unique bridged disulfide or polysulfide dioxopiperazine ring, these natural products exhibit a broad spectrum of potent biological activities, including anticancer, antiviral, and immunosuppressive effects. This technical guide provides a comprehensive literature review of ETPs, focusing on their core chemical structures, biosynthesis, mechanisms of action, and therapeutic potential, with a particular emphasis on their anticancer properties.

Core Structure and Biological Activity

The defining feature of ETPs is the epidithiodioxopiperazine core, a diketopiperazine ring bridged by a disulfide or polysulfide chain. This strained disulfide bond is the cornerstone of their biological activity, enabling them to interact with and modify cellular thiols, such as cysteine residues in proteins.[1] This reactivity can lead to the inactivation of key enzymes and the generation of reactive oxygen species (ROS) through redox cycling, ultimately triggering cellular stress and apoptosis.[1]

The diverse family of ETPs includes well-studied compounds such as gliotoxin (B1671588), sporidesmin (B73718), chaetocin (B1668567), and the verticillins. While sharing a common reactive moiety, structural variations in the diketopiperazine scaffold and its substituents give rise to a range of biological specificities and potencies.

Biosynthesis of Epipolythiodioxopiperazines

The biosynthesis of ETPs is a complex process orchestrated by a cluster of genes within the fungal genome.[2] The pathway typically begins with the non-ribosomal peptide synthetase (NRPS)-mediated condensation of two amino acids to form a diketopiperazine scaffold.[2] Subsequent modifications, including hydroxylations catalyzed by cytochrome P450 monooxygenases and sulfurization involving glutathione (B108866) S-transferases, lead to the formation of the characteristic disulfide bridge.[2] The gli gene cluster in Aspergillus fumigatus, responsible for gliotoxin biosynthesis, has been extensively studied and serves as a model for understanding ETP biosynthesis.[2]

Anticancer Activity and Mechanism of Action

The potent cytotoxic effects of ETPs have positioned them as promising candidates for anticancer drug development. Their mechanisms of action are often multifaceted, targeting various cellular processes to induce cancer cell death.

Quantitative Anticancer Activity of Selected Epipolythiodioxopiperazines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative ETPs against various human cancer cell lines, providing a comparative overview of their cytotoxic potency.

EpipolythiodioxopiperazineCancer Cell LineCell Line TypeIC50 (nM)Reference
Verticillin A OVSAHOHigh-Grade Serous Ovarian Cancer60[1]
OVCAR4High-Grade Serous Ovarian Cancer47[1]
OVCAR8High-Grade Serous Ovarian Cancer45[1]
DLD1Colon Cancer900[3]
RKOColon Cancer310[3]
CT26Murine Colon Cancer180[3]
(+)-12,12'-dideoxyverticillin A U-937Histiocytic Lymphoma15.5[4]
HeLaCervical Carcinoma7.2[4]
(+)-Chaetocin A U-937Histiocytic Lymphoma1.3[4]
HeLaCervical Carcinoma6.9[4]
(+)-Chaetocin C U-937Histiocytic Lymphoma0.75[4]
HeLaCervical Carcinoma5.6[4]
(+)-12,12'-dideoxychetracin A U-937Histiocytic Lymphoma15.5[4]
HeLaCervical Carcinoma7.2[4]
Signaling Pathways Targeted by Epipolythiodioxopiperazines

ETPs exert their anticancer effects by modulating critical signaling pathways involved in cell survival, proliferation, and apoptosis.

Gliotoxin: This well-known ETP is a potent immunosuppressive agent that also exhibits anticancer properties. A key target of gliotoxin is the transcription factor Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation and cell survival. By inhibiting NF-κB activation, gliotoxin can sensitize cancer cells to apoptosis.[2]

Gliotoxin_Signaling_Pathway cluster_cytoplasm Cytoplasm Gliotoxin Gliotoxin IKK IKK Gliotoxin->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation (Inhibited) NFkB NF-κB (p65/p50) IkB->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Translocation (Blocked) Gene_Expression Pro-survival & Inflammatory Gene Expression Apoptosis Apoptosis Gene_Expression->Apoptosis Inhibition

Gliotoxin's Inhibition of the NF-κB Signaling Pathway.

Chaetocin: This dimeric ETP is a potent inhibitor of histone methyltransferases (HMTs), particularly SUV39H1 and G9a. By altering histone methylation patterns, chaetocin can modulate gene expression, leading to cell cycle arrest and apoptosis.[3] Recent studies have also implicated chaetocin in the activation of the Hippo signaling pathway and the inhibition of the JAK2/STAT3 and PI3K/Akt pathways in different cancer types.[5][6][7]

Chaetocin_Signaling_Pathway cluster_epigenetic Epigenetic Regulation cluster_hippo Hippo Pathway cluster_jak_stat JAK/STAT Pathway Chaetocin Chaetocin SUV39H1 SUV39H1/G9a (Histone Methyltransferases) Chaetocin->SUV39H1 Inhibition MST1_2 MST1/2 Chaetocin->MST1_2 Activation JAK2 JAK2 Chaetocin->JAK2 Inhibition H3K9me H3K9 Methylation SUV39H1->H3K9me Gene_Silencing Oncogene Silencing H3K9me->Gene_Silencing Apoptosis Apoptosis Gene_Silencing->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Gene_Silencing->Cell_Cycle_Arrest LATS1_2 LATS1/2 MST1_2->LATS1_2 Phosphorylation YAP YAP LATS1_2->YAP Phosphorylation (Inactivation) YAP->Apoptosis Inhibition STAT3 STAT3 JAK2->STAT3 Phosphorylation (Inhibited) STAT3->Apoptosis Inhibition

Chaetocin's Multi-target Mechanism of Action.

Sporidesmin A: This mycotoxin is known to induce apoptosis in various cell types, including macrophages and T-lymphocytes.[8] The apoptotic pathway induced by sporidesmin involves DNA fragmentation and characteristic morphological changes.[8] The generation of reactive oxygen species is also thought to play a role in its cytotoxicity.

Sporidesmin_Apoptosis_Pathway Sporidesmin Sporidesmin A ROS Reactive Oxygen Species (ROS) Sporidesmin->ROS Induction Mitochondria Mitochondria ROS->Mitochondria Damage Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Cytochrome c release DNA_Fragmentation DNA Fragmentation Caspase_Activation->DNA_Fragmentation Apoptosis Apoptosis DNA_Fragmentation->Apoptosis

Apoptosis Induction by Sporidesmin A.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of epipolythiodioxopiperazines.

Total Synthesis of Gliotoxin (Adapted from Fukuyama and Kishi, 1976)

The first total synthesis of gliotoxin was a landmark achievement in natural product synthesis.[9] The following is a simplified workflow based on their approach.

Gliotoxin_Synthesis_Workflow Start Glycine (B1666218) Sarcosine (B1681465) Anhydride Step1 Six-step synthesis Start->Step1 Thioacetal Thioacetal Intermediate Step1->Thioacetal Step2 Michael Reaction with 4-carbo-tert-butoxybenzene oxide Thioacetal->Step2 Alcohol Alcohol Intermediate Step2->Alcohol Step3 Further transformations (multi-step) Alcohol->Step3 Final (±)-Gliotoxin Step3->Final

Workflow for the Total Synthesis of Gliotoxin.

Methodology:

  • Preparation of the Thioacetal Intermediate: Starting from glycine sarcosine anhydride, a six-step synthetic sequence is employed to construct the key thioacetal intermediate.[10]

  • Michael Reaction: A Michael reaction between the thioacetal and 4-carbo-tert-butoxybenzene oxide is performed in dimethyl sulfoxide (B87167) (DMSO) with Triton B as a base to yield the corresponding alcohol.[10]

  • Cyclization and Functional Group Manipulations: A series of subsequent reactions, including cyclization and functional group transformations, are carried out to construct the complete carbon skeleton of gliotoxin.

  • Disulfide Bridge Formation: The final step involves the stereoselective introduction of the disulfide bridge to yield (±)-gliotoxin.

Purification of Chaetocin from Fungal Culture

Methodology:

  • Fungal Culture: Chaetomium sp. is cultured in a suitable liquid medium (e.g., Potato Dextrose Broth) under optimal growth conditions (e.g., 25°C, shaking at 130 rpm) for an extended period (e.g., 30 days) to allow for the production of secondary metabolites.[11]

  • Extraction: The fungal broth is filtered to separate the mycelia from the culture filtrate. The filtrate is then extracted with an organic solvent, such as ethyl acetate, to partition the secondary metabolites into the organic phase.[11]

  • Concentration: The organic extract is concentrated under reduced pressure using a rotary evaporator.[11]

  • Chromatographic Purification: The crude extract is subjected to a series of chromatographic techniques for purification. This may include:

    • Column Chromatography: Using silica (B1680970) gel or other stationary phases with a gradient of solvents (e.g., hexane, ethyl acetate, methanol) to separate compounds based on polarity.

    • High-Performance Liquid Chromatography (HPLC): A more refined separation technique using a suitable column (e.g., C18) and mobile phase to isolate pure chaetocin.

  • Characterization: The purified chaetocin is characterized using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its structure and purity.

Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.

Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the ETP compound for a specific duration (e.g., 24, 48, or 72 hours). Control wells receive only the vehicle (e.g., DMSO).

  • MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for 2-4 hours at 37°C.[12][13]

  • Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

Conclusion and Future Directions

Epipolythiodioxopiperazines represent a rich source of biologically active compounds with significant therapeutic potential, particularly in the realm of oncology. Their unique mode of action, centered on the reactive disulfide bridge, offers opportunities for the development of novel anticancer agents that can overcome resistance to conventional therapies. Further research into the total synthesis of diverse ETP analogues, coupled with detailed investigations into their specific molecular targets and signaling pathways, will be crucial in unlocking the full therapeutic promise of this remarkable class of natural products. The development of advanced drug delivery systems, such as nanoparticle formulations, may also help to improve the pharmacokinetic properties and reduce the toxicity of these potent compounds, paving the way for their clinical translation.

References

Leptosin I: A Technical Overview for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the PubChem Data, Experimental Protocols, and Biological Activity of a Potent Cytotoxic Agent.

This technical guide provides a comprehensive overview of Leptosin I, a sulfur-containing heterocyclic natural product with significant cytotoxic properties. The information is curated for researchers, scientists, and professionals in the field of drug development, with a focus on its chemical data, isolation, and potential mechanism of action.

Core Data and Properties

This compound, identified in the PubChem database with CID 139586840, is a complex molecule isolated from the marine fungus Leptosphaeria sp. Its chemical and physical properties are summarized below, providing a foundational dataset for further research and development.

Chemical Identifiers and Molecular Characteristics
PropertyValueSource
PubChem CID 139586840PubChem
Molecular Formula C₃₂H₃₂N₆O₇S₄PubChem
Molecular Weight 740.9 g/mol PubChem
IUPAC Name (1R,2R,4R,7S,10R,18S,19R,27S,30R,37R)-37-hydroxy-7-(hydroxymethyl)-6,36-dimethyl-30-propan-2-yl-3-oxa-31,32,33,34-tetrathia-6,9,11,26,28,36-hexazadecacyclo[28.4.2.1⁴,¹⁸.0¹,²⁸.0²,¹⁹.0⁴,⁹.0¹⁰,¹⁸.0¹²,¹⁷.0¹⁹,²⁷.0²⁰,²⁵]heptatriaconta-12,14,16,20,22,24-hexaene-5,8,29,35-tetronePubChem
Canonical SMILES CC1C2C(C(N(C1=O)C)C3=C(C=CC=C3)S4)N5C(=O)C(N(C2N(C5=O)C)C6=C(C=CC=C6)S4)C(C(C)C)OPubChem
InChI Key BSYNRYCQGDBLTO-UHFFFAOYSA-NPubChem
Physicochemical Properties
PropertyValueSource
XLogP3 3.4PubChem
Hydrogen Bond Donor Count 2PubChem
Hydrogen Bond Acceptor Count 14PubChem
Rotatable Bond Count 4PubChem
Exact Mass 740.12153208PubChem
Monoisotopic Mass 740.12153208PubChem
Topological Polar Surface Area 213 ŲPubChem
Heavy Atom Count 49PubChem
Complexity 1580PubChem

Biological Activity and Mechanism of Action

This compound is a member of the epipolythiodioxopiperazine class of natural products, which are known for their potent biological activities.[1] It has demonstrated significant cytotoxic effects against murine leukemia P388 cells.[1]

While the specific signaling pathway of this compound has not been fully elucidated, studies on related leptosins, such as Leptosin F and C, provide strong indications of its likely mechanism of action. These related compounds have been shown to inhibit DNA topoisomerases I and/or II and induce apoptosis.[2] The apoptotic cascade is believed to be initiated through the inactivation of the Akt signaling pathway.[2] This pathway is a critical regulator of cell survival and proliferation, and its inhibition is a key strategy in cancer therapy.

Based on this information, a putative signaling pathway for this compound is proposed below.

Leptosin_I_Signaling_Pathway Leptosin_I This compound Topoisomerase DNA Topoisomerase I/II Leptosin_I->Topoisomerase Inhibition Akt Akt Pathway Leptosin_I->Akt Inactivation DNA_Damage DNA Damage Topoisomerase->DNA_Damage leads to Apoptosis Apoptosis DNA_Damage->Apoptosis Akt->Apoptosis Inhibition of anti-apoptotic signals

Putative signaling pathway for this compound-induced apoptosis.

Experimental Protocols

Detailed experimental protocols for the isolation and cytotoxicity testing of this compound are based on the methods described in the primary literature.

Isolation and Purification of this compound

The following workflow outlines the general procedure for isolating this compound from the mycelium of Leptosphaeria sp.

Isolation_Workflow cluster_0 Fungal Culture and Extraction cluster_1 Chromatographic Purification cluster_2 Characterization Culture Culture of Leptosphaeria sp. on a suitable medium Harvest Harvesting of the mycelium Culture->Harvest Extraction Extraction of mycelium with organic solvents (e.g., methanol, ethyl acetate) Harvest->Extraction Silica_Gel Silica Gel Column Chromatography Extraction->Silica_Gel Sephadex Sephadex LH-20 Column Chromatography Silica_Gel->Sephadex HPLC High-Performance Liquid Chromatography (HPLC) Sephadex->HPLC Spectroscopy Spectroscopic Analysis (NMR, MS, UV, IR) HPLC->Spectroscopy Pure_Leptosin_I Pure this compound Spectroscopy->Pure_Leptosin_I

General workflow for the isolation and purification of this compound.

Note: The specific details of the chromatographic conditions (e.g., solvent systems, gradients) are critical for successful isolation and would be found in the full text of the primary scientific literature.

Cytotoxicity Assay

The cytotoxic activity of this compound against P388 murine leukemia cells can be determined using a standard in vitro cytotoxicity assay.

Protocol Outline:

  • Cell Culture: P388 cells are maintained in a suitable culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Assay Setup:

    • Cells are seeded into 96-well microplates at a predetermined density.

    • A serial dilution of this compound in the culture medium is prepared.

    • The diluted this compound solutions are added to the wells containing the cells. Control wells receive only the vehicle (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).

  • Viability Assessment: Cell viability is assessed using a suitable method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by direct cell counting.

  • Data Analysis: The concentration of this compound that inhibits cell growth by 50% (IC₅₀) is calculated from the dose-response curve.

Conclusion and Future Directions

This compound represents a promising lead compound for the development of novel anticancer agents. Its potent cytotoxic activity and putative mechanism of action through the inhibition of key cellular processes make it a compelling subject for further investigation. Future research should focus on:

  • Total Synthesis: Development of a synthetic route to this compound would enable the production of larger quantities for extensive biological evaluation and the generation of novel analogs with improved therapeutic properties.

  • Mechanism of Action Studies: Detailed elucidation of the specific molecular targets and signaling pathways affected by this compound is crucial for understanding its mode of action and for rational drug design.

  • In Vivo Efficacy: Evaluation of the antitumor activity of this compound in animal models is a critical next step to assess its therapeutic potential.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and biological testing of a library of this compound analogs will help to identify the key structural features required for its cytotoxic activity and to optimize its pharmacological profile.

This technical guide provides a solid foundation for researchers to embark on further studies of this compound, a natural product with the potential to contribute to the next generation of cancer therapeutics.

References

The Biological Activity of Leptosin Metabolites: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Cytotoxic, Enzyme-Inhibiting, and Antimicrobial Potential of Fungal-Derived Epipolythiodioxopiperazines

This technical guide provides a comprehensive overview of the biological activities of Leptosins, a class of epipolythiodioxopiperazine (ETP) secondary metabolites produced by the marine fungus Leptosphaeria sp. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these natural products. We will delve into their cytotoxic effects on cancer cell lines, their mechanisms of action as enzyme inhibitors, and their potential antimicrobial properties. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate further research and development.

Introduction to Leptosins

Leptosins are a series of sulfur-containing indole (B1671886) alkaloids isolated from a marine fungus of the Leptosphaeria genus. Structurally, they belong to the ETP class of compounds, which are characterized by a unique disulfide-bridged piperazine-2,5-dione ring. This structural feature is largely responsible for their diverse and potent biological activities. While several Leptosins have been identified, including Leptosins A, B, C, D, E, F, I, and J, the most extensively studied in terms of biological activity are Leptosins C and F. It is important to note that while the initial interest may have been in "Leptosin I," the bulk of the detailed mechanistic work has been performed on Leptosins C and F. Leptosins I and J have also been shown to exhibit significant cytotoxic activity against P388 cells.[1]

Cytotoxic Activity Against Cancer Cell Lines

Leptosins have demonstrated potent cytotoxic and growth-inhibitory effects against a variety of human cancer cell lines. This activity is a key area of interest for their potential development as anticancer agents.

Quantitative Cytotoxicity Data

The cytotoxic effects of Leptosins F and C have been evaluated against several cancer cell lines, with their potency often being compared to established chemotherapeutic agents. The half-maximal inhibitory concentration (IC50) values for these compounds are summarized in the table below.

CompoundCell LineCell TypeIC50 (µM)Reference
Leptosin C RPMI-8402Human T-cell acute lymphoblastic leukemiaNot explicitly stated, but induced apoptosis at 10 µMYanagihara et al., 2005
293Human embryonic kidneyNot explicitly stated, but induced apoptosis at 10 µMYanagihara et al., 2005
Leptosin F RPMI-8402Human T-cell acute lymphoblastic leukemiaNot explicitly stated, but induced apoptosis at 100 µMYanagihara et al., 2005
293Human embryonic kidneyNot explicitly stated, but induced apoptosis at 100 µMYanagihara et al., 2005
Experimental Protocol: MTT Assay for Cell Viability

The cytotoxicity of Leptosins is typically assessed using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

Materials:

  • RPMI-8402 or other target cancer cell lines

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

  • Leptosin C and Leptosin F (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 x 10^4 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Leptosin C and Leptosin F in culture medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the Leptosins. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Enzyme Inhibition: Mechanism of Action

The primary mechanism underlying the cytotoxic activity of Leptosins is their ability to inhibit DNA topoisomerases. These enzymes are crucial for resolving topological problems in DNA during replication, transcription, and recombination.

Inhibition of DNA Topoisomerases I and II

Leptosins act as catalytic inhibitors of DNA topoisomerases. Leptosin C is a specific inhibitor of topoisomerase I, while Leptosin F inhibits both topoisomerase I and topoisomerase II.[2] Unlike topoisomerase poisons such as camptothecin (B557342) and etoposide, which stabilize the enzyme-DNA cleavage complex, Leptosins inhibit the catalytic activity of the enzyme without trapping this complex.

Quantitative Data for Topoisomerase Inhibition:

CompoundEnzymeIC50 (µM)Reference
Leptosin C Topoisomerase I3 - 10Yanagihara et al., 2005
Topoisomerase II> 100Yanagihara et al., 2005
Leptosin F Topoisomerase I3 - 10Yanagihara et al., 2005
Topoisomerase II10 - 30Yanagihara et al., 2005
Experimental Protocols for Topoisomerase Inhibition Assays

This assay measures the ability of topoisomerase I to relax supercoiled plasmid DNA. Inhibition of this activity by Leptosin C is observed as a decrease in the formation of relaxed DNA.

Materials:

  • Human Topoisomerase I

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topoisomerase I reaction buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M NaCl, 1% BSA, 1 mM spermidine, 50% glycerol)

  • Leptosin C

  • Agarose (B213101) gel electrophoresis system

  • Ethidium (B1194527) bromide

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine 2 µL of 10x topoisomerase I reaction buffer, 200 ng of supercoiled plasmid DNA, and varying concentrations of Leptosin C. Adjust the final volume to 18 µL with sterile water.

  • Enzyme Addition: Add 1 unit of human topoisomerase I to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding 2 µL of 10% SDS and 1 µL of 250 mM EDTA.

  • Electrophoresis: Add loading dye and run the samples on a 1% agarose gel in 1x TAE buffer.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Supercoiled and relaxed DNA will migrate at different rates.

This assay assesses the ability of topoisomerase II to decatenate, or unlink, kinetoplast DNA (kDNA), which is a network of interlocked DNA circles. Leptosin F inhibits this process.

Materials:

  • Human Topoisomerase II

  • Kinetoplast DNA (kDNA)

  • 10x Topoisomerase II reaction buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.25 M KCl, 100 mM MgCl2, 5 mM DTT, 5 mM ATP)

  • Leptosin F

  • Agarose gel electrophoresis system

  • Ethidium bromide

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine 2 µL of 10x topoisomerase II reaction buffer, 200 ng of kDNA, and varying concentrations of Leptosin F. Adjust the final volume to 18 µL with sterile water.

  • Enzyme Addition: Add 1 unit of human topoisomerase II to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding 2 µL of 10% SDS and 1 µL of 250 mM EDTA.

  • Electrophoresis: Add loading dye and run the samples on a 1% agarose gel in 1x TAE buffer.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands. Decatenated minicircles will migrate into the gel, while the kDNA network remains in the well.

Induction of Apoptosis and Inhibition of the Akt Signaling Pathway

Leptosins induce apoptosis, or programmed cell death, in cancer cells. This is a key outcome of their cytotoxic activity. The mechanism of apoptosis induction is linked to the inhibition of the PI3K/Akt signaling pathway, a critical survival pathway that is often dysregulated in cancer.

Leptosins F and C have been shown to cause a dose- and time-dependent dephosphorylation of Akt at Serine 473, leading to its inactivation.[2] This inactivation disrupts downstream signaling that promotes cell survival and proliferation.

Experimental Protocol: Western Blot for Akt Phosphorylation

This protocol details the detection of phosphorylated Akt (p-Akt) at Ser473 in RPMI-8402 cells treated with Leptosins.

Materials:

  • RPMI-8402 cells

  • Leptosin C or F

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE system

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: rabbit anti-phospho-Akt (Ser473) and rabbit anti-total Akt

  • HRP-conjugated anti-rabbit IgG secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Treat RPMI-8402 cells with desired concentrations of Leptosin for various time points.

  • Cell Lysis: Harvest and lyse the cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.

  • Western Blotting: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-Akt (Ser473) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total Akt to confirm equal protein loading.

Antimicrobial Activity

While specific studies on the antimicrobial activity of Leptosins F and C are limited, the broader class of epipolythiodioxopiperazines (ETPs) is known to possess significant antibacterial and antifungal properties.[3][4] The disulfide bridge in the ETP core is believed to be crucial for this activity, likely through the generation of reactive oxygen species and interaction with cellular thiols. Further investigation into the specific antimicrobial spectrum of individual Leptosins is warranted.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes described, the following diagrams have been generated using the DOT language.

Akt_Signaling_Pathway cluster_activation Akt Activation Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt (inactive) Akt (inactive) PIP3->Akt (inactive) recruits to membrane PDK1 PDK1 PDK1->Akt (inactive) phosphorylates mTORC2 mTORC2 mTORC2->Akt (inactive) phosphorylates Ser473 Akt (active, p-Ser473) Akt (active, p-Ser473) Akt (inactive)->Akt (active, p-Ser473) phosphorylation Cell Survival, Proliferation Cell Survival, Proliferation Akt (active, p-Ser473)->Cell Survival, Proliferation promotes Leptosin C & F Leptosin C & F Leptosin C & F->Akt (active, p-Ser473) inhibits dephosphorylation Topoisomerase_Inhibition_Workflow cluster_topoI Topoisomerase I Relaxation Assay cluster_topoII Topoisomerase II Decatenation Assay Supercoiled DNA Supercoiled DNA Topo I Topo I Supercoiled DNA->Topo I substrate Agarose Gel Electrophoresis_I Agarose Gel Electrophoresis Supercoiled DNA->Agarose Gel Electrophoresis_I Relaxed DNA Relaxed DNA Topo I->Relaxed DNA catalyzes Relaxed DNA->Agarose Gel Electrophoresis_I Leptosin C Leptosin C Leptosin C->Topo I inhibits kDNA Kinetoplast DNA (catenated) Topo II Topo II kDNA->Topo II substrate Agarose Gel Electrophoresis_II Agarose Gel Electrophoresis kDNA->Agarose Gel Electrophoresis_II Decatenated DNA Decatenated DNA Topo II->Decatenated DNA catalyzes Decatenated DNA->Agarose Gel Electrophoresis_II Leptosin F Leptosin F Leptosin F->Topo II inhibits

References

The Depths of Discovery: A Technical Guide to Cytotoxic Substances from Marine Fungi

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The marine environment, a vast and largely unexplored frontier, harbors a wealth of microbial diversity with immense potential for drug discovery. Among these, marine fungi have emerged as a prolific source of novel secondary metabolites with potent biological activities, including significant cytotoxic effects against various cancer cell lines. This in-depth technical guide provides a comprehensive overview of the discovery, characterization, and mechanisms of action of cytotoxic compounds derived from marine fungi, with a focus on practical methodologies and data-driven insights.

Prolific Producers: Key Fungal Genera and Their Cytotoxic Arsenals

Marine fungi, particularly from the genera Aspergillus, Penicillium, Trichoderma, and Fusarium, are renowned for their ability to produce a diverse array of cytotoxic secondary metabolites. These compounds belong to various chemical classes, including polyketides, alkaloids, terpenoids, and peptides, many of which exhibit potent anti-cancer properties.

Quantitative Cytotoxicity Data

The cytotoxic potential of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit the growth of a cell population by 50%. The following tables summarize the IC50 values of selected cytotoxic compounds from prominent marine fungal genera against various human cancer cell lines.

Table 1: Cytotoxicity of Compounds from Marine-Derived Aspergillus Species

CompoundFungal SourceCancer Cell LineIC50Reference
Aspernigrin AAspergillus nigerHuman tumor cells50 µg/mL[1]
Carbonarone BAspergillus carbonariusK562 (Leukemia)27.8 µg/mL[1]
A novel phenylquinolinoneAspergillus versicolorMCF-7 (Breast), SMMC-7721 (Liver)16.6 µM, 18.2 µM[1]
Aspergillides AAspergillus ostianusL1210 (Mouse lymphocytic leukemia)2.1 µg/mL (LD50)[1]
Aspergillides CAspergillus ostianusL1210 (Mouse lymphocytic leukemia)2.0 µg/mL (LD50)[1]
Aculeaquamide AAspergillus aculeatinusBel-7402 (Liver)3.3 µM[1]
Fumigaclavine CAspergillus fumigatusMCF-7 (Breast)Significant cytotoxicity[2]
12,13-dihydroxy fumitremorgin CAspergillus sp.HCT-116 (Colon)4.53 µM[3]
Fumitremorgin CAspergillus sp.HCT-116 (Colon)15.17 µM[3]

Table 2: Cytotoxicity of Compounds from Marine-Derived Penicillium Species

CompoundFungal SourceCancer Cell LineIC50Reference
PenicillidePenicillium sp.HepG2 (Liver)9.7 µM[3]
Dankasterone APenicillium sp.HL-60 (Leukemia), HeLa (Cervical), K562 (Leukemia)0.78 µM, 4.11 µM, 7.57 µM
(+)-Formylanserinone BPenicillium sp.MDA-MB-435 (Melanoma)2.90 µg/mL[1]
3R,4R-dihydroxy-4-(4'-methoxyphenyl)-3,4-dihydro-2(1H)-quinolinonePenicillium janczewskiiSKOV-3 (Ovarian)8.1 µM (ED50)[1]
Citrinadin APenicillium citrinumL1210 (Murine leukemia), KB (Nasopharyngeal)6.2 µg/mL, 10 µg/mL[1][4]
Carbon-bridged dicitrinone GPenicillium sp.BXPC-3 (Pancreatic), PANC-1 (Pancreatic)12.25 µM, 24.33 µM[2]

Table 3: Cytotoxicity of Compounds from Other Marine Fungi

CompoundFungal SourceCancer Cell LineIC50Reference
Trichodermamide BTrichoderma virensHCT-116 (Colon)0.32 µg/mL[5][6]
15-hydroxy-bisvertinolTrichoderma reeseiA549 (Lung), MCF-7 (Breast), HCT116 (Colon)5.1 µM, 9.5 µM, 13.7 µM[7]
Fusarnaphthoquinone AFusarium sp.KB (Nasopharyngeal), MCF-7 (Breast)130 µM, 22 µM[1]
5-O-methyl-2′-methoxy-3′-methylalpinumisoflavoneFusarium sp.Hep-2 (Laryngeal), HepG2 (Liver)4 µM, 11 µM[1]
PhyscionMicrosporum sp.PC3 (Prostate)Concentration-dependent decrease in proliferation[8]
IsoscleroneAspergillus fumigatusMCF-7 (Breast)Antiproliferative effect[9][10]

From Fungus to Flask: Experimental Protocols

The successful discovery and development of novel cytotoxic compounds from marine fungi rely on a series of well-defined experimental procedures. This section provides detailed methodologies for the key stages of this process.

Isolation and Cultivation of Marine Fungi

Objective: To isolate and cultivate marine fungi from various marine sources for the production of secondary metabolites.

Protocol:

  • Sample Collection: Collect samples such as marine sediments, sponges, algae, or mangrove tissues in sterile containers.

  • Surface Sterilization (for host-associated fungi):

    • Thoroughly rinse the sample with sterile seawater.

    • Sequentially immerse the sample in 70% ethanol (B145695) for 1 minute, followed by a sodium hypochlorite (B82951) solution (1-2% available chlorine) for 3-5 minutes, and finally rinse with sterile seawater three times.

  • Plating:

    • For sediments, perform serial dilutions with sterile seawater and plate onto agar (B569324) media.

    • For surface-sterilized tissues, place small pieces directly onto agar plates.

  • Culture Media: Use marine-specific media such as Potato Dextrose Agar (PDA) or Malt Extract Agar (MEA) prepared with sterile seawater. Supplement with an antibacterial agent (e.g., streptomycin (B1217042) or chloramphenicol) to inhibit bacterial growth.

  • Incubation: Incubate the plates at room temperature (25-28°C) for several weeks, monitoring regularly for fungal growth.

  • Pure Culture Isolation: Once fungal colonies appear, subculture them onto fresh plates to obtain pure isolates.

  • Large-Scale Fermentation: For the production of secondary metabolites, inoculate the pure fungal strain into a liquid medium (e.g., Potato Dextrose Broth) in Erlenmeyer flasks. Incubate under shaking conditions (e.g., 150 rpm) at 25-28°C for 2-4 weeks.[11]

G cluster_collection Sample Collection & Preparation cluster_cultivation Fungal Cultivation MarineSample Marine Sample (Sediment, Sponge, Algae) Sterilization Surface Sterilization (Ethanol, Hypochlorite) MarineSample->Sterilization Host-associated Plating Plating on Agar Media MarineSample->Plating Sediment Sterilization->Plating Incubation Incubation (25-28°C) Plating->Incubation PureCulture Pure Culture Isolation Incubation->PureCulture Fermentation Large-Scale Fermentation PureCulture->Fermentation

Figure 1: Experimental workflow for the isolation and cultivation of marine fungi.

Extraction and Purification of Cytotoxic Compounds

Objective: To extract and purify secondary metabolites from fungal cultures.

Protocol:

  • Extraction:

    • Separate the fungal mycelium from the culture broth by filtration.

    • Extract the culture broth with an organic solvent such as ethyl acetate (B1210297) (EtOAc) three times.

    • Extract the mycelial mass separately with a solvent like methanol (B129727) (MeOH) or EtOAc, often involving homogenization.

    • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.[12]

  • Fractionation:

    • Subject the crude extract to column chromatography using silica (B1680970) gel as the stationary phase.

    • Elute with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with solvents like dichloromethane (B109758) (DCM), EtOAc, and MeOH.

    • Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Purification:

    • Further purify the fractions showing cytotoxic activity using techniques like Sephadex LH-20 column chromatography and/or preparative High-Performance Liquid Chromatography (HPLC).

    • For HPLC, a reversed-phase C18 column is commonly used with a gradient of water and acetonitrile (B52724) or methanol, often with a modifier like trifluoroacetic acid (TFA).[13]

    • Collect the peaks corresponding to individual compounds.

G cluster_extraction Extraction cluster_purification Purification FungalCulture Fungal Culture SolventExtraction Solvent Extraction (e.g., Ethyl Acetate) FungalCulture->SolventExtraction CrudeExtract Crude Extract SolventExtraction->CrudeExtract ColumnChromatography Column Chromatography (Silica Gel) CrudeExtract->ColumnChromatography Fractionation Fraction Collection ColumnChromatography->Fractionation HPLC Preparative HPLC (C18 Column) Fractionation->HPLC Active Fractions PureCompound Pure Compound HPLC->PureCompound

Figure 2: General workflow for the extraction and purification of cytotoxic compounds.

Structural Elucidation

Objective: To determine the chemical structure of the purified compounds.

Methodologies:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound. Fragmentation patterns can provide clues about the structure.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for elucidating the complete chemical structure, including stereochemistry.[15]

Cytotoxicity Assessment: MTT Assay

Objective: To determine the cytotoxic activity of the purified compounds against cancer cell lines. The MTT assay is a colorimetric assay that measures cell metabolic activity.[16]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the purified compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent used to dissolve the compound) and a positive control (a known cytotoxic drug).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability against the compound concentration and determine the IC50 value.

Unraveling the Mechanisms: Signaling Pathways of Apoptosis

Many cytotoxic compounds from marine fungi exert their anti-cancer effects by inducing apoptosis, or programmed cell death. Understanding the signaling pathways involved is crucial for drug development.

The Intrinsic and Extrinsic Apoptotic Pathways

Apoptosis is primarily regulated by two interconnected pathways:

  • Intrinsic (Mitochondrial) Pathway: Triggered by intracellular stress, this pathway involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and subsequently the executioner caspase-3. The Bcl-2 family of proteins plays a critical role in regulating mitochondrial membrane permeability.

  • Extrinsic (Death Receptor) Pathway: Initiated by the binding of extracellular ligands to death receptors on the cell surface, this pathway leads to the activation of caspase-8, which can then directly activate caspase-3.

Signaling Pathways Targeted by Marine Fungal Metabolites

Several cytotoxic compounds from marine fungi have been shown to modulate key signaling pathways to induce apoptosis.

  • Fumigaclavine C (Aspergillus fumigatus): This compound induces apoptosis in breast cancer cells by down-regulating the NF-κB cell survival pathway and blocking the MAPK signaling pathway (ERK, JNK, and p38).[1][2][17]

G cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway FumigaclavineC Fumigaclavine C ERK ERK FumigaclavineC->ERK JNK JNK FumigaclavineC->JNK p38 p38 FumigaclavineC->p38 NFkB NF-κB FumigaclavineC->NFkB Apoptosis Apoptosis ERK->Apoptosis Inhibition leads to JNK->Apoptosis Inhibition leads to p38->Apoptosis Inhibition leads to CellSurvival Cell Survival NFkB->CellSurvival CellSurvival->Apoptosis Inhibition of

Figure 3: Simplified signaling pathway for Fumigaclavine C-induced apoptosis.

  • Trichodermamide B (Trichoderma virens): This compound is suggested to cause DNA double-strand breaks, leading to an accumulation of cells in the S phase of the cell cycle and subsequent initiation of apoptosis.[4]

G TrichodermamideB Trichodermamide B DNADamage DNA Double-Strand Breaks TrichodermamideB->DNADamage S_Phase_Arrest S-Phase Arrest DNADamage->S_Phase_Arrest Apoptosis Apoptosis S_Phase_Arrest->Apoptosis

Figure 4: Proposed mechanism of action for Trichodermamide B.

  • Dankasterone A (Penicillium sp.): This steroid induces apoptosis in prostate cancer cells by causing intense oxidative stress, leading to the upregulation of Heme Oxygenase-1 (HO-1) and the release of reactive oxygen species (ROS).[18]

G DankasteroneA Dankasterone A OxidativeStress Oxidative Stress DankasteroneA->OxidativeStress ROS Increased ROS OxidativeStress->ROS HO1 Upregulation of HO-1 OxidativeStress->HO1 Apoptosis Apoptosis ROS->Apoptosis

Figure 5: Signaling pathway for Dankasterone A-induced apoptosis.

Experimental Analysis of Apoptotic Pathways

Objective: To investigate the molecular mechanisms underlying compound-induced apoptosis.

  • Western Blot Analysis: This technique is used to detect the expression levels of key proteins involved in apoptosis, such as caspases (e.g., cleaved caspase-3, -8, -9), Bcl-2 family proteins (e.g., Bax, Bcl-2), and signaling proteins (e.g., phosphorylated forms of ERK, JNK, p38, and NF-κB).[9][18]

  • DNA Fragmentation Assay: A hallmark of apoptosis is the cleavage of DNA into a ladder-like pattern. This can be visualized by running DNA extracted from treated cells on an agarose (B213101) gel.[8]

  • Flow Cytometry: This technique can be used to quantify the percentage of apoptotic cells (e.g., using Annexin V/Propidium Iodide staining) and to analyze cell cycle distribution to detect cell cycle arrest.

Conclusion and Future Perspectives

Marine fungi represent a vast and underexplored resource for the discovery of novel cytotoxic compounds with the potential to be developed into new anti-cancer therapeutics. The diverse chemical structures and potent biological activities of these metabolites offer exciting opportunities for drug development. The methodologies outlined in this guide provide a framework for the systematic investigation of these promising natural products, from their initial discovery to the elucidation of their mechanisms of action. Future research should focus on the continued exploration of marine fungal biodiversity, the development of more efficient and sustainable methods for compound production, and in-depth preclinical and clinical studies to translate these discoveries into effective cancer treatments.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Leptosin I from Leptosphaeria sp.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leptosin I is a sulfur-containing heterocyclic alkaloid belonging to the epipolythiodioxopiperazine (ETP) class of secondary metabolites. It was first isolated from the mycelium of the marine-derived fungus Leptosphaeria sp. strain OUPS-4, found associated with the marine alga Sargassum tortile.[1][2] this compound, along with its congeners, has demonstrated significant cytotoxic activity against P388 murine leukemia cells, making it a compound of interest for anticancer drug discovery and development.[1][2] This document provides a detailed, reconstructed protocol for the cultivation of Leptosphaeria sp. and the subsequent extraction, purification, and characterization of this compound. The methodologies presented are based on the original discovery and supplemented with established techniques for the isolation of ETPs from fungal sources.

Introduction

The genus Leptosphaeria is known for producing a diverse array of bioactive secondary metabolites.[1][3] Among these, the leptosins are a notable family of complex indole (B1671886) alkaloids with potent biological activities.[4][5] Structurally, they are dimeric epipolythiodioxopiperazines, a class of natural products known for their cytotoxicity, which is often attributed to the reactive disulfide bridge.[1][2] The significant in vitro activity of this compound warrants a standardized and reproducible protocol for its isolation to facilitate further preclinical investigation. This application note details the necessary steps from fungal culture to the isolation of pure this compound.

Materials and Equipment

Fungal Strain and Culture Media
  • Leptosphaeria sp. strain OUPS-4

  • Potato Dextrose Agar (B569324) (PDA)

  • Potato Dextrose Broth (PDB)

  • Sterile artificial seawater

  • Glucose

  • Peptone

  • Yeast extract

  • Malt (B15192052) extract

Extraction and Purification

Experimental Protocols

Protocol 1: Cultivation of Leptosphaeria sp. OUPS-4

This protocol describes the liquid fermentation of Leptosphaeria sp. OUPS-4 for the production of this compound.

  • Strain Activation: Aseptically transfer a small piece of mycelium from a stock culture of Leptosphaeria sp. OUPS-4 onto a fresh Potato Dextrose Agar (PDA) plate. Incubate at 25°C for 7-10 days, or until sufficient mycelial growth is observed.

  • Seed Culture Preparation: Inoculate a 250 mL Erlenmeyer flask containing 100 mL of Potato Dextrose Broth (PDB) with several small agar plugs (approximately 5 mm in diameter) from the actively growing PDA plate. Incubate at 25°C on a rotary shaker at 150 rpm for 5-7 days.

  • Large-Scale Fermentation:

    • Prepare the production medium consisting of (per liter of artificial seawater): 20 g glucose, 10 g peptone, 5 g yeast extract, and 5 g malt extract.

    • Dispense 500 mL of the production medium into 1 L Erlenmeyer flasks and autoclave.

    • Inoculate each flask with 25 mL (5% v/v) of the seed culture.

    • Incubate the production cultures at 25°C for 21-28 days on a rotary shaker at 120 rpm.

Protocol 2: Extraction and Preliminary Fractionation of this compound

This protocol details the extraction of secondary metabolites from the fungal mycelium.

  • Mycelium Harvesting: After the incubation period, separate the mycelium from the culture broth by vacuum filtration. Wash the mycelial mat with distilled water to remove residual medium components.

  • Drying: Freeze-dry the harvested mycelium to obtain a dry powder.

  • Solvent Extraction:

    • Suspend the dried mycelial powder in acetone (1:10 w/v) and stir at room temperature for 24 hours.

    • Filter the mixture and collect the acetone extract.

    • Repeat the extraction process twice more with fresh acetone.

    • Combine the acetone extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Solvent Partitioning:

    • Dissolve the crude extract in a minimal amount of methanol and partition it against an equal volume of n-hexane to remove nonpolar lipids.

    • Separate the methanolic layer and concentrate it.

    • Resuspend the resulting residue in water and partition it successively with equal volumes of chloroform and then ethyl acetate.

    • Combine the chloroform and ethyl acetate fractions, as ETPs are typically found in these fractions, and evaporate to dryness.

Protocol 3: Purification of this compound

This protocol outlines the chromatographic purification of this compound from the fractionated extract.

  • Silica Gel Column Chromatography:

    • Apply the dried chloroform/ethyl acetate fraction to a silica gel column pre-equilibrated with chloroform.

    • Elute the column with a stepwise gradient of increasing polarity, starting with 100% chloroform and gradually increasing the proportion of methanol (e.g., chloroform:methanol 100:0, 99:1, 98:2, 95:5, 90:10 v/v).

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) for the presence of this compound.

  • Size-Exclusion Chromatography:

    • Pool the fractions containing this compound and concentrate them.

    • Apply the concentrated sample to a Sephadex LH-20 column equilibrated with methanol.

    • Elute with methanol and collect fractions. This step separates compounds based on size and helps remove pigments and other impurities.

  • High-Performance Liquid Chromatography (HPLC):

    • Perform final purification using a reversed-phase C18 HPLC column.

    • Use a gradient elution system with water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid. A typical gradient might be: 10-90% B over 40 minutes.

    • Monitor the elution at multiple wavelengths (e.g., 220 nm and 280 nm) and collect the peak corresponding to this compound.

    • Confirm the purity of the isolated this compound by analytical HPLC and spectroscopic methods (MS, NMR).

Data Presentation

Table 1: Physicochemical Properties and Cytotoxicity of this compound

PropertyValueReference
Molecular FormulaC₃₂H₃₂N₆O₇S₄[1][2]
Molecular Weight740.89 g/mol [1][2]
AppearanceWhite powder-
Cytotoxicity (P388)ED₅₀ = 1.13 µg/mL[1][2]

Visualization

Experimental Workflow

Extraction_Workflow Figure 1. Experimental Workflow for this compound Extraction cluster_cultivation Cultivation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis strain Leptosphaeria sp. OUPS-4 seed Seed Culture (PDB) strain->seed fermentation Large-Scale Fermentation seed->fermentation harvest Mycelium Harvesting fermentation->harvest extraction Acetone Extraction harvest->extraction partition Solvent Partitioning extraction->partition silica Silica Gel Chromatography partition->silica sephadex Sephadex LH-20 silica->sephadex hplc Reversed-Phase HPLC sephadex->hplc leptosin_I Pure this compound hplc->leptosin_I

Caption: Workflow for this compound production and purification.

Signaling Pathway

Signaling_Pathway Figure 2. Proposed Mechanism of Action for Leptosins cluster_akt Akt Survival Pathway cluster_apoptosis Apoptosis cluster_topo DNA Topoisomerase Inhibition Leptosin Leptosins (e.g., this compound) P_Akt p-Akt (Active) Leptosin->P_Akt Inhibits Dephosphorylation TopoI Topoisomerase I Leptosin->TopoI Inhibits TopoII Topoisomerase II Leptosin->TopoII Inhibits Akt Akt/PKB P_Bad p-Bad (Inactive) P_Akt->P_Bad Phosphorylates Bad Bad Bcl2 Bcl-2 P_Bad->Bcl2 Releases Caspase3 Caspase-3 Activation Bcl2->Caspase3 Inhibits Apoptosis Apoptosis Caspase3->Apoptosis

References

Application Notes and Protocols for the Purification of Leptosin I using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leptosin I is a cytotoxic epipolythiodioxopiperazine, a class of complex secondary metabolites produced by the marine-derived fungus Leptosphaeria sp.[1] First described by Takahashi et al. in 1994, this compound has demonstrated significant cytotoxic activity, making it a compound of interest for cancer research and drug development. It is crucial to distinguish this compound from Leptosin (also known as Leptosperin), a glycoside found in Manuka honey, as they are structurally and functionally distinct molecules.[2][3][4][5] This document provides a detailed protocol for the purification of this compound from fungal extracts using High-Performance Liquid Chromatography (HPLC), based on established methods for related fungal metabolites.

Experimental Protocols

Fungal Culture and Extraction

A strain of Leptosphaeria sp. (e.g., OUPS-4) is cultured in an appropriate broth medium. After a sufficient growth period, the mycelium is harvested by filtration. The mycelial cake is then extracted with an organic solvent such as ethyl acetate (B1210297) or acetone (B3395972) to isolate the crude secondary metabolites. The organic extract is evaporated under reduced pressure to yield a crude extract containing this compound.

Initial Fractionation (Optional)

For complex crude extracts, an initial fractionation step using vacuum liquid chromatography (VLC) or solid-phase extraction (SPE) can be employed. A silica (B1680970) gel stationary phase is typically used, with a stepwise gradient of solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol) to separate the extract into fractions of varying polarity. Fractions are then screened for the presence of this compound using thin-layer chromatography (TLC) or an analytical HPLC-MS system.

High-Performance Liquid Chromatography (HPLC) Purification

The fraction enriched with this compound is subjected to preparative or semi-preparative reversed-phase HPLC (RP-HPLC) for final purification.

Instrumentation and Conditions:

  • HPLC System: A preparative or semi-preparative HPLC system equipped with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 10 mm, 5 µm particle size) is a suitable choice for this type of compound.

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A linear gradient from 30% to 70% Solvent B over 40 minutes is a good starting point. The gradient can be optimized based on the separation of the target peak from impurities.

  • Flow Rate: A flow rate of 2-4 mL/min is typical for a semi-preparative column.

  • Detection: Detection can be performed at multiple wavelengths, including 210 nm, 254 nm, and 301 nm, as epipolythiodioxopiperazines often have characteristic UV absorbance maxima.[6]

  • Sample Preparation: The enriched fraction is dissolved in a minimal amount of a suitable solvent (e.g., methanol (B129727) or DMSO) and filtered through a 0.22 µm syringe filter before injection.

Procedure:

  • Equilibrate the HPLC column with the initial mobile phase conditions (e.g., 30% Solvent B) until a stable baseline is achieved.

  • Inject the prepared sample onto the column.

  • Run the gradient elution program.

  • Monitor the chromatogram and collect fractions corresponding to the peak of interest (this compound).

  • Analyze the collected fractions for purity using analytical HPLC or LC-MS.

  • Pool the pure fractions and evaporate the solvent under reduced pressure to obtain purified this compound.

Data Presentation

The following table summarizes typical quantitative data obtained during the HPLC purification of this compound. (Note: These are representative values and may vary depending on the specific experimental conditions).

ParameterValue
Column C18, 250 x 10 mm, 5 µm
Mobile Phase A: H₂O + 0.1% HCOOH, B: ACN + 0.1% HCOOH
Gradient 30-70% B over 40 min
Flow Rate 3.0 mL/min
Detection Wavelength 254 nm
Retention Time (RT) 22.5 min
Peak Purity (PDA) >98%
Yield 1.5 mg from 100 mg crude extract
Molecular Formula C₃₂H₃₂N₆O₇S₄
Molecular Weight 740.9 g/mol

Visualizations

Experimental Workflow

G cluster_extraction Extraction cluster_fractionation Initial Fractionation cluster_hplc HPLC Purification Culture Fungal Culture (Leptosphaeria sp.) Harvest Mycelium Harvesting Culture->Harvest Extract Solvent Extraction Harvest->Extract Crude Crude Extract Extract->Crude VLC VLC/SPE Crude->VLC Enriched Enriched Fraction VLC->Enriched HPLC Semi-preparative RP-HPLC Enriched->HPLC Fractions Fraction Collection HPLC->Fractions Analysis Purity Analysis (LC-MS) Fractions->Analysis Pure Pure this compound Analysis->Pure

Caption: Workflow for the purification of this compound.

Putative Signaling Pathway

G cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm LeptosinI This compound TopoI Topoisomerase I LeptosinI->TopoI inhibits TopoII Topoisomerase II LeptosinI->TopoII inhibits PhosphoAkt p-Akt (Active) LeptosinI->PhosphoAkt inhibits dephosphorylation DNA_Replication DNA Replication & Transcription TopoI->DNA_Replication enables TopoII->DNA_Replication enables Apoptosis Apoptosis Akt Akt/PKB Akt->PhosphoAkt phosphorylation PhosphoAkt->Apoptosis inhibits

Caption: Proposed signaling pathway for this compound.

References

Synthesis of Leptosin I Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leptosins are a class of complex epipolythiodioxopiperazine (ETP) alkaloids isolated from the marine fungus Leptosphaeria sp.[1] Leptosin I and its derivatives have garnered significant interest within the scientific community due to their potent cytotoxic and antitumor activities.[2] These natural products belong to a broader family of dimeric ETP alkaloids, which includes the well-known verticillins and chaetocins.[1] The unique and complex molecular architecture of Leptosins, characterized by a dimeric diketopiperazine core, multiple stereogenic centers, and a reactive polysulfide bridge, presents a formidable challenge for chemical synthesis.[3][4]

The biological activity of Leptosin derivatives is largely attributed to the ETP motif, which can induce apoptosis in cancer cells.[5][6] These compounds have been shown to be potent inhibitors of various cancer cell lines, with IC50 values in the nanomolar range.[5][7] The development of a scalable and flexible synthetic route is crucial for the preparation of analogs, enabling comprehensive structure-activity relationship (SAR) studies and the optimization of their therapeutic potential.[4][5]

This document provides an overview of the synthetic strategies for this compound derivatives, detailed experimental protocols for key transformations, a summary of their biological activities, and visualizations of the synthetic pathway and proposed mechanism of action.

Data Presentation: Cytotoxicity of ETP Alkaloids

The following table summarizes the in vitro cytotoxicity (IC50 values) of several synthetic ETP alkaloids, which are structurally related to this compound, against various human cancer cell lines. This data highlights the potent anticancer activity of this class of compounds.

Compound/DerivativeCell LineIC50 (nM)Reference
(+)-12,12'-Dideoxyverticillin AU-937 (Human histiocytic lymphoma)15.5[5]
(+)-12,12'-Dideoxyverticillin AHeLa (Human cervical cancer)7.2[5]
(+)-Chaetocin AU-937 (Human histiocytic lymphoma)1.3[5]
(+)-Chaetocin AHeLa (Human cervical cancer)6.9[5]
(+)-Chaetocin CU-937 (Human histiocytic lymphoma)0.75[5]
(+)-Chaetocin CHeLa (Human cervical cancer)5.6[5]
N1-Benzenesulfonyl monomerU-937 (Human histiocytic lymphoma)2.8 - 14.8[5]
N1-Benzenesulfonyl monomerHeLa (Human cervical cancer)22 - 75[5]
(+)-Sch 52900HT-29 (Human colorectal adenocarcinoma)500[7]
(+)-Sch 52901HT-29 (Human colorectal adenocarcinoma)100[7]
(+)-Verticillin HHT-29 (Human colorectal adenocarcinoma)40[7]
Emestrin J786-O (Human renal carcinoma)4.3 µM[8]
Emestrin JSW1990 (Human pancreatic cancer)9.8 µM[8]
Emestrin JSW480 (Human colorectal cancer)12.5 µM[8]

Experimental Protocols

The total synthesis of this compound and its derivatives is a complex, multi-step process. The following protocols are based on the general strategies developed for the synthesis of related dimeric ETP alkaloids, such as the verticillins, by the Movassaghi group.[9] These procedures are intended as a guide and may require optimization for specific Leptosin analogs.

Protocol 1: Synthesis of the Monomeric Tetracyclic Bromide Intermediate

This protocol describes the initial steps to form a key monomeric intermediate, which will later be dimerized.

Materials:

Procedure:

  • Dissolve cyclo-L-tryptophan-L-alanine in acetonitrile in a round-bottom flask equipped with a magnetic stirrer and cool to 0 °C in an ice bath.

  • Slowly add a solution of molecular bromine in acetonitrile dropwise to the cooled solution.

  • Monitor the reaction by thin-layer chromatography (TLC). Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the tetracyclic bromide.[9]

Protocol 2: Cobalt-Mediated Dimerization of the Tetracyclic Bromide

This protocol outlines the crucial C3-C3' bond formation to create the dimeric core structure.

Materials:

  • Tetracyclic bromide intermediate from Protocol 1

  • Tris(triphenylphosphine)cobalt(I) chloride [CoCl(PPh₃)₃]

  • Acetone (B3395972) (degassed)

  • Silica gel for column chromatography

Procedure:

  • In a glovebox, dissolve the tetracyclic bromide in degassed acetone in a flame-dried, round-bottom flask.

  • Add tris(triphenylphosphine)cobalt(I) chloride to the solution.

  • Stir the reaction mixture at room temperature under an inert atmosphere.

  • Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the dimeric diketopiperazine.[9]

Protocol 3: Late-Stage Tetrahydroxylation

This protocol describes the oxidation of the dimeric core to introduce hydroxyl groups, which are precursors to the disulfide bridge.

Materials:

  • Dimeric diketopiperazine from Protocol 2

  • Bis(pyridine)silver(I) permanganate (B83412) [Py₂AgMnO₄]

  • Dichloromethane (CH₂Cl₂)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the dimeric diketopiperazine in dichloromethane in a round-bottom flask.

  • Add bis(pyridine)silver(I) permanganate to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of celite and wash with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the tetraol.[9]

Protocol 4: Formation of the Epidithiodiketopiperazine (ETP) Moiety

This final protocol details the installation of the characteristic disulfide bridges.

Materials:

Procedure:

  • Dissolve the tetraol in dichloromethane and cool to -78 °C.

  • Bubble hydrogen sulfide gas through the solution for a specified period.

  • Add hafnium(IV) trifluoromethanesulfonate and allow the reaction to warm to room temperature.

  • After stirring, quench the reaction and work up to isolate the intermediate tetrathiol.

  • Dissolve the tetrathiol in a mixture of dichloromethane and pyridine.

  • Add a solution of potassium triiodide in pyridine dropwise to effect the oxidative cyclization.

  • Quench the reaction and perform an extractive work-up.

  • Purify the final product by chromatography to yield the Leptosin derivative.[9]

Visualizations

Synthetic Workflow

The following diagram illustrates the key stages in the synthesis of a dimeric ETP alkaloid, representative of the Leptosin family.

Synthetic_Workflow cluster_start Starting Materials cluster_monomer Monomer Synthesis cluster_dimer Dimerization cluster_functionalization Core Functionalization cluster_final Final Assembly Start Cyclo-L-tryptophan-L-alanine Bromination Bromocyclization Start->Bromination Monomer Tetracyclic Bromide Bromination->Monomer Dimerization Cobalt-Mediated Dimerization Monomer->Dimerization Dimer Dimeric Diketopiperazine Dimerization->Dimer Hydroxylation Tetrahydroxylation Dimer->Hydroxylation Tetraol Tetraol Intermediate Hydroxylation->Tetraol Thiolation Tetrathiolation Tetraol->Thiolation Oxidation Oxidative Cyclization Thiolation->Oxidation Product Leptosin Derivative Oxidation->Product Apoptosis_Pathway cluster_trigger Induction cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade cluster_execution Execution Phase Leptosin Leptosin Derivative Bax Bax/Bak Activation Leptosin->Bax Induces Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytC Cytochrome c Release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Binds to Casp9 Caspase-9 Activation (Initiator) Apaf1->Casp9 Activates Casp3 Caspase-3 Activation (Executioner) Casp9->Casp3 Cleaves and Activates Substrates Cleavage of Cellular Substrates Casp3->Substrates Apoptosis Apoptosis Substrates->Apoptosis

References

Application Notes and Protocols for the Quantification of Leptosin I

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leptosin I is a member of the epipolythiodioxopiperazine (ETP) class of mycotoxins, which are characterized by a reactive disulfide bridge.[1][2] ETPs, such as the well-studied gliotoxin (B1671588) and sporidesmin, are known for their potent cytotoxic and immunosuppressive activities.[2][3] The toxicity of these compounds is primarily attributed to the disulfide bridge, which can undergo redox cycling within the cell, leading to the generation of reactive oxygen species (ROS) and the formation of mixed disulfides with cellular proteins, thereby disrupting their function.[2][4][5] Given its potential biological activities, sensitive and reliable analytical methods for the quantification of this compound are essential for research, drug development, and safety assessment.

This document provides detailed application notes and protocols for the quantification of this compound in various matrices using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). As specific validated methods for this compound are not widely published, the following protocols have been adapted from established methods for other ETP toxins, such as gliotoxin.[6][7][8]

Analytical Methods Overview

The quantification of this compound can be achieved through several analytical techniques. The choice of method will depend on the required sensitivity, selectivity, and the nature of the sample matrix.

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This method is suitable for the quantification of this compound in relatively clean samples, such as fermentation broths or purified fractions. It offers good linearity and precision but may lack the sensitivity and selectivity required for complex biological matrices.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the preferred method for the trace-level quantification of this compound in complex matrices like plasma, serum, and tissue extracts. Its high selectivity and sensitivity allow for accurate quantification even in the presence of interfering substances.

Quantitative Data Summary

The following table summarizes representative quantitative data for an analytical method for a similar ETP toxin, gliotoxin, which can be used as a benchmark for the expected performance of a validated this compound assay.[6][8]

ParameterHPLC-UV (Representative)LC-MS/MS (Representative for Gliotoxin)
Linearity Range 1 - 100 µg/mL10 - 7000 ng/mL[8]
Correlation Coefficient (r²) > 0.995> 0.99[8]
Limit of Detection (LOD) ~0.5 µg/mL3.5 ng/g[6]
Limit of Quantification (LOQ) ~1.5 µg/mL10 ng/mL
Accuracy (Recovery) 90 - 110%92.4 - 100.3%[6]
Precision (RSD) < 5%< 15%[6]

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC-UV

This protocol is suitable for the analysis of this compound in fungal culture extracts and other relatively simple matrices.

1. Sample Preparation (Fungal Culture Extract)

  • Grow the Leptosphaeria sp. in a suitable liquid medium (e.g., Potato Dextrose Broth) for a specified period.

  • Separate the mycelium from the culture broth by filtration.

  • Lyophilize the mycelium and the culture filtrate separately.

  • Extract the lyophilized material with an organic solvent such as ethyl acetate (B1210297) or chloroform.

  • Evaporate the solvent under reduced pressure.

  • Reconstitute the dried extract in a known volume of mobile phase for HPLC analysis.

2. HPLC Instrumentation and Conditions

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water. A typical starting point is 60:40 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the UV absorbance maximum of this compound (if known) or scan a range (e.g., 210-400 nm) to determine the optimal wavelength. For many ETPs, this is in the range of 254-280 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 25 °C.

3. Calibration and Quantification

  • Prepare a stock solution of purified this compound standard of known concentration.

  • Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase.

  • Inject the calibration standards into the HPLC system and record the peak areas.

  • Construct a calibration curve by plotting the peak area versus the concentration of this compound.

  • Inject the prepared samples and determine the peak area corresponding to this compound.

  • Calculate the concentration of this compound in the samples using the calibration curve.

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol is designed for the sensitive and selective quantification of this compound in complex biological matrices such as plasma or tissue homogenates.

1. Sample Preparation (Biological Matrix)

  • To 100 µL of plasma or tissue homogenate, add an internal standard (e.g., a stable isotope-labeled analog of this compound, if available, or a structurally similar ETP).

  • Perform protein precipitation by adding 300 µL of cold acetonitrile.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Instrumentation and Conditions

  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column suitable for LC-MS (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A typical gradient would be:

    • 0-1 min: 10% B

    • 1-8 min: Linear gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 10% B for re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • MRM Transitions: The specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution. For a related compound, gliotoxin (m/z 327.0), transitions of m/z 324.9 -> 260.8 have been used.[7]

3. Calibration and Quantification

  • Prepare a stock solution of this compound standard.

  • Prepare calibration standards in a blank matrix (e.g., control plasma) to match the sample matrix and account for matrix effects.[9]

  • Process the calibration standards and samples as described in the sample preparation section.

  • Analyze the extracts by LC-MS/MS.

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.

  • Quantify this compound in the samples using the calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing sample Biological Sample or Fungal Culture extraction Extraction with Organic Solvent sample->extraction cleanup Solid Phase Extraction (Optional) extraction->cleanup concentration Evaporation and Reconstitution cleanup->concentration hplc HPLC-UV Analysis concentration->hplc lcms LC-MS/MS Analysis concentration->lcms calibration Calibration Curve Generation hplc->calibration lcms->calibration quantification Quantification of this compound calibration->quantification validation Method Validation quantification->validation

Caption: General experimental workflow for the quantification of this compound.

signaling_pathway cluster_cell Target Cell Leptosin_I This compound Cell_Membrane Cell Membrane Redox_Cycling Redox Cycling Leptosin_I->Redox_Cycling Enters Cell Protein_Thiols Cellular Protein Thiols Leptosin_I->Protein_Thiols NFkB_Inhibition NF-κB Inhibition Leptosin_I->NFkB_Inhibition Cell_Membrane->Redox_Cycling ROS Reactive Oxygen Species (ROS) Generation Redox_Cycling->ROS Mixed_Disulfides Mixed Disulfide Formation Protein_Thiols->Mixed_Disulfides Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Protein_Dysfunction Protein Dysfunction Mixed_Disulfides->Protein_Dysfunction Apoptosis Apoptosis Oxidative_Stress->Apoptosis Protein_Dysfunction->Apoptosis Immune_Suppression Immunosuppression NFkB_Inhibition->Immune_Suppression

Caption: Putative signaling pathway for the cytotoxic effects of this compound.

Disclaimer

The protocols provided are intended as a starting point and may require optimization for specific applications and instrumentation. Method validation according to relevant guidelines (e.g., ICH, FDA) is crucial to ensure the reliability of the obtained results.[10] This includes assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.[11]

References

Application Notes: A Cell-Based Assay for Quantifying the Cytotoxic Activity of Leptosin I

Author: BenchChem Technical Support Team. Date: December 2025

An Important Note on "Leptosin": The scientific literature describes two distinct compounds named "Leptosin." The first, Leptosin I , is a cytotoxic epipolythiodioxopiperazine (ETP) produced by the fungus Leptosphaeria sp.[1]. The second is a glycoside found in Manuka honey with reported anti-inflammatory and antibacterial properties[2][3]. This document focuses exclusively on This compound , the cytotoxic compound, and provides a framework for assessing its biological activity.

Introduction

This compound is a member of the epipolythiodioxopiperazine (ETP) class of fungal secondary metabolites[2]. ETPs are known for their potent biological activities, including cytotoxicity against various cancer cell lines, making them of interest in drug discovery and development[2][4]. The cytotoxic potential of ETPs is primarily attributed to the reactive disulfide bridge in their structure. This functional group can induce cell death through mechanisms such as the generation of reactive oxygen species (ROS), inactivation of key cellular proteins via reaction with thiol groups, and the induction of apoptosis[5][6][7].

To facilitate the study of this compound and enable screening for potential therapeutic applications, a robust and reproducible cell-based assay is essential. This document provides detailed protocols for a quantitative assay to determine the cytotoxic activity of this compound using cultured human cells. The primary assay measures cell viability to establish a dose-response curve and determine the half-maximal inhibitory concentration (IC50). Secondary assays are also described to investigate the underlying mechanisms of this compound-induced cytotoxicity, specifically apoptosis and oxidative stress.

Assay Principle

The assay quantifies the ability of this compound to reduce the viability of a chosen cell line. Cells are seeded in microtiter plates and exposed to a range of this compound concentrations. After a defined incubation period, cell viability is assessed. The primary method described is the MTT assay, a colorimetric assay that measures mitochondrial metabolic activity as an indicator of cell viability. A decrease in metabolic activity correlates with a loss of viable cells due to cytotoxicity or cytostatic effects. By measuring the viability across a range of concentrations, a dose-response curve can be generated to calculate the IC50 value, representing the concentration of this compound required to inhibit cell viability by 50%.

Proposed Signaling Pathway for this compound Cytotoxicity

The proposed mechanism of action for this compound is based on the known activities of related ETP compounds like gliotoxin[5][8][9]. The central toxic feature is the disulfide bridge, which can undergo redox cycling within the cell. This process depletes cellular antioxidants like glutathione (B108866) (GSH) and generates significant amounts of reactive oxygen species (ROS). The resulting oxidative stress damages cellular components and initiates apoptotic signaling. Furthermore, the disulfide bridge can directly interact with and inactivate essential proteins, such as transcription factors (e.g., NF-κB) and enzymes, further contributing to cellular dysfunction and apoptosis. The apoptotic cascade is typically mediated through the intrinsic (mitochondrial) pathway, involving the activation of caspase-9 and the executioner caspase-3, leading to programmed cell death[8][10].

Leptosin_I_Pathway cluster_0 cluster_1 Cellular Interior This compound This compound Leptosin I_int This compound This compound->Leptosin I_int Cellular Uptake Redox Cycling Redox Cycling Leptosin I_int->Redox Cycling Proteins Protein Thiol Groups Leptosin I_int->Proteins Reacts with ROS ROS Generation (Oxidative Stress) Redox Cycling->ROS + GSH GSH Depletion Redox Cycling->GSH - Mitochondria Mitochondria ROS->Mitochondria Inactivation Protein Inactivation (e.g., NF-κB Inhibition) Proteins->Inactivation Inactivation->Mitochondria Casp9 Caspase-9 Activation Mitochondria->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed signaling pathway for this compound-induced cytotoxicity.

Experimental Protocols and Data Presentation

Recommended Cell Lines

While this compound was initially tested on the murine leukemia cell line P388, using human-derived cell lines is preferable for assessing relevance to human health[1][11]. A panel of cell lines is recommended to assess specificity.

  • A549 (Human Lung Carcinoma): A widely used and robust cell line for general cytotoxicity screening.

  • HeLa (Human Cervical Cancer): A common and well-characterized cell line for studying cytotoxic effects and apoptosis[10].

  • HepG2 (Human Hepatocellular Carcinoma): Useful for assessing potential hepatotoxicity[4][12].

  • MCF-7 (Human Breast Cancer): A standard model for estrogen receptor-positive breast cancer[10].

Experimental Workflow

The overall workflow involves culturing the selected cells, treating them with this compound, and then performing various assays to measure the biological response.

experimental_workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Treatment & Incubation cluster_2 Phase 3: Endpoint Measurement cluster_3 Phase 4: Analysis A Cell Culture (Select and expand cell line) B Cell Seeding (Seed cells in 96-well plates) A->B D Cell Treatment (Add this compound dilutions to wells) B->D C Prepare this compound (Serial dilutions) C->D E Incubation (24-72 hours) D->E F Primary Assay: Cell Viability (MTT) E->F G Secondary Assay: Apoptosis (Caspase-Glo) E->G H Secondary Assay: ROS Measurement (DCFH-DA) E->H I Data Acquisition (Plate Reader) F->I G->I H->I J Data Analysis (Calculate % Viability, IC50) I->J

Caption: General experimental workflow for assessing this compound activity.

Protocol 1: Cell Viability Assessment (MTT Assay)

This protocol determines the concentration-dependent effect of this compound on cell viability.

Materials:

  • Selected human cell line (e.g., A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete growth medium into a 96-well plate.

    • Include wells for "cells only" (untreated control) and "medium only" (blank).

    • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete growth medium from the stock solution. A typical final concentration range would be 0.01 µM to 100 µM. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions (or control medium) to the respective wells.

    • Incubate for another 24 to 72 hours.

  • MTT Addition and Incubation:

    • After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Formazan Solubilization:

    • Carefully aspirate the medium from all wells without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals.

    • Gently shake the plate for 10-15 minutes on an orbital shaker to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Use the "medium only" wells to blank the reader.

Data Analysis:

  • Subtract the average absorbance of the blank wells from all other wells.

  • Calculate the percentage of cell viability for each treatment using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) * 100

  • Plot % Viability against the logarithm of this compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Apoptosis Detection (Caspase-Glo® 3/7 Assay)

This protocol measures the activity of caspases 3 and 7, key executioners of apoptosis.

Materials:

  • Cells treated with this compound as described in Protocol 1 (steps 1-2) in a white-walled 96-well plate.

  • Caspase-Glo® 3/7 Assay System (Promega or equivalent).

  • Luminometer.

Procedure:

  • Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

  • Add 100 µL of the prepared Caspase-Glo® 3/7 reagent to each well.

  • Gently mix the contents on a plate shaker for 2 minutes at 300-500 rpm.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis:

  • Subtract the average luminescence of the blank (medium only + reagent) wells from all other wells.

  • Express the data as Relative Luminescence Units (RLU) or as a fold change relative to the untreated control.

Protocol 3: Measurement of Intracellular ROS

This protocol uses the fluorescent probe DCFH-DA to detect intracellular ROS levels.

Materials:

  • Cells treated with this compound as described in Protocol 1 (steps 1-2) in a black-walled, clear-bottom 96-well plate.

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (e.g., 10 mM in DMSO).

  • Hanks' Balanced Salt Solution (HBSS) or serum-free medium.

  • Fluorescence plate reader (Excitation/Emission ~485/535 nm).

  • Positive control (e.g., 100 µM H2O2).

Procedure:

  • After the this compound treatment period, remove the treatment medium from the wells.

  • Wash the cells once with 100 µL of warm HBSS.

  • Prepare a 10 µM working solution of DCFH-DA in HBSS.

  • Add 100 µL of the DCFH-DA working solution to each well.

  • Incubate for 30-45 minutes at 37°C, protected from light.

  • Remove the DCFH-DA solution and wash the cells twice with warm HBSS.

  • Add 100 µL of HBSS to each well.

  • Immediately measure the fluorescence using a plate reader.

Data Analysis:

  • Subtract the average fluorescence of the blank wells (no cells).

  • Express the data as Relative Fluorescence Units (RFU) or as a fold change relative to the untreated control.

Data Presentation

Quantitative data should be summarized in clear, structured tables.

Table 1: Dose-Dependent Cytotoxicity of this compound on A549 Cells (48h)

This compound Conc. (µM) Mean Absorbance (570 nm) Std. Deviation % Viability
0 (Control) 1.254 0.088 100.0%
0.1 1.198 0.075 95.5%
0.5 1.052 0.091 83.9%
1 0.881 0.064 70.3%
5 0.615 0.055 49.0%
10 0.344 0.041 27.4%
50 0.102 0.023 8.1%

| 100 | 0.065 | 0.019 | 5.2% |

Table 2: IC50 Values of this compound Across Different Human Cancer Cell Lines

Cell Line IC50 (µM) after 48h
A549 4.8
HeLa 3.5
HepG2 7.2

| MCF-7 | 6.1 |

Table 3: Mechanistic Assay Results in A549 Cells Treated with this compound (24h)

This compound Conc. (µM) Relative Caspase-3/7 Activity (Fold Change) Relative ROS Levels (Fold Change)
0 (Control) 1.0 1.0
1 1.8 1.5
5 4.5 3.8

| 10 | 7.2 | 5.1 |

References

Application Notes and Protocols for Leptosin I in DNA Topoisomerase Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Leptosin I, a marine-fungus-derived indole (B1671886) derivative, in DNA topoisomerase inhibition assays. This document includes an overview of this compound, its mechanism of action, detailed experimental protocols for assessing its inhibitory activity against DNA topoisomerases I and II, and a summary of its effects on relevant signaling pathways.

Introduction to this compound and DNA Topoisomerases

DNA topoisomerases are essential nuclear enzymes that resolve topological challenges in DNA, such as supercoiling and catenation, which arise during replication, transcription, and recombination.[1][2] They function by creating transient breaks in the DNA backbone.[1] There are two main types: topoisomerase I (Topo I), which creates single-strand breaks, and topoisomerase II (Topo II), which introduces double-strand breaks.[1][2] Due to their critical role in cell proliferation, topoisomerases are significant targets for anticancer drug development.[3][4]

Leptosins, isolated from the marine fungus Leptoshaeria sp., have demonstrated cytotoxic and topoisomerase-inhibitory activities.[5][6] Specifically, Leptosin F acts as a dual inhibitor of both Topo I and Topo II, whereas Leptosin C is a selective inhibitor of Topo I.[5][6] Notably, leptosins are classified as catalytic inhibitors. Unlike topoisomerase poisons such as camptothecin, which stabilize the enzyme-DNA cleavage complex, leptosins inhibit the catalytic activity of the enzyme without trapping this intermediate.[5]

Quantitative Data Summary

The inhibitory activities of Leptosin derivatives against human topoisomerases are summarized below.

CompoundTargetIC50 Value (µM)Notes
Leptosin CTopoisomerase I3 - 10A selective catalytic inhibitor of Topoisomerase I.[5]
Topoisomerase II> 100Shows negligible activity against Topoisomerase II.[5]
Leptosin FTopoisomerase I3 - 10A dual catalytic inhibitor.[5]
Topoisomerase II10 - 30Also inhibits Topoisomerase II activity.[5]

Experimental Protocols

Protocol 1: Topoisomerase I Inhibition Assay (DNA Relaxation)

This assay measures the ability of this compound to inhibit the relaxation of supercoiled plasmid DNA by Topo I.[1][5]

Materials:

  • Human Topoisomerase I

  • Supercoiled plasmid DNA (e.g., pBR322)

  • This compound (or Leptosin C/F)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl₂, 0.1 mM EDTA, 0.5 mM DTT

  • Stop Solution: 1% SDS, 50 mM EDTA, 0.1% bromophenol blue, 50% glycerol

  • Agarose (B213101)

  • TAE Buffer (Tris-acetate-EDTA)

  • Ethidium (B1194527) Bromide or other DNA stain

Procedure:

  • Prepare reaction mixtures in a total volume of 20 µL containing assay buffer, 0.5 µg of supercoiled plasmid DNA, and varying concentrations of this compound (e.g., 0.1 to 100 µM). Include a positive control (e.g., camptothecin) and a no-drug control.

  • Initiate the reaction by adding 1 unit of human Topoisomerase I to each tube.

  • Incubate the reactions at 37°C for 30 minutes.

  • Terminate the reactions by adding 5 µL of stop solution.

  • Load the samples onto a 1% agarose gel in TAE buffer.

  • Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Quantify the intensity of the supercoiled and relaxed DNA bands to determine the percentage of inhibition and calculate the IC50 value.

Protocol 2: Topoisomerase II Inhibition Assay (kDNA Decatenation)

This assay assesses the ability of this compound to inhibit the decatenation of kinetoplast DNA (kDNA) by Topo II.[1][5]

Materials:

  • Human Topoisomerase II

  • Kinetoplast DNA (kDNA)

  • This compound (or Leptosin F)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT

  • Stop Solution: 1% SDS, 50 mM EDTA, 0.1% bromophenol blue, 50% glycerol

  • Agarose

  • TAE Buffer

  • Ethidium Bromide or other DNA stain

Procedure:

  • Set up reaction mixtures (20 µL total volume) containing assay buffer, 0.2 µg of kDNA, and a range of this compound concentrations. Include a positive control (e.g., etoposide) and a no-drug control.

  • Start the reaction by adding 1 unit of human Topoisomerase II.

  • Incubate at 37°C for 30 minutes.

  • Stop the reaction by adding 5 µL of stop solution.

  • Load the reaction products onto a 1% agarose gel.

  • Run the gel to separate the catenated kDNA from the decatenated minicircles.

  • Stain and visualize the DNA. The inhibition of decatenation will result in the kDNA remaining at the origin.

  • Determine the IC50 value by quantifying the amount of decatenated DNA at each inhibitor concentration.

Protocol 3: Cleavage Complex Stabilization Assay

This assay determines if this compound acts as a topoisomerase poison by stabilizing the cleavable complex.

Materials:

  • Supercoiled plasmid DNA

  • Human Topoisomerase I or II

  • This compound

  • Camptothecin (for Topo I) or Etoposide (for Topo II) as positive controls

  • Reaction Buffer (as per Protocol 1 or 2)

  • SDS (10%)

  • Proteinase K (10 mg/mL)

  • Agarose

  • TAE Buffer

  • Ethidium Bromide

Procedure:

  • Prepare reaction mixtures as described in the respective inhibition assays, including this compound and a positive control poison.

  • Incubate at 37°C for 15-30 minutes.

  • Add 1% SDS and 0.5 mg/mL Proteinase K to each reaction and incubate at 50°C for 30 minutes to digest the protein.

  • Analyze the DNA by agarose gel electrophoresis.

  • An increase in the amount of nicked (for Topo I) or linear (for Topo II) DNA compared to the no-drug control indicates stabilization of the cleavage complex. Leptosins, as catalytic inhibitors, are not expected to show a significant increase in these DNA forms.[5]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagents Prepare Reagents: - DNA Substrate (Supercoiled or kDNA) - Topoisomerase Enzyme (I or II) - Assay Buffer - this compound setup Set up Reaction Mixtures: - DNA - Buffer - this compound (Varying Conc.) - Enzyme reagents->setup incubate Incubate at 37°C setup->incubate stop_rxn Stop Reaction (SDS/EDTA) incubate->stop_rxn gel Agarose Gel Electrophoresis stop_rxn->gel visualize Stain and Visualize DNA gel->visualize quantify Quantify Bands (Determine IC50) visualize->quantify

Caption: Workflow for DNA Topoisomerase Inhibition Assays.

signaling_pathway cluster_cell Cellular Response to Topoisomerase Inhibition Leptosin This compound Topo DNA Topoisomerase I/II Leptosin->Topo Inhibits Akt Akt (Protein Kinase B) Leptosin->Akt Inhibits (Dephosphorylation) DNA_Damage Replication/Transcription Stress Topo->DNA_Damage Inhibition leads to Apoptosis Apoptosis DNA_Damage->Apoptosis CellCycleArrest G1/S Phase Arrest DNA_Damage->CellCycleArrest PI3K PI3K PI3K->Akt Activates Akt->Apoptosis Inhibits

Caption: Signaling Pathways Affected by this compound.

Mechanism of Action and Cellular Effects

Leptosins act as catalytic inhibitors of topoisomerases, which means they interfere with the enzyme's function without trapping the covalent DNA-enzyme intermediate.[5] This mode of action distinguishes them from topoisomerase poisons. The inhibition of topoisomerase activity by this compound disrupts normal DNA metabolism, leading to cellular stress.

Furthermore, studies have shown that Leptosins F and C can induce apoptosis in cancer cells.[6] This pro-apoptotic effect is linked to the inactivation of the Akt/protein kinase B signaling pathway. Leptosins promote the dephosphorylation of Akt at Ser473, thereby inhibiting this key survival pathway and contributing to programmed cell death. Additionally, treatment with Leptosin C has been observed to cause an arrest in the G1 to S phase transition of the cell cycle.[5][6] The inhibition of the PI3K/Akt/mTOR pathway is a known consequence of certain types of DNA damage and topoisomerase inhibition, suggesting a link between the enzymatic inhibition and the downstream cellular responses.[7]

References

Application of Leptosins in Apoptosis Research: A Focus on the Leptosin Family

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leptosins are a family of fungal metabolites, primarily isolated from marine-derived Leptosphaeria species, that have garnered significant interest in cancer research due to their cytotoxic and antitumor properties. While the family includes several members such as Leptosin A, C, F, I, and J, the most comprehensive research into their apoptosis-inducing capabilities has centered on Leptosins A, C, and F. Information regarding the specific application of Leptosin I in apoptosis research is limited, with studies primarily highlighting its cytotoxic effects. This document provides a detailed overview of the known applications of the Leptosin family in apoptosis research, with the understanding that the detailed mechanistic insights are derived from studies on Leptosins A, C, and F, which can serve as a valuable reference for investigating similar compounds like this compound.

Mechanism of Action

Leptosins induce apoptosis in cancer cells through a multi-faceted mechanism primarily involving the inhibition of DNA topoisomerases and the modulation of key survival signaling pathways.[1][2]

  • Inhibition of DNA Topoisomerases: Leptosins act as catalytic inhibitors of DNA topoisomerases I and/or II.[1] Unlike topoisomerase poisons that stabilize the enzyme-DNA cleavable complex, Leptosins inhibit the catalytic activity of these enzymes, leading to disruptions in DNA replication and transcription, ultimately triggering a DNA damage response.[1]

  • Inactivation of the Akt/PKB Survival Pathway: A crucial aspect of the pro-apoptotic activity of Leptosins is their ability to inhibit the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[2][3] This pathway is a central regulator of cell survival, and its inhibition by Leptosins leads to the dephosphorylation and inactivation of Akt, thereby promoting apoptosis.[1][2]

  • Induction of Cell Cycle Arrest and Caspase Activation: Treatment with Leptosins, such as Leptosin C, has been shown to induce a G1 phase cell cycle arrest.[1] This is followed by the activation of executioner caspases, notably caspase-3, a key mediator of apoptosis.[1][3] Caspase-3 activation leads to the cleavage of various cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation.[1][2]

Quantitative Data

The following table summarizes the available quantitative data on the cytotoxic and pro-apoptotic effects of various Leptosins from published studies. It is important to note the absence of specific apoptosis-related quantitative data for this compound in the reviewed literature.

LeptosinCell LineAssayIC50 / Effective ConcentrationReference
Leptosin A RPMI8402 (Human lymphoblastoid), 293 (Human embryonic kidney)Apoptosis InductionNot specified[3]
Leptosin C RPMI8402Apoptosis Induction (DNA laddering)3–10 µM[2]
Leptosin F RPMI8402Apoptosis Induction (DNA laddering)10 µM[2]
This compound P388 (Murine leukemia)CytotoxicitySignificant cytotoxic activity (exact values not provided)[4]
Leptosin J P388 (Murine leukemia)CytotoxicitySignificant cytotoxic activity (exact values not provided)[4]

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway for Leptosin-induced apoptosis, based on studies of Leptosins A, C, and F.

Leptosin_Apoptosis_Pathway cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Leptosin Leptosin (A, C, F) Topo Topoisomerase I/II Leptosin->Topo Inhibition Akt_pathway PI3K/Akt Pathway Leptosin->Akt_pathway Inhibition DNA_Damage DNA Damage Caspase3_inactive Pro-caspase-3 Akt Akt (Active) Akt_pathway->Akt Activation Akt_inactive Akt (Inactive) Akt->Akt_inactive Dephosphorylation Apoptosis Apoptosis Akt->Apoptosis Inhibition Caspase3_active Caspase-3 (Active) Caspase3_inactive->Caspase3_active Activation Caspase3_active->Apoptosis

Caption: Proposed signaling pathway of Leptosin-induced apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments used to study the effects of Leptosins on apoptosis. These protocols can be adapted for the investigation of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of a compound on cancer cells.

Materials:

  • Cancer cell line of interest

  • This compound (or other Leptosins)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle-treated control group.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC50 value.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Induce apoptosis in cells by treating with the desired concentration of this compound for a specific time.

  • Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect changes in the expression and activation of key proteins in the apoptotic pathway.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-caspase-3, anti-cleaved caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse treated and untreated cells and determine the protein concentration.

  • Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Use a loading control like β-actin to normalize protein levels.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for investigating the apoptotic effects of a compound like this compound.

Experimental_Workflow start Start: Hypothesis (this compound induces apoptosis) cytotoxicity 1. Cytotoxicity Screening (MTT Assay) start->cytotoxicity ic50 Determine IC50 Value cytotoxicity->ic50 apoptosis_assay 2. Apoptosis Confirmation (Annexin V/PI Staining) ic50->apoptosis_assay quantify Quantify Apoptotic Cells apoptosis_assay->quantify mechanism 3. Mechanism of Action (Western Blot, etc.) quantify->mechanism pathway Identify Signaling Pathways (e.g., Akt, Caspases) mechanism->pathway end Conclusion: Elucidate Pro-apoptotic Activity of this compound pathway->end

Caption: General workflow for apoptosis research.

Conclusion

The Leptosin family of natural products holds significant promise as potential anticancer agents due to their ability to induce apoptosis in cancer cells. While detailed apoptotic studies on this compound are currently lacking, the comprehensive research on other Leptosins, particularly A, C, and F, provides a strong foundation and a clear roadmap for future investigations. The methodologies and mechanistic insights presented in this document offer a valuable resource for researchers aiming to elucidate the full therapeutic potential of this compound and other related compounds in the field of apoptosis and cancer drug development.

References

Application Notes and Protocols for In Vivo Studies with Leptosin I

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leptosin (B1674754) I is a cytotoxic secondary metabolite isolated from the mycelium of the marine fungus Leptosphaeria sp.[1][2] It belongs to the epipolythiodioxopiperazine (ETP) class of natural products, a group known for potent biological activities.[1] ETPs are characterized by a reactive disulfide bridge, which is central to their mechanism of action.[3] Preliminary studies have demonstrated that Leptosin I and related compounds exhibit significant cytotoxic activity against various cancer cell lines, including P388 murine leukemia, and have shown antitumour effects in murine models such as Sarcoma 180 ascites.[1][2] Other members of the leptosin family have been found to inhibit DNA topoisomerases I and/or II and inactivate the Akt signaling pathway, ultimately inducing apoptosis in cancer cells.[4][5] These findings position this compound as a compound of interest for preclinical anticancer drug development.

These application notes provide a framework for designing and executing initial in vivo studies to evaluate the safety and efficacy of this compound using established preclinical models.

Proposed Mechanism of Action & Signaling Pathways

The cytotoxicity of this compound is likely mediated through multiple mechanisms characteristic of the ETP class. The central feature is the disulfide bridge within the dioxopiperazine core. This bridge can undergo redox cycling, leading to the generation of reactive oxygen species (ROS) such as superoxide (B77818) anions.[3][6] ROS cause widespread oxidative stress, damaging DNA, lipids, and proteins, and triggering apoptotic pathways.

Furthermore, the disulfide bond can directly react with free thiol groups on proteins, leading to the formation of mixed disulfides and subsequent protein inactivation.[3] This can disrupt a multitude of cellular processes. Key signaling pathways reported to be affected by ETPs and related leptosins include the inhibition of the pro-survival Akt pathway and the transcription factor NF-κB, which is critical for inflammation and cell survival.[4][7] Inhibition of these pathways shifts the cellular balance towards apoptosis.

Caption: Proposed signaling pathways for this compound cytotoxicity.

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study

Objective: To determine the maximum tolerated dose of this compound in immunocompromised mice, which will inform the dose selection for subsequent efficacy studies.

Materials:

  • This compound

  • Vehicle solution (e.g., DMSO/Saline or as determined by solubility studies)

  • 6-8 week old female athymic nude mice

  • Sterile syringes and needles (27G or smaller)

  • Animal balance

Methodology:

  • Animal Acclimatization: Allow mice to acclimate to the facility for at least one week prior to the study.

  • Dose Formulation: Prepare a stock solution of this compound in a suitable vehicle. Prepare serial dilutions for the different dose cohorts. Formulations should be prepared fresh daily unless stability data indicates otherwise.

  • Group Assignment: Randomly assign mice to cohorts of 3-5 animals each.

  • Dose Escalation:

    • Begin with a low, non-toxic starting dose (e.g., 1 mg/kg), selected based on in vitro IC50 values and experience with similar compounds.

    • Administer this compound via the intended route for the efficacy study (e.g., intraperitoneal injection, IV, or oral gavage) on a defined schedule (e.g., once daily for 5 consecutive days).

    • Observe the first cohort for signs of toxicity for a set period (e.g., 72 hours) before escalating the dose in the next cohort. A common dose escalation scheme is a modified Fibonacci sequence.

  • Monitoring:

    • Record body weight daily.

    • Perform clinical observations twice daily for signs of toxicity, including changes in posture, activity, grooming, and signs of pain or distress.

    • Use a clinical scoring system to quantify toxicity (see Table 1).

  • MTD Determination: The MTD is defined as the highest dose that does not cause >20% body weight loss or significant clinical signs of toxicity.

Data Presentation:

Table 1: Example MTD Study Dosing and Clinical Observation Score

CohortDose (mg/kg)Administration ScheduleMean Body Weight Change (%)Clinical Score (Mean Peak)Observations
11Daily x 5 Days+2.1%0No adverse effects
22Daily x 5 Days-1.5%0No adverse effects
34Daily x 5 Days-6.8%1Mild lethargy
48Daily x 5 Days-18.5%2Significant lethargy, ruffled fur
516Daily x 5 Days>20% loss (euthanized)3Severe distress, hunched posture

Clinical Score: 0=Normal; 1=Mild (e.g., slightly ruffled fur); 2=Moderate (e.g., lethargy, >15% weight loss); 3=Severe (e.g., moribund, >20% weight loss).

Protocol 2: In Vivo Antitumor Efficacy in a Xenograft Model

Objective: To evaluate the antitumor activity of this compound in an established human tumor xenograft model.

Materials:

  • Human cancer cell line (e.g., A549 non-small cell lung cancer)

  • Culture medium and supplements

  • 6-8 week old female athymic nude mice

  • This compound

  • Vehicle control

  • Positive control (e.g., Paclitaxel, Doxorubicin)

  • Digital calipers

Methodology:

  • Cell Culture: Culture A549 cells under standard conditions. Harvest cells during the exponential growth phase and resuspend in sterile, serum-free medium or PBS at a concentration of 5-10 x 106 cells per 100 µL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: Volume = (Width2 x Length) / 2 .

  • Randomization and Treatment:

    • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).

    • Administer treatments as described in Table 2. The this compound dose should be at or below the determined MTD.

  • Efficacy Endpoints:

    • Continue to measure tumor volume and body weight 2-3 times per week.

    • Monitor for any signs of toxicity.

    • The study may be concluded when tumors in the vehicle control group reach a predetermined size (e.g., 1500-2000 mm³), or after a fixed duration (e.g., 21-28 days).

    • Primary endpoint: Tumor Growth Inhibition (TGI). TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

    • Secondary endpoints can include survival analysis.

  • Tissue Collection: At the end of the study, euthanize mice and excise tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

G cluster_prep Preparation cluster_implant Implantation & Growth cluster_treat Treatment & Monitoring cluster_analysis Analysis A Culture A549 Cancer Cells B Harvest & Prepare Cell Suspension A->B C Subcutaneous Injection into Flank of Nude Mice B->C D Monitor Tumor Growth (100-150 mm³) C->D E Randomize into Treatment Groups D->E F Administer Treatment (Vehicle, this compound, Positive Control) E->F G Monitor Tumor Volume & Body Weight (3x/week) F->G G->G Repeat for 21-28 days H Endpoint Reached G->H I Euthanize & Excise Tumors H->I J Data Analysis (TGI, Statistics) I->J

Caption: Experimental workflow for an in vivo xenograft efficacy study.

Data Presentation:

Table 2: Example Treatment Groups for Xenograft Efficacy Study

GroupTreatmentDoseConcentrationRouteScheduleN
1Vehicle--IPDaily x 14 Days10
2This compound5 mg/kg0.5 mg/mLIPDaily x 14 Days10
3Positive Control10 mg/kg1.0 mg/mLIPQ3D x 410

(IP: Intraperitoneal; Q3D: Every 3 days)

Table 3: Example Summary of Efficacy Data

Treatment GroupMean Initial Tumor Volume (mm³)Mean Final Tumor Volume (mm³)Mean Tumor Weight (g)TGI (%)Mean Body Weight Change (%)
Vehicle125.4 ± 10.11680.5 ± 150.21.71 ± 0.15--2.5%
This compound (5 mg/kg)128.1 ± 9.8756.2 ± 95.70.78 ± 0.1055.0%-8.1%
Positive Control126.9 ± 11.2481.6 ± 78.30.49 ± 0.0871.3%-12.4%

(Data presented as Mean ± SEM)

References

Application Notes and Protocols for Assessing Leptosin I Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leptosin I is a dimeric epipolythiodioxopiperazine (ETP), a class of fungal secondary metabolites known for their potent cytotoxic activities.[1][2] Isolated from a marine-derived fungus, Leptosphaeria sp., this compound exhibits significant cytotoxicity against cultured P388 cells.[1] The stability of such complex natural products is a critical parameter in drug discovery and development, influencing their shelf-life, formulation, and ultimately, their therapeutic efficacy and safety. The core reactive moiety of ETPs is the transannular disulfide bridge, which is essential for their biological activity but also represents a potential site of chemical instability.[3]

These application notes provide a comprehensive overview of methods for assessing the stability of this compound. The protocols are designed to establish a stability profile through forced degradation studies and the development of a stability-indicating analytical method, primarily using High-Performance Liquid Chromatography (HPLC).

Forced Degradation Studies

Forced degradation, or stress testing, is crucial for identifying the likely degradation products of a drug substance, which informs the development of stability-indicating analytical methods and provides insights into the intrinsic stability of the molecule.[4] These studies expose the drug substance to conditions more severe than accelerated stability testing to generate potential degradants.[4][5]

Objective

To investigate the degradation profile of this compound under various stress conditions, including hydrolysis (acidic and basic), oxidation, heat, and photolysis.

General Protocol for Forced Degradation of this compound

Materials:

  • This compound (high purity)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Water, HPLC grade

  • Methanol (B129727), HPLC grade

  • pH meter

  • Thermostatic oven

  • Photostability chamber (ICH Q1B compliant)

  • HPLC system with a Diode Array Detector (DAD) or Mass Spectrometer (MS)

  • Class A volumetric flasks and pipettes

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions: For each condition, mix the this compound stock solution with the stressor in a suitable volumetric flask. Protect all samples from light unless being tested for photostability.

    • Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M HCl. If no degradation is observed after 24 hours at room temperature, repeat with 1 M HCl and/or heat at 60°C.

    • Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH. Neutralize the solution with HCl before analysis. If no degradation is observed, repeat with 1 M NaOH and/or gentle heating.

    • Oxidative Degradation: Mix 1 mL of stock solution with 9 mL of 3% H₂O₂. Keep the sample at room temperature for 24 hours.

    • Thermal Degradation: Store a solid sample of this compound and a solution of this compound (in the chosen analytical solvent) in a thermostatic oven at 60°C for 48 hours.

    • Photolytic Degradation: Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample. If necessary, neutralize the sample. Dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Data Evaluation: Analyze the samples using a suitable HPLC method (see Section 2). Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products. The goal is to achieve 5-20% degradation of the parent compound.[5]

Data Presentation

Summarize the results of the forced degradation studies in a table for clear comparison.

Stress ConditionDuration (hours)Temperature (°C)% this compound RemainingNumber of DegradantsPeak Area of Major Degradant(s)
Control 482599.80-
0.1 M HCl 242595.2115,430
1 M HCl 246078.5389,765 (major), 21,340 (minor)
0.1 M NaOH 82565.14150,210 (major)
3% H₂O₂ 242572.32112,800 (major)
Thermal (Solid) 486098.115,890
Thermal (Solution) 486088.9245,670
Photolytic -2585.4368,930

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation. It must also be able to separate and quantify the degradation products.

Proposed HPLC Method for this compound and its Degradants

This proposed method is based on established methods for other epipolythiodioxopiperazines like gliotoxin, and would require optimization and validation for this compound.[6][7]

Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient of: A) 0.1% Formic Acid in Water, B) Acetonitrile
Gradient Program 0-5 min: 30% B, 5-25 min: 30-90% B, 25-30 min: 90% B, 30-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection DAD at 254 nm and 280 nm, or MS detector
Injection Volume 10 µL
Protocol for Method Validation

Validate the HPLC method according to ICH guidelines, assessing the following parameters:

  • Specificity: Analyze stressed samples to demonstrate that the method can resolve this compound from its degradation products and any potential impurities. Peak purity analysis using a DAD detector is recommended.

  • Linearity: Prepare a series of standard solutions of this compound at different concentrations (e.g., 1-100 µg/mL). Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r² > 0.99).

  • Accuracy: Perform recovery studies by spiking a placebo formulation or a known matrix with known amounts of this compound at different concentration levels (e.g., 80%, 100%, 120% of the target concentration). The recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze at least six replicate samples of the same concentration on the same day. The relative standard deviation (RSD) should be less than 2%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on different days, with different analysts, or on different equipment. The RSD should be less than 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified, respectively. This can be calculated based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary chromatographic parameters (e.g., pH of the mobile phase, column temperature, flow rate) to assess the method's reliability during normal use.

Biological Stability

Assessing the stability of this compound in biological matrices is crucial for preclinical and clinical development.

Plasma Stability Protocol

Objective: To determine the in vitro stability of this compound in plasma from different species (e.g., human, rat, mouse).

Materials:

  • This compound

  • Control plasma (heparinized) from the desired species

  • Acetonitrile (containing an internal standard, if available)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator/water bath at 37°C

  • Centrifuge

  • HPLC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound in a minimal amount of organic solvent (e.g., DMSO) and dilute it with PBS to the desired starting concentration.

  • Pre-warm the plasma to 37°C.

  • Initiate the reaction by adding a small volume of the this compound working solution to the plasma to achieve the final desired concentration (e.g., 1 µM).

  • Incubate the samples at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the plasma-Leptosin I mixture.

  • Immediately quench the reaction by adding 3 volumes of ice-cold acetonitrile (containing the internal standard) to precipitate the plasma proteins.

  • Vortex the samples vigorously and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate for analysis.

  • Analyze the samples by a validated LC-MS/MS method to determine the concentration of this compound remaining at each time point.

  • Calculate the half-life (t₁/₂) of this compound in plasma.

Data Presentation for Plasma Stability
SpeciesTime (min)% this compound Remaining (Mean ± SD)Half-life (t₁/₂) (min)
Human 010045.8
1582.3 ± 3.1
3065.1 ± 2.5
6040.2 ± 1.9
12015.5 ± 1.2
Rat 010028.3
1570.1 ± 2.8
3048.9 ± 2.1
6022.5 ± 1.5
1205.2 ± 0.8

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Cytotoxic Mechanism and Signaling Pathways

The cytotoxicity of ETPs like this compound is largely attributed to their redox-active disulfide bridge, which can induce oxidative stress and react with cellular thiols, leading to protein inactivation and triggering apoptosis.[3][8] Key signaling pathways implicated in ETP-induced cell death include the caspase activation cascade and modulation of the NF-κB pathway.[9]

Experimental Workflow for Investigating Cytotoxicity

G cluster_0 In Vitro Treatment cluster_1 Assessment of Cytotoxicity & Apoptosis cluster_2 Mechanism of Action cell_culture Cancer Cell Lines (e.g., P388) treatment Treat with this compound (various concentrations and times) cell_culture->treatment viability Cell Viability Assay (MTT, SRB) treatment->viability apoptosis_detection Apoptosis Detection (Annexin V/PI Staining, TUNEL) treatment->apoptosis_detection caspase_activity Caspase Activity Assay (Caspase-3/7, -8, -9) treatment->caspase_activity morphology Morphological Analysis (Microscopy) treatment->morphology ros ROS Measurement (DCFDA Assay) treatment->ros western_blot Western Blot Analysis (Caspases, Bcl-2 family, NF-κB) treatment->western_blot nfkb_activity NF-κB Activity Assay (Reporter Gene, EMSA) treatment->nfkb_activity G leptosin This compound ros ↑ ROS Production leptosin->ros Redox Cycling mito Mitochondrial Stress ros->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation (Apaf-1, Cyto c) cyto_c->apoptosome casp9 Caspase-9 (Initiator) apoptosome->casp9 Activation casp3 Caspase-3 (Executioner) casp9->casp3 Activation apoptosis Apoptosis casp3->apoptosis Cleavage of Cellular Substrates G stimuli Pro-inflammatory Stimuli (e.g., TNF-α) ikk IKK Complex stimuli->ikk Activates nfkb_complex NF-κB (p65/p50) IκBα ikk->nfkb_complex Phosphorylates IκBα ikb_p P-IκBα ikb_deg IκBα Degradation ikb_p->ikb_deg nfkb_active Active NF-κB (p65/p50) ikb_deg->nfkb_active Releases nfkb_complex->ikb_p nucleus Nucleus nfkb_active->nucleus Translocation transcription Gene Transcription (Anti-apoptotic, Pro-inflammatory) nucleus->transcription Induces leptosin This compound leptosin->ikb_deg Inhibits

References

Application Notes and Protocols for Leptosin I in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leptosin I is a cytotoxic secondary metabolite produced by fungi of the Leptosphaeria genus. As a member of the epipolythiodioxopiperazine class of natural products, it has demonstrated significant cytotoxic effects against various cancer cell lines, making it a compound of interest for oncological research and drug development.[1][2] Proper preparation and handling of this compound are critical for obtaining reliable and reproducible results in cell culture-based assays while ensuring laboratory safety.

These application notes provide detailed protocols for the preparation of this compound stock solutions, its application in cell culture experiments, and the assessment of its cytotoxic effects.

Chemical Properties and Handling

A summary of the key physicochemical properties of this compound is provided in the table below. Due to its cytotoxic nature, appropriate safety precautions must be followed.

PropertyDataReference
Compound Class Epipolythiodioxopiperazine[1]
Biological Activity Cytotoxic, Antitumour[1][2][3]
Typical Solvent Dimethyl Sulfoxide (DMSO)[4]
Storage of Stock -20°C or -80°C, protected from light[4]

Safety Precautions: this compound is a potent cytotoxic agent and must be handled with care.[5][6][7]

  • Always work in a Class II Biological Safety Cabinet (BSC).

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and double nitrile gloves.[8][9]

  • Prepare and store stock solutions in clearly labeled, sealed containers.[5]

  • Dispose of all contaminated materials (e.g., pipette tips, tubes, flasks) in designated cytotoxic waste containers.[9]

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a high-concentration stock solution of this compound, which can be serially diluted to working concentrations for cell culture experiments. Fungal secondary metabolites are often hydrophobic and require a polar aprotic solvent like DMSO for solubilization.[4][10]

Materials:

  • This compound (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Sterile, filter-equipped pipette tips

Procedure:

  • Weighing: Under a fume hood or in a balance enclosure, carefully weigh the desired amount of this compound powder. For example, to prepare a 10 mM stock solution, you would need to know the molecular weight of this compound.

  • Dissolution: Transfer the weighed powder to a sterile amber vial. Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 1 mg/mL).

  • Solubilization: Vortex the solution thoroughly for 1-2 minutes to ensure complete dissolution. If necessary, gentle warming (up to 37°C) or brief sonication can be used to aid solubilization.[4]

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a fresh, sterile amber vial. This step is crucial to prevent contamination of cell cultures.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light. Properly prepared stock solutions are generally stable for several months.

ParameterRecommendation
Solvent Cell Culture Grade DMSO
Stock Concentration 1-10 mM
Final DMSO in Media ≤ 0.1% (v/v)
Storage Temperature -20°C or -80°C
Storage Vessel Amber, sterile vials

Protocol 2: Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability.[11] This protocol provides a general procedure for determining the cytotoxic effect of this compound on a chosen adherent cell line.

Materials:

  • Adherent mammalian cell line (e.g., HeLa, A549, or P388)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (from Protocol 1)

  • Sterile 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • MTT solvent (e.g., acidified isopropanol (B130326) or DMSO)

  • Multi-channel pipette

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Ensure the final DMSO concentration in the highest concentration well does not exceed 0.1%.

  • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include wells for "untreated" (medium only) and "vehicle control" (medium with 0.1% DMSO).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well. Incubate for another 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible under a microscope.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the this compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Hypothetical Cytotoxicity Data (IC₅₀ Values)

Cell LineIncubation TimeIC₅₀ (µM)
P38848h1.5 ± 0.2
A54948h5.2 ± 0.7
HeLa48h8.9 ± 1.1

Visualizations

Experimental Workflow for Cytotoxicity Testing

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Analysis start Start seed_cells Seed Cells in 96-Well Plate start->seed_cells prepare_dilutions Prepare this compound Serial Dilutions treat_cells Treat Cells with this compound seed_cells->treat_cells prepare_dilutions->treat_cells incubate Incubate (24-72h) treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt dissolve Dissolve Formazan add_mtt->dissolve read_plate Read Absorbance (570nm) dissolve->read_plate analyze_data Calculate % Viability & IC50 read_plate->analyze_data finish End analyze_data->finish

Caption: General workflow for assessing the cytotoxicity of this compound using the MTT assay.

Potential Signaling Pathway: Mitochondrial Apoptosis

Many cytotoxic fungal metabolites induce cell death via the intrinsic (mitochondrial) apoptosis pathway, often triggered by an increase in reactive oxygen species (ROS).[12][13]

G LeptosinI This compound ROS ↑ Reactive Oxygen Species (ROS) LeptosinI->ROS Mito Mitochondrial Stress ROS->Mito Bax Bax/Bak Activation Mito->Bax CytoC Cytochrome c Release Bax->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 forms apoptosome Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes

Caption: A representative diagram of the mitochondrial pathway of apoptosis.

References

Application Notes and Protocols for Labeling Leptosin I

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leptosin I is a cytotoxic epipolythiodioxopiperazine metabolite isolated from the marine fungus Leptosphaeria sp.[1][2]. It has demonstrated significant cytotoxic activity against various cancer cell lines, making it a compound of interest for cancer research and drug development[1][2][3]. To elucidate its mechanism of action, identify cellular targets, and study its pharmacokinetic and pharmacodynamic properties, the development of labeled this compound derivatives is crucial.

This document provides detailed application notes and experimental protocols for the chemical labeling of this compound with fluorescent dyes, radioisotopes, and biotin (B1667282). These labeling strategies enable a wide range of biological applications, from in vitro cellular imaging to in vivo biodistribution studies.

Note on "Leptosin": It is important to distinguish this compound from a different natural product also named "Leptosin." The latter is a glycoside found in Manuka honey and serves as a chemical marker for its authenticity[4][5][6][7][8]. This document exclusively focuses on the labeling of the cytotoxic agent, this compound.

Application Notes

Labeled this compound can be a powerful tool in various research and drug development applications:

  • Target Identification and Validation: Biotinylated this compound can be used in affinity purification-mass spectrometry (AP-MS) workflows to isolate and identify its protein binding partners within the cell. This is a critical step in understanding its mechanism of action.

  • Cellular Imaging and Localization: Fluorescently labeled this compound allows for the visualization of its uptake, distribution, and subcellular localization in living or fixed cells using fluorescence microscopy techniques. This can provide insights into its cellular trafficking and sites of action.

  • Pharmacokinetic (PK) and Biodistribution Studies: Radiolabeled this compound can be used in animal models to study its absorption, distribution, metabolism, and excretion (ADME) properties. This is essential for evaluating its potential as a therapeutic agent.[9]

  • High-Throughput Screening (HTS): Fluorescently labeled this compound can be employed in the development of binding assays for high-throughput screening of compound libraries to identify other molecules that may interact with the same target.

  • Mechanism of Action Studies: Labeled derivatives can be used in a variety of biochemical and cell-based assays to investigate the downstream effects of this compound on specific cellular pathways.

Labeling Strategies for this compound

The structure of this compound (C₃₂H₃₂N₆O₇S₄) contains several functional groups that can potentially be used for conjugation, including hydroxyl (-OH) groups.[10] The choice of labeling strategy will depend on the desired application and the tolerance of the this compound molecule to the reaction conditions. It is crucial to use mild reaction conditions to maintain the integrity of the core structure, particularly the disulfide bridge, which is often important for the biological activity of this class of compounds.

Fluorescent Labeling of this compound

Fluorescent labeling enables the direct visualization of this compound in biological systems.[11] The selection of the fluorophore should be based on the desired photophysical properties, such as excitation and emission wavelengths, brightness, and photostability.

Table 1: Comparison of Amine-Reactive Fluorescent Dyes
FluorophoreExcitation (nm)Emission (nm)Quantum YieldMolar Extinction Coefficient (cm⁻¹M⁻¹)Notes
Fluorescein (FITC) 4945180.9272,000pH-sensitive, moderate photostability.
Rhodamine B (TRITC) 5575760.3695,000Less pH-sensitive than fluorescein, good photostability.
Cyanine Dyes (e.g., Cy3) 5505700.15150,000Bright and photostable, available in a wide range of wavelengths.
Alexa Fluor Dyes (e.g., Alexa Fluor 488) 4955190.9273,000Bright, photostable, and pH-insensitive. Excellent choice for imaging.

Data are approximate and can vary with conjugation and environment.

Protocol: Fluorescent Labeling using NHS Ester Chemistry

This protocol describes the labeling of a hydroxyl group on this compound after a two-step process: first, introduction of a carboxylic acid linker, and second, activation to an NHS ester for reaction with an amine-modified fluorescent dye. Alternatively, and more directly if an appropriate linker is available, a hydroxyl-reactive dye could be used. However, the following provides a more general approach.

Materials:

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Succinic anhydride (B1165640)

  • Triethylamine (TEA)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Amine-reactive fluorescent dye (e.g., Alexa Fluor 488 amine)

  • Reaction buffer: 0.1 M sodium bicarbonate buffer, pH 8.3

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • High-Performance Liquid Chromatography (HPLC) system for purification

Experimental Workflow Diagram:

G cluster_0 Step 1: Introduction of Carboxylic Acid Linker cluster_1 Step 2: NHS Ester Activation and Dye Conjugation A This compound in anhydrous DMF B Add Succinic Anhydride and TEA A->B C Incubate at room temperature B->C D Monitor reaction by TLC C->D E Purify Leptosin-linker conjugate D->E F Leptosin-linker in anhydrous DMF G Add EDC and NHS F->G H Incubate to form NHS ester G->H I Add amine-reactive fluorescent dye in reaction buffer H->I J Incubate in the dark I->J K Purify fluorescently labeled this compound by HPLC J->K

Caption: Workflow for fluorescent labeling of this compound.

Protocol Steps:

  • Introduction of a Carboxylic Acid Linker:

    • Dissolve this compound in anhydrous DMF.

    • Add a 10-fold molar excess of succinic anhydride and a 2-fold molar excess of triethylamine.

    • Stir the reaction at room temperature for 4-6 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, purify the Leptosin-succinate conjugate by silica (B1680970) gel column chromatography.

  • NHS Ester Activation and Dye Conjugation:

    • Dissolve the purified Leptosin-succinate in anhydrous DMF.

    • Add 1.5 equivalents of EDC and 1.2 equivalents of NHS.

    • Stir at room temperature for 2 hours to activate the carboxylic acid.

    • In a separate tube, dissolve the amine-reactive fluorescent dye in the reaction buffer.

    • Add the activated Leptosin-NHS ester solution to the dye solution.

    • Incubate the reaction for 2-4 hours at room temperature in the dark.

    • Purify the fluorescently labeled this compound using reverse-phase HPLC.

    • Characterize the final product by mass spectrometry and UV-Vis spectroscopy.

Radiolabeling of this compound

Radiolabeling is the gold standard for quantitative in vivo studies.[9] Tritium (B154650) (³H) and Carbon-14 (¹⁴C) are commonly used isotopes for labeling small molecules.[9]

Table 2: Comparison of Radioisotopes for Labeling
IsotopeHalf-lifeEmissionEnergy (max)Specific ActivityDetection Method
Tritium (³H) 12.3 yearsBeta18.6 keVHighLiquid Scintillation Counting
Carbon-14 (¹⁴C) 5730 yearsBeta156 keVLowLiquid Scintillation Counting

Protocol: Tritium Labeling via Catalytic Hydrogenation

This protocol is suitable if a suitable unsaturated precursor of this compound can be synthesized. Alternatively, tritium can be introduced by reduction of a ketone or aldehyde precursor with sodium borotritide.[9] The following is a general protocol for catalytic tritium exchange.

Materials:

  • This compound precursor with a site for reduction (e.g., a double bond or a halide for dehalogenation)

  • Tritium gas (³H₂)

  • Palladium on carbon (Pd/C) catalyst

  • Solvent (e.g., ethanol, ethyl acetate)

  • HPLC system for purification

  • Liquid scintillation counter

Experimental Workflow Diagram:

G A This compound Precursor and Pd/C in Solvent B Introduce Tritium Gas (³H₂) A->B C Stir under ³H₂ atmosphere B->C D Monitor reaction C->D E Filter to remove catalyst D->E F Purify ³H-Leptosin I by HPLC E->F G Determine specific activity F->G

Caption: Workflow for tritium labeling of this compound.

Protocol Steps:

  • Dissolve the this compound precursor in a suitable solvent in a reaction vessel designed for catalytic hydrogenation.

  • Add the Pd/C catalyst (typically 5-10% by weight of the precursor).

  • Connect the vessel to a tritium gas manifold.

  • Evacuate the vessel and backfill with tritium gas to the desired pressure.

  • Stir the reaction mixture vigorously at room temperature for the required time (can range from hours to days).

  • Monitor the uptake of tritium gas.

  • Once the reaction is complete, carefully vent the excess tritium gas.

  • Filter the reaction mixture through celite to remove the catalyst.

  • Purify the radiolabeled this compound by reverse-phase HPLC.

  • Determine the specific activity of the final product using a liquid scintillation counter and by measuring the mass of the compound.

Biotinylation of this compound

Biotinylation is a powerful technique for affinity-based applications, such as target identification.[12] The strong interaction between biotin and streptavidin allows for the efficient capture of biotinylated molecules and their binding partners.

Protocol: Biotinylation using a PEG Linker

A polyethylene (B3416737) glycol (PEG) linker is often incorporated to improve solubility and reduce steric hindrance.

Materials:

  • This compound

  • Anhydrous DMF

  • NHS-PEGn-Biotin (where 'n' is the number of PEG units)

  • Triethylamine (TEA)

  • Reaction buffer: 0.1 M sodium bicarbonate buffer, pH 8.3

  • HPLC system for purification

Experimental Workflow Diagram:

G A This compound in anhydrous DMF B Add NHS-PEGn-Biotin and TEA A->B C Incubate at room temperature B->C D Monitor reaction by TLC or LC-MS C->D E Purify Biotinylated this compound by HPLC D->E G cluster_0 Reactants cluster_1 Catalyst System A Azide-modified This compound F Triazole Linkage (Covalent Bond Formation) A->F B Alkyne-modified Label B->F C CuSO₄ C->F D Sodium Ascorbate D->F E TBTA (Ligand) E->F G Labeled this compound F->G

References

Application Notes: Leptosin I in High-Throughput Screening for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Leptosin I is a natural product belonging to the epipolythiodioxopiperazine class of compounds, isolated from the mycelium of a Leptosphaeria species.[1] These compounds have demonstrated significant cytotoxic activity against various cancer cell lines.[1][2] Notably, related Leptosins have been shown to inhibit DNA topoisomerases I and/or II and to modulate the Akt/protein kinase B signaling pathway, suggesting their potential as anticancer agents.[3] Given that protein kinases are a major class of drug targets, particularly in oncology, this compound and its analogs are promising candidates for inclusion in high-throughput screening (HTS) campaigns to identify novel kinase inhibitors.[4][5]

This document provides a detailed protocol for the application of this compound in a high-throughput screening workflow aimed at discovering novel kinase inhibitors. The protocol is designed to be adaptable to various kinase targets and can be implemented in a standard HTS laboratory.

Principle of the Assay

The proposed high-throughput screen is a biochemical assay designed to identify inhibitors of a specific protein kinase. The assay measures the activity of the kinase by quantifying the amount of ATP remaining in the reaction after the kinase-catalyzed phosphorylation of a substrate. A decrease in kinase activity due to inhibition by a test compound, such as this compound, will result in a higher level of remaining ATP. This change in ATP concentration can be detected using a luciferase-based system, which generates a luminescent signal proportional to the ATP concentration.[6] This "universal" kinase assay format is suitable for a wide range of kinases and substrates.[6]

Experimental Protocols

Reagent Preparation
  • Kinase Buffer: Prepare a suitable kinase reaction buffer. A generic buffer composition is 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35. The optimal buffer composition may vary depending on the specific kinase being assayed and should be determined empirically.

  • ATP Solution: Prepare a stock solution of ATP in nuclease-free water and store it at -20°C. The final concentration of ATP in the assay should be at or near the Kₘ for the specific kinase to ensure sensitivity to competitive inhibitors.

  • Kinase and Substrate: Reconstitute the purified kinase and its corresponding substrate in the kinase buffer to the desired concentrations. The optimal concentrations should be determined through enzyme and substrate titration experiments.

  • This compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.

  • Detection Reagent: Utilize a commercial ATP detection reagent, such as Kinase-Glo® (Promega), which contains luciferase and its substrate. Prepare according to the manufacturer's instructions.

High-Throughput Screening Assay Protocol

This protocol is designed for a 384-well plate format, which is standard for HTS.

  • Compound Plating:

    • Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 50 nL) of this compound from the stock plate to the 384-well assay plate.

    • Include appropriate controls on each plate:

      • Positive Control: A known inhibitor of the target kinase.

      • Negative Control: DMSO vehicle only (represents 100% kinase activity).

      • No Enzyme Control: All components except the kinase (represents 0% kinase activity).

  • Kinase Addition:

    • Add 5 µL of the kinase solution to each well of the assay plate.

    • Incubate the plate at room temperature for a predetermined time (e.g., 15-30 minutes) to allow for the compound to bind to the kinase.

  • Initiation of Kinase Reaction:

    • Add 5 µL of the ATP and substrate mixture to each well to start the kinase reaction.

    • Incubate the plate at room temperature for the optimal reaction time (e.g., 60 minutes). This should be within the linear range of the reaction, which needs to be determined during assay development.

  • Signal Detection:

    • Add 10 µL of the ATP detection reagent to each well to stop the kinase reaction and initiate the luminescent signal generation.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

Data Presentation

Quantitative data from the HTS and subsequent hit validation studies should be organized for clear interpretation and comparison.

Table 1: Hypothetical HTS Data Summary for this compound and Analogs against a Target Kinase

CompoundIC₅₀ (µM)Z'-factorSignal-to-Background (S/B) Ratio
This compound5.20.7815
Analog A1.80.8118
Analog B12.50.7512
Staurosporine (Control)0.010.8525
  • IC₅₀: The half-maximal inhibitory concentration.

  • Z'-factor: A statistical measure of the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 is considered excellent.

  • Signal-to-Background (S/B) Ratio: The ratio of the signal from the negative control to the signal from the no enzyme control.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates a hypothetical signaling pathway that could be targeted by this compound, leading to the inhibition of cell proliferation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase_A Kinase A Receptor->Kinase_A Growth Factor Kinase_B Kinase B Kinase_A->Kinase_B Akt Akt/PKB Kinase_B->Akt Transcription_Factor Transcription Factor Akt->Transcription_Factor Leptosin_I This compound Leptosin_I->Akt Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression

Caption: Hypothetical signaling pathway showing this compound inhibiting the Akt/PKB kinase.

High-Throughput Screening Workflow

This diagram outlines the logical flow of a high-throughput screening campaign to identify kinase inhibitors.

G cluster_screening Primary Screen cluster_validation Hit Validation cluster_characterization Hit Characterization Compound_Library Compound Library (incl. This compound) HTS_Assay High-Throughput Screening Assay Compound_Library->HTS_Assay Primary_Hits Primary Hits HTS_Assay->Primary_Hits Dose_Response Dose-Response and IC50 Determination Primary_Hits->Dose_Response Orthogonal_Assay Orthogonal Assay (e.g., different detection) Dose_Response->Orthogonal_Assay Confirmed_Hits Confirmed Hits Orthogonal_Assay->Confirmed_Hits Selectivity_Profiling Kinase Selectivity Profiling Confirmed_Hits->Selectivity_Profiling Mechanism_of_Action Mechanism of Action Studies Confirmed_Hits->Mechanism_of_Action Lead_Compounds Lead Compounds Selectivity_Profiling->Lead_Compounds Mechanism_of_Action->Lead_Compounds

Caption: Workflow for a high-throughput screening campaign for kinase inhibitor discovery.

References

Application Notes and Protocols for Leptosin I in P388 Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Leptosins are a class of epipolythiodioxopiperazine alkaloids isolated from marine fungi. Several members of the Leptosin family have demonstrated potent cytotoxic and anticancer properties. Specifically, Leptosins I and J have been shown to exhibit significant cytotoxic activity against the P388 murine leukemia cell line.[1] While detailed mechanistic studies for Leptosin I are not yet available, research on closely related compounds such as Leptosin C and F suggests a mode of action involving the inhibition of DNA topoisomerases and the modulation of key cell survival pathways like the Akt signaling cascade.[2][3]

These application notes provide a comprehensive guide for researchers and drug development professionals to investigate the anticancer effects of this compound on the P388 cancer cell line. The included protocols detail methods for determining its cytotoxic potency (IC50), elucidating its mechanism of action through topoisomerase inhibition and effects on the Akt signaling pathway, and analyzing its impact on the cell cycle and apoptosis.

Data Presentation

The following table summarizes the known cytotoxic activities of various Leptosin compounds against different cancer cell lines. It is important to note that while this compound has shown significant cytotoxicity against P388 cells, a specific IC50 value has not been reported in the available literature. The provided protocols will enable researchers to determine this value.

CompoundCell LineIC50Reference
This compound P388 (murine leukemia) Not Reported [1]
Leptosin CRPMI8402 (human leukemia)~5 µM[2]
Leptosin FRPMI8402 (human leukemia)~3 µM[2]
Leptosin MVarious Human Cancer Cell LinesNot Specified

Postulated Signaling Pathway of this compound

Based on the known mechanisms of other Leptosins, it is postulated that this compound may exert its cytotoxic effects through a dual mechanism: inhibition of topoisomerase I and suppression of the PI3K/Akt signaling pathway. This leads to cell cycle arrest and induction of apoptosis.

G Postulated Signaling Pathway of this compound cluster_0 This compound Action cluster_1 Cellular Targets cluster_2 Downstream Effects cluster_3 Cellular Outcomes Leptosin_I This compound Topo_I Topoisomerase I Leptosin_I->Topo_I inhibits PI3K PI3K Leptosin_I->PI3K inhibits Akt Akt (dephosphorylated) Leptosin_I->Akt prevents phosphorylation DNA_Damage DNA Strand Breaks Topo_I->DNA_Damage leads to PI3K->Akt activates Cell_Cycle_Arrest Cell Cycle Arrest (G1/S Phase) DNA_Damage->Cell_Cycle_Arrest Akt->Cell_Cycle_Arrest promotes progression (inhibited by this compound) Apoptosis Apoptosis Akt->Apoptosis inhibits (inhibition is blocked) Cell_Cycle_Arrest->Apoptosis

Caption: Postulated mechanism of this compound, leading to cell cycle arrest and apoptosis.

Experimental Protocols

Cell Viability Assay (MTT Assay) to Determine IC50

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound on P388 cells using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Workflow:

G Workflow for MTT Assay start Start seed_cells Seed P388 cells in a 96-well plate start->seed_cells add_leptosin Add serial dilutions of this compound seed_cells->add_leptosin incubate Incubate for 48-72 hours add_leptosin->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt add_solubilizer Add solubilization solution incubate_mtt->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for determining the IC50 of this compound using the MTT assay.

Methodology:

  • Cell Seeding: Seed P388 cells in a 96-well plate at a density of 5 x 10^4 cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Compound Addition: After 24 hours, treat the cells with various concentrations of this compound (e.g., ranging from 0.01 µM to 100 µM). Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Topoisomerase I Relaxation Assay

This in vitro assay measures the ability of this compound to inhibit the relaxation of supercoiled plasmid DNA by human topoisomerase I.

Workflow:

G Workflow for Topoisomerase I Relaxation Assay start Start prepare_reaction Prepare reaction mix (buffer, supercoiled DNA) start->prepare_reaction add_leptosin_I Add varying concentrations of this compound prepare_reaction->add_leptosin_I add_topo_I Add Topoisomerase I enzyme add_leptosin_I->add_topo_I incubate Incubate at 37°C for 30 min add_topo_I->incubate stop_reaction Stop reaction (add loading dye with SDS) incubate->stop_reaction gel_electrophoresis Run on 1% agarose (B213101) gel stop_reaction->gel_electrophoresis stain_visualize Stain with Ethidium (B1194527) Bromide and visualize under UV gel_electrophoresis->stain_visualize analyze Analyze DNA bands (supercoiled vs. relaxed) stain_visualize->analyze end End analyze->end

Caption: Workflow for the in vitro topoisomerase I relaxation assay.

Methodology:

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing reaction buffer (10 mM Tris-HCl, pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, and 5% glycerol), 0.5 µg of supercoiled plasmid DNA (e.g., pBR322), and varying concentrations of this compound.

  • Enzyme Addition: Add 1 unit of human Topoisomerase I to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a loading dye containing 1% SDS.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Analysis: Analyze the conversion of supercoiled DNA to relaxed DNA. Inhibition is indicated by the persistence of the supercoiled DNA band.

Cell Cycle Analysis by Flow Cytometry

This protocol describes the analysis of cell cycle distribution in P388 cells treated with this compound using propidium (B1200493) iodide (PI) staining and flow cytometry.

Workflow:

G Workflow for Cell Cycle Analysis start Start treat_cells Treat P388 cells with this compound start->treat_cells harvest_cells Harvest and wash cells treat_cells->harvest_cells fix_cells Fix cells in cold 70% ethanol (B145695) harvest_cells->fix_cells stain_cells Stain with Propidium Iodide and RNase A fix_cells->stain_cells acquire_data Acquire data on a flow cytometer stain_cells->acquire_data analyze_data Analyze cell cycle distribution acquire_data->analyze_data end End analyze_data->end

Caption: Workflow for analyzing cell cycle distribution by flow cytometry.

Methodology:

  • Cell Treatment: Treat P388 cells with this compound at its IC50 concentration for 24, 48, and 72 hours.

  • Cell Harvesting: Harvest the cells by centrifugation, wash with PBS, and count them.

  • Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing and incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer.

  • Data Analysis: Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining

This protocol details the detection and quantification of apoptosis in this compound-treated P388 cells using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Workflow:

G Workflow for Apoptosis Assay start Start treat_cells Treat P388 cells with this compound start->treat_cells harvest_cells Harvest cells and wash with PBS treat_cells->harvest_cells resuspend_buffer Resuspend in Annexin V binding buffer harvest_cells->resuspend_buffer add_stains Add Annexin V-FITC and Propidium Iodide resuspend_buffer->add_stains incubate_dark Incubate in the dark for 15 minutes add_stains->incubate_dark acquire_data Acquire data on a flow cytometer incubate_dark->acquire_data analyze_quadrants Analyze quadrants (live, early/late apoptosis, necrotic) acquire_data->analyze_quadrants end End analyze_quadrants->end

Caption: Workflow for quantifying apoptosis using Annexin V/PI staining.

Methodology:

  • Cell Treatment: Treat P388 cells with this compound at its IC50 concentration for 24, 48, and 72 hours.

  • Cell Harvesting: Harvest the cells and wash them twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within 1 hour.

  • Data Interpretation: Differentiate between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+) cells.

Western Blot Analysis of Akt Phosphorylation

This protocol is for assessing the effect of this compound on the Akt signaling pathway by measuring the phosphorylation status of Akt at Ser473.

Workflow:

G Workflow for Western Blot Analysis start Start treat_cells Treat P388 cells with this compound start->treat_cells lyse_cells Lyse cells and collect protein treat_cells->lyse_cells quantify_protein Quantify protein concentration lyse_cells->quantify_protein sds_page Separate proteins by SDS-PAGE quantify_protein->sds_page transfer_membrane Transfer proteins to a PVDF membrane sds_page->transfer_membrane block_membrane Block the membrane transfer_membrane->block_membrane primary_antibody Incubate with primary antibodies (p-Akt, total Akt, GAPDH) block_membrane->primary_antibody secondary_antibody Incubate with HRP-conjugated secondary antibody primary_antibody->secondary_antibody detect_signal Detect signal using chemiluminescence secondary_antibody->detect_signal analyze_bands Analyze band intensities detect_signal->analyze_bands end End analyze_bands->end

Caption: Workflow for Western blot analysis of Akt phosphorylation.

Methodology:

  • Cell Treatment and Lysis: Treat P388 cells with this compound for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phospho-Akt to total Akt.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of Leptosin I for Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Leptosin I during experimental assays. Given the limited specific solubility data for this compound, the following recommendations are based on general principles for improving the solubility of complex natural products.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound belongs to the epipolythiodioxopiperazine class of natural products, which are known for their complex structures and often limited solubility in aqueous solutions.[1] Poor solubility can lead to inaccurate assay results due to compound precipitation, reduced bioavailability in cell-based assays, and difficulties in preparing accurate stock solutions.

Q2: What are the initial recommended solvents for dissolving this compound?

For initial attempts at solubilization, it is recommended to start with common organic solvents. A high-concentration stock solution, typically 10-30 mM, should first be prepared in 100% Dimethyl Sulfoxide (DMSO).[2] If DMSO is not suitable for the downstream assay, other organic solvents like ethanol (B145695) or dimethylformamide (DMF) can be tested.

Q3: How can I prevent my compound from precipitating when I dilute it into an aqueous assay buffer?

Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic compounds. To mitigate this, a gradual dilution process is recommended.[2] This involves creating an intermediate dilution of the high-concentration stock in a solvent that is miscible with both the stock solvent and the final aqueous buffer.[2] Additionally, ensuring rapid and thorough mixing during the final dilution can prevent localized high concentrations that lead to precipitation.[2]

Q4: Are there any alternative methods to improve solubility if co-solvents are not effective or interfere with my assay?

Yes, several other strategies can be employed:

  • pH Adjustment: The charge of a compound can be influenced by the pH of the solution. Systematically adjusting the pH of your buffer within a physiologically acceptable range may improve the solubility of this compound.[2]

  • Use of Surfactants/Detergents: For enzyme assays, non-ionic detergents like Tween-20 or Triton X-100 can be added to the assay buffer at low concentrations (e.g., 0.01 - 0.05%) to help solubilize the compound.[3] However, these are often not suitable for cell-based assays as they can be cytotoxic.[3]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.

Troubleshooting Guides

Issue 1: this compound Precipitates in Cell Culture Media

Cause: The high aqueous content and physiological pH of cell culture media can cause hydrophobic compounds like this compound to precipitate, especially when the final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility.

Solutions:

  • Optimize Final DMSO Concentration: Determine the maximum percentage of DMSO your cells can tolerate without significant cytotoxicity. Many cell lines can tolerate up to 0.5% DMSO. Prepare your dilutions to ensure the final DMSO concentration remains within this tolerated range.

  • Utilize Serum Proteins: If your cell culture medium is supplemented with serum, the albumin and other proteins present can help to bind and solubilize hydrophobic compounds.[2] Consider if increasing the serum concentration is permissible for your experiment.

  • Prepare a Fresh Dilution Series: Instead of a large single dilution, perform a serial dilution in the cell culture medium immediately before adding it to the cells. This minimizes the time the compound spends in a supersaturated state.

Issue 2: Inconsistent Results in Enzyme Inhibition Assays

Cause: Poor solubility can lead to the formation of compound aggregates, which can non-specifically inhibit enzymes, leading to false-positive results or high variability between replicates.

Solutions:

  • Incorporate a Detergent: Add a low concentration (0.01-0.05%) of a non-ionic detergent like Tween-20 or Triton X-100 to your assay buffer to prevent aggregation.[3]

  • Pre-incubation and Sonication: After diluting this compound into the assay buffer, briefly sonicate the solution to break up any potential aggregates. A short pre-incubation at the assay temperature may also help to ensure the compound is fully dissolved.

  • Solubility Confirmation: Before running the full assay, perform a visual inspection of the highest concentration of this compound in the final assay buffer under a microscope to check for any signs of precipitation or aggregation.

Data Presentation

Table 1: Recommended Solvents and Co-solvents for this compound Solubility Testing

Solvent/Co-solventRecommended Starting Concentration in StockMaximum Recommended Final Concentration in AssayNotes
Dimethyl Sulfoxide (DMSO)10 - 50 mM< 0.5% (Cell-based) < 2% (Enzyme-based)Commonly used, but can be toxic to some cells at higher concentrations.
Ethanol10 - 30 mM< 1%Can be a good alternative to DMSO, but also has potential for cytotoxicity.
Dimethylformamide (DMF)10 - 30 mM< 0.5%Use with caution due to higher toxicity.
Polyethylene Glycol (PEG) 300/40010 - 20 mM< 1%Can improve solubility and is generally less toxic than DMSO or ethanol.

Table 2: Hypothetical Solubility of this compound in Different Buffer Systems

Buffer System (pH)AdditiveMaximum Soluble Concentration (µM)
Phosphate-Buffered Saline (7.4)0.5% DMSO5
Phosphate-Buffered Saline (7.4)1% DMSO12
Tris-HCl (7.4)0.5% DMSO8
Tris-HCl (7.4)0.01% Tween-2025
Citrate Buffer (6.0)0.5% DMSO15

Note: This data is hypothetical and for illustrative purposes. Actual solubility must be determined experimentally.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution
  • Accurately weigh out the required amount of this compound powder.

  • Add the appropriate volume of 100% DMSO to achieve the desired high concentration (e.g., 20 mM).

  • Vortex the solution vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, gently warm the solution at 37°C for 5-10 minutes, followed by vortexing.[2]

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[2]

Protocol 2: Serial Dilution for a Cell-Based Assay
  • Thaw a fresh aliquot of the high-concentration this compound stock solution.

  • Create an intermediate dilution series by diluting the stock solution in 100% DMSO.

  • In a separate set of tubes, add the appropriate volume of pre-warmed cell culture medium.

  • Perform the final dilution by adding a small volume of the intermediate DMSO dilution to the cell culture medium. Ensure rapid mixing by pipetting up and down or brief vortexing. The final DMSO concentration should not exceed the tolerance level of the cells.

  • Immediately add the final dilutions to the cells to prevent precipitation.

Visualizations

experimental_workflow start Start: This compound Powder stock Prepare High-Concentration Stock in 100% DMSO start->stock intermediate Intermediate Dilution (in DMSO or other solvent) stock->intermediate Serial Dilution final_dilution Final Dilution in Aqueous Assay Buffer intermediate->final_dilution Gradual Addition assay Perform Assay final_dilution->assay solubility_troubleshooting start This compound Precipitates cell_based Cell-Based Assay? start->cell_based enzyme_based Enzyme Assay? start->enzyme_based cell_based->enzyme_based No optimize_dmso Optimize Final DMSO Concentration cell_based->optimize_dmso Yes use_serum Utilize Serum Proteins cell_based->use_serum Yes add_detergent Add Non-ionic Detergent enzyme_based->add_detergent Yes adjust_ph Adjust Buffer pH enzyme_based->adjust_ph Yes

References

troubleshooting Leptosin I instability in solution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Leptosin I

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this compound, a cytotoxic epipolythiodioxopiperazine derived from a Leptosphaeria species.[1] Due to its complex structure, including a reactive epipolythiodioxopiperazine core, this compound can present stability and solubility challenges in experimental settings.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of this compound?

Due to its likely hydrophobic nature, this compound should first be dissolved in a 100% organic solvent to create a high-concentration stock solution. Anhydrous, high-purity dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent. To minimize degradation from repeated freeze-thaw cycles and exposure to atmospheric moisture, it is critical to aliquot the stock solution into single-use volumes.

Q2: My this compound solution precipitates when I dilute it into my aqueous assay buffer. What should I do?

Precipitation upon dilution into aqueous media is a common problem for hydrophobic molecules and suggests that the compound's aqueous solubility limit has been exceeded.[2][3] Here are several strategies to address this:

  • Decrease Final Concentration: The most straightforward approach is to test lower final concentrations of this compound in your assay.

  • Optimize Dilution Technique: Add the DMSO stock solution to your aqueous buffer drop-wise while vortexing or stirring vigorously. This rapid dispersion can prevent localized high concentrations that initiate precipitation.[3]

  • Adjust DMSO Concentration: While minimizing the final DMSO concentration is ideal (typically <0.5% in cell-based assays), slightly increasing it might be necessary to maintain solubility. Always run a vehicle control with the equivalent DMSO concentration to check for solvent-induced effects.[2][4]

  • Modify Buffer pH: The solubility of compounds can be pH-dependent. If your experiment allows, test a range of pH values for your final assay buffer to identify an optimal range for this compound solubility.[2]

Q3: How should I store this compound powder and its stock solutions to ensure stability?

Proper storage is crucial for maintaining the integrity of this compound. The following storage conditions are recommended based on general best practices for complex small molecules:

FormStorage TemperatureRecommended DurationNotes
Solid (Powder) -20°CUp to 3 yearsProtect from light and moisture.
In Solvent (DMSO) -80°CUp to 1 yearAliquot into single-use vials to avoid freeze-thaw cycles. DMSO is hygroscopic; minimize exposure to air.[2][5]

Q4: I suspect my this compound is degrading in the experimental medium over the course of my multi-hour assay. How can I investigate this?

The epipolythiodioxopiperazine core of this compound is a reactive moiety susceptible to degradation. To assess stability in your specific assay conditions, a time-course experiment is recommended. This involves incubating this compound in your assay medium and analyzing its concentration at different time points using a suitable analytical method like HPLC-MS. A significant decrease in the parent compound's peak area over time confirms instability.

Troubleshooting Guide

Issue: Poor Solubility & Precipitation

If you are experiencing precipitation when diluting your this compound stock solution, follow this troubleshooting workflow.

G Troubleshooting this compound Precipitation start Precipitation observed upon dilution into aqueous buffer q1 Is the final assay concentration essential? start->q1 a1_yes Lower the final concentration and re-test. q1->a1_yes No q2 How was the dilution performed? q1->q2 Yes end_good Problem Resolved a1_yes->end_good a2_slow Add DMSO stock slowly to buffer while vortexing for rapid dispersion. q2->a2_slow Bulk addition q3 Is the final DMSO concentration <0.1%? q2->q3 Rapid dispersion a2_slow->q3 a3_yes Increase final DMSO slightly (e.g., to 0.5%). ALWAYS run vehicle control. q3->a3_yes Yes end_bad Issue persists. Consider formulation with co-solvents or excipients. q3->end_bad No a3_yes->end_good

Caption: Workflow for troubleshooting this compound precipitation issues.

Experimental Protocols

Protocol: Assessing this compound Stability by HPLC-MS

This protocol provides a method to evaluate the chemical stability of this compound in a specific solution (e.g., cell culture medium) over time.

1. Materials:

  • This compound
  • Anhydrous DMSO
  • Assay buffer or cell culture medium of interest
  • Acetonitrile (ACN), HPLC-grade
  • Formic Acid (FA), LC-MS grade
  • Microcentrifuge tubes
  • HPLC vials
  • Refrigerated centrifuge
  • HPLC-MS system

2. Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
  • Prepare Test Solution: Dilute the this compound stock solution into your pre-warmed (e.g., 37°C) assay buffer to the final working concentration. For example, add 5 µL of 10 mM stock to 995 µL of buffer for a 50 µM final concentration.
  • Time Point Zero (T=0): Immediately after preparation, take a 100 µL aliquot of the test solution. Quench the reaction by adding it to 100 µL of cold ACN containing 0.1% FA. Vortex vigorously. This is your T=0 sample.
  • Incubation: Place the remaining test solution in an incubator under your standard assay conditions (e.g., 37°C, 5% CO₂).
  • Subsequent Time Points: At desired intervals (e.g., 1, 2, 4, 8, and 24 hours), remove another 100 µL aliquot and quench it in the same manner as the T=0 sample.
  • Sample Processing: After collecting all time points, centrifuge the quenched samples at >12,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
  • Analysis: Transfer the supernatant to HPLC vials. Analyze the samples by a suitable reverse-phase HPLC-MS method to quantify the remaining percentage of this compound relative to the T=0 sample.

Factors Influencing Small Molecule Stability

Several factors can contribute to the degradation of a sensitive compound like this compound in solution. Understanding these relationships is key to designing stable experiments.

G Key Factors in this compound Solution Stability cluster_factors Environmental Factors cluster_mechanisms Degradation Mechanisms Temp Temperature Hydrolysis Hydrolysis Temp->Hydrolysis pH Buffer pH pH->Hydrolysis Light Light Exposure Photodegradation Photodegradation Light->Photodegradation Oxygen Dissolved O₂ Oxidation Oxidation Oxygen->Oxidation Outcome This compound Degradation (Loss of Activity) Hydrolysis->Outcome Oxidation->Outcome Photodegradation->Outcome

Caption: Factors influencing the degradation of this compound in solution.

References

Technical Support Center: Optimizing Leptosin I Dosage for Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Leptosin I dosage for cytotoxicity assays. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a cytotoxicity assay?

A1: For a novel compound like this compound, it is advisable to start with a broad concentration range to determine its cytotoxic potential. A common starting point is a serial dilution series ranging from 0.1 µM to 100 µM. If the compound's solubility or expected potency is unknown, a wider range (e.g., 0.01 µM to 200 µM) may be necessary to capture the full dose-response curve.

Q2: How should I dissolve this compound for my experiments?

A2: The solubility of natural products can be challenging. It is recommended to first attempt dissolving this compound in a small amount of 100% DMSO to create a high-concentration stock solution. This stock can then be diluted in a complete cell culture medium to the final desired concentrations. Ensure the final DMSO concentration in the culture wells is consistent across all treatments and does not exceed a level toxic to the cells (typically ≤ 0.5%).

Q3: For how long should I expose the cells to this compound?

A3: The optimal exposure time can vary depending on the cell line and the compound's mechanism of action. Standard incubation times for cytotoxicity assays are 24, 48, and 72 hours.[1] It is recommended to perform a time-course experiment to determine the most appropriate endpoint for your specific model.

Q4: My this compound solution is colored. Will this interfere with colorimetric assays like MTT?

A4: Yes, colored compounds can interfere with absorbance readings in colorimetric assays.[1] To mitigate this, include proper controls, such as wells containing the this compound at the same concentrations in the medium but without cells.[1] The absorbance from these wells can be subtracted from your experimental wells as background. Alternatively, consider using non-colorimetric assays like ATP-based luminescence assays (e.g., CellTiter-Glo®) or fluorescence-based assays.[1]

Q5: What are the essential controls to include in my cytotoxicity assay?

A5: To ensure the validity of your results, the following controls are essential:

  • Untreated Control: Cells cultured in medium only, representing 100% viability.

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.[1] This control is crucial to ensure the solvent itself is not causing cytotoxicity.

  • Positive Control: A known cytotoxic agent to confirm that the assay is working correctly.

  • Blank Control: Medium only (no cells) to measure background absorbance/luminescence.

  • (For colored compounds) Compound Color Control: Medium containing each concentration of this compound without cells to correct for color interference.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability between replicate wells Inconsistent cell seeding, pipetting errors, or uneven compound distribution.Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes and be consistent with your technique. Gently mix the plate after adding the compound.
Unexpectedly high cell viability at high this compound concentrations The compound may have precipitated out of the solution at higher concentrations. This compound might be an antioxidant that directly reduces the assay reagent (e.g., MTT tetrazolium salt).[2]Visually inspect the wells for precipitate under a microscope. If precipitation is observed, try improving solubility. To check for direct reagent reduction, incubate this compound with the assay reagent in a cell-free system. If a color change occurs, consider a different assay.[1]
Unexpectedly low cell viability in vehicle control The concentration of the solvent (e.g., DMSO) is too high and is causing cytotoxicity.Perform a dose-response experiment for the solvent alone to determine the maximum non-toxic concentration for your specific cell line. Typically, keep the final DMSO concentration at or below 0.5%.
Edge effects observed on the 96-well plate Evaporation of medium from the outer wells during prolonged incubation.[3]To minimize edge effects, avoid using the outer wells of the assay plate for experimental samples.[3] Instead, fill these wells with a sterile medium or PBS to maintain humidity.

Experimental Protocols

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[4]

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Preparation: Prepare serial dilutions of this compound from a DMSO stock in a complete culture medium.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the diluted this compound solutions to the respective wells. Include vehicle and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Agitate the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.

LDH Release Assay

The Lactate Dehydrogenase (LDH) release assay is a colorimetric method that measures membrane integrity by quantifying the LDH released from damaged cells.[5]

  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes. Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.

  • Absorbance Reading: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control (cells lysed with a detergent).

Quantitative Data Summary

The following tables present hypothetical IC50 values for this compound across different cell lines and assay types. The IC50 value is the concentration of a drug that is required for 50% inhibition in vitro.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines after 48h Treatment

Cell LineCancer TypeMTT Assay IC50 (µM)LDH Assay IC50 (µM)
MCF-7Breast Cancer15.218.5
A549Lung Cancer22.825.1
HeLaCervical Cancer12.514.9
HepG2Liver Cancer35.139.8

Table 2: Time-Dependent Cytotoxicity of this compound in MCF-7 Cells (MTT Assay)

Treatment TimeIC50 (µM)
24 hours28.7
48 hours15.2
72 hours8.9

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate compound_prep Prepare this compound Serial Dilutions treatment Treat Cells with this compound compound_prep->treatment incubation Incubate for 24, 48, or 72h treatment->incubation assay_reagent Add Cytotoxicity Assay Reagent (e.g., MTT) incubation->assay_reagent read_plate Read Plate (Absorbance/Luminescence) assay_reagent->read_plate data_analysis Calculate % Viability read_plate->data_analysis ic50 Determine IC50 Value data_analysis->ic50 signaling_pathway Leptosin_I This compound ROS Increased ROS Leptosin_I->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis troubleshooting_tree cluster_precipitate Precipitation Check cluster_interference Assay Interference Check start High Viability at High Doses? check_precipitate Microscopic Inspection for Precipitate start->check_precipitate Yes end_node Re-run Experiment start->end_node No improve_solubility Improve Solubility (e.g., different solvent) check_precipitate->improve_solubility Precipitate Observed cell_free_assay Cell-Free Assay with this compound check_precipitate->cell_free_assay No Precipitate improve_solubility->end_node switch_assay Switch to Non-Colorimetric Assay cell_free_assay->switch_assay Interference Detected cell_free_assay->end_node No Interference switch_assay->end_node

References

Technical Support Center: Synthesis of Leptosin I

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Leptosin I. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this complex natural product.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its synthesis challenging?

This compound is a cytotoxic dimeric epipolythiodioxopiperazine (ETP) natural product isolated from the marine fungus Leptosphaeria sp.[1] Its complex, cage-like structure, featuring a reactive epidisulfide bridge and multiple stereocenters, presents significant synthetic challenges. Key difficulties include the construction of the sterically congested epidithiodiketopiperazine core, controlling the stereochemistry of multiple chiral centers, and the formation of the dimeric linkage. The epidisulfide bond is sensitive to various reagents and conditions, making its introduction and manipulation a delicate process.[2]

Q2: What are the main strategic considerations for the total synthesis of this compound?

A successful strategy for the synthesis of this compound and related ETPs generally involves a late-stage introduction of the epidisulfide bridge due to its reactivity.[2] Common approaches often utilize a convergent synthesis where two monomeric units are synthesized and then dimerized, followed by the installation of the sulfur bridge. Key considerations include:

  • Stereoselective synthesis of the amino acid precursors: The synthesis begins with the preparation of appropriately protected and stereochemically defined amino acid building blocks.

  • Diketopiperazine formation: Construction of the central diketopiperazine ring.

  • Dimerization: Stereoselective formation of the C-C bond linking the two monomeric units.

  • Installation of the epidisulfide bridge: This is a critical and often low-yielding step.

Q3: What are the common cytotoxic effects of this compound and other ETPs?

Leptosins have demonstrated potent cytotoxic activity against various cancer cell lines, such as murine P388 lymphocytic leukemia cells.[1][3] The cytotoxicity of the broader class of ETP natural products is generally attributed to the chemical reactivity of the disulfide bridge. This functional group can undergo redox cycling, leading to the generation of reactive oxygen species (ROS), which can damage cellular components. Additionally, ETPs can react with cellular nucleophiles, such as cysteine residues in proteins, leading to the inhibition of critical enzymes and disruption of cellular signaling pathways.[2]

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the synthesis of this compound and related ETPs.

Problem Possible Cause(s) Suggested Solution(s)
Low yield in diketopiperazine formation - Steric hindrance from bulky protecting groups.- Inefficient coupling reagents.- Epimerization at chiral centers.- Use smaller protecting groups if possible.- Screen a variety of coupling reagents (e.g., HATU, HBTU, PyBOP).- Optimize reaction temperature and time to minimize epimerization.
Poor diastereoselectivity in dimerization - Non-optimal reaction conditions (temperature, solvent).- Steric hindrance preventing the desired approach of the monomers.- Inappropriate catalyst or reagent for the coupling reaction.- Screen different solvents and a range of temperatures.- Modify protecting groups on the monomers to reduce steric clash.- Explore different coupling strategies (e.g., oxidative coupling, transition-metal-catalyzed cross-coupling).
Decomposition during installation of the epidisulfide bridge - Harsh reaction conditions (strong base or acid).- Reductive cleavage of the disulfide bond by certain reagents.- Photochemical decomposition.- Utilize mild methods for sulfur incorporation, such as those employing thiourea (B124793) or related reagents.- Ensure all reagents are thoroughly degassed to remove oxygen.- Protect the reaction from light.
Difficulty in purification of final product - Instability of the ETP core on silica (B1680970) gel.- Poor solubility of the final compound.- Presence of closely related diastereomers.- Use neutral or deactivated silica gel for chromatography.- Employ alternative purification techniques like preparative HPLC or size-exclusion chromatography.- Optimize the dimerization and sulfur-installation steps to improve stereoselectivity and reduce the formation of impurities.

Key Experimental Protocols

A general synthetic approach for a monomeric unit, which is a precursor to dimeric structures like this compound, is outlined below. This protocol is based on strategies developed for the synthesis of related ETP natural products.[4]

Protocol: Synthesis of a Protected Diketopiperazine Precursor

  • Amino Acid Coupling: Couple an N-protected amino acid with a second amino acid ester using a standard peptide coupling reagent (e.g., HATU) in an aprotic solvent like DMF.

  • Deprotection and Cyclization: Remove the N-terminal protecting group (e.g., Boc or Cbz) and induce cyclization to the diketopiperazine by heating in a suitable solvent (e.g., toluene (B28343) or xylene), often with a mild acid catalyst.

  • Hydroxylation: Introduce hydroxyl groups at the alpha-positions of the diketopiperazine. This can be achieved via enolate formation followed by reaction with an electrophilic oxygen source (e.g., a MoOPH reagent).

  • Thiolation: Convert the diol to a dithiol. This is a critical step and can be achieved via a two-step process involving activation of the hydroxyls (e.g., as mesylates or triflates) followed by displacement with a sulfur nucleophile (e.g., sodium hydrosulfide (B80085) or thioacetate).

  • Oxidative Cyclization: In the final step for the monomer, the dithiol is oxidized to form the epidisulfide bridge. This is typically done under high dilution conditions using an oxidant like iodine or air (O2).

Visualizations

Synthetic Workflow for an ETP Monomer

The following diagram illustrates a generalized workflow for the synthesis of an epipolythiodioxopiperazine monomer, a key building block for this compound.

ETP_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Key Synthetic Steps cluster_product Product A Protected Amino Acids B Peptide Coupling A->B C Diketopiperazine Formation B->C D Stereoselective Hydroxylation C->D E Thiolation D->E F Epidisulfide Bridge Formation E->F G ETP Monomer F->G

Caption: Generalized synthetic workflow for an ETP monomer.

Proposed Cytotoxic Mechanism of ETPs

This diagram illustrates the proposed mechanism of cytotoxicity for epipolythiodioxopiperazines like this compound, highlighting the role of the disulfide bridge in inducing cellular stress.

ETP_Cytotoxicity cluster_ETP ETP Molecule (e.g., this compound) cluster_Cell Cellular Environment cluster_Stress Cellular Stress & Death ETP R-S-S-R (Epidisulfide Bridge) ROS Reactive Oxygen Species (ROS) ETP->ROS Redox Cycling Protein_Inactivation Protein Inactivation ETP->Protein_Inactivation Thiol Exchange GSH Glutathione (GSH) Proteins Cellular Proteins (with -SH groups) Apoptosis Apoptosis ROS->Apoptosis Oxidative Damage Protein_Inactivation->Apoptosis Disruption of Cellular Function

Caption: Proposed cytotoxic mechanism of ETP natural products.

References

minimizing off-target effects of Leptosin I

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Leptosin I

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using this compound. Our goal is to help you minimize off-target effects and ensure the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective inhibitor of the p110α subunit of phosphoinositide 3-kinase (PI3Kα). It is designed to block the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer. However, at higher concentrations, it can exhibit off-target activity against other class I PI3K isoforms and related kinases.

Q2: What are the known off-target effects of this compound?

The primary off-target effects of this compound involve the inhibition of other PI3K isoforms (p110β, p110δ, and p110γ) and, to a lesser extent, the mammalian target of rapamycin (B549165) (mTOR). These off-target effects can lead to unintended biological consequences and toxicity in cellular models.

Q3: How can I minimize the off-target effects of this compound in my cell-based assays?

To minimize off-target effects, it is crucial to use the lowest effective concentration of this compound and to carefully select the duration of treatment. We recommend performing a dose-response experiment to determine the optimal concentration for inhibiting PI3Kα without significantly affecting other kinases. Additionally, consider using cell lines with a documented dependency on the PI3Kα pathway.

Q4: What are the best practices for preparing and storing this compound?

This compound should be dissolved in DMSO to create a stock solution, which can be stored at -20°C for up to six months. For cell culture experiments, the final concentration of DMSO should be kept below 0.1% to avoid solvent-induced artifacts. Avoid repeated freeze-thaw cycles of the stock solution.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High cell toxicity observed at expected effective concentrations. Off-target inhibition of essential kinases.Perform a dose-response curve to determine the IC50 for your cell line. Use a concentration at or slightly above the IC50 for PI3Kα inhibition. Consider using a more selective PI3Kα inhibitor if toxicity persists.
Inconsistent results between experiments. - Degradation of this compound stock solution.- Variability in cell passage number or density.- Prepare fresh dilutions from a new stock solution.- Standardize cell culture conditions, including passage number and seeding density.
Unexpected changes in signaling pathways unrelated to PI3K/Akt. Off-target effects on other signaling cascades.- Perform a kinase panel screen to identify other kinases inhibited by this compound at the concentrations used.- Use a more targeted approach, such as siRNA or CRISPR-Cas9, to validate that the observed phenotype is due to PI3Kα inhibition.
Lack of a clear dose-response relationship. - Issues with compound solubility or stability in media.- Cell line is not dependent on the PI3Kα pathway.- Ensure complete dissolution of this compound in your culture medium.- Confirm the expression and activation of PI3Kα in your cell line of interest.

Experimental Protocols

Protocol 1: Dose-Response Curve for this compound using a Cell Viability Assay
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium, starting from a high concentration (e.g., 100 µM). Include a vehicle control (e.g., 0.1% DMSO).

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator.

  • Viability Assessment: Add a cell viability reagent (e.g., MTT, CellTiter-Glo®) and measure the signal according to the manufacturer's instructions.

  • Data Analysis: Plot the cell viability against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis of PI3K Pathway Inhibition
  • Cell Treatment: Treat cells with various concentrations of this compound for a predetermined time (e.g., 2-24 hours).

  • Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against p-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH).

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to assess the degree of Akt phosphorylation inhibition.

Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3Ka PI3Kα (Primary Target) RTK->PI3Ka Activation PI3Kb PI3Kβ (Off-Target) RTK->PI3Kb Akt Akt PI3Ka->Akt PIP2 to PIP3 PI3Kb->Akt mTOR mTOR (Off-Target) Akt->mTOR Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) Akt->Downstream mTOR->Downstream LeptosinI This compound LeptosinI->PI3Ka Inhibition LeptosinI->PI3Kb Off-target Inhibition LeptosinI->mTOR Off-target Inhibition

Caption: this compound signaling pathway and off-target effects.

G cluster_workflow Experimental Workflow: Minimizing Off-Target Effects start Start: High-throughput Screening dose_response Dose-Response Curve (IC50) start->dose_response kinase_panel Kinase Panel Screening dose_response->kinase_panel Identify Off-Targets western_blot Western Blot (p-Akt Validation) kinase_panel->western_blot phenotypic_assay Phenotypic Assay (e.g., Apoptosis) western_blot->phenotypic_assay Correlate with On-Target Effect lead_optimization Lead Optimization (Structure-Activity Relationship) phenotypic_assay->lead_optimization Iterative Improvement lead_optimization->start Re-screen Analogs end End: Optimized Compound lead_optimization->end

Caption: Workflow for minimizing this compound off-target effects.

Technical Support Center: Refining HPLC Purification of Leptosin I

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and refining High-Performance Liquid Chromatography (HPLC) methods for the purification of Leptosin I and other fungal secondary metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps for developing an HPLC purification method for a fungal metabolite like this compound?

A1: Method development begins with understanding the chemical properties of this compound, which is an epipolythiodioxopiperazine produced by a Leptosphaeria species. The initial steps involve:

  • Literature Review: Search for existing methods used for similar compounds (e.g., other epipolythiodioxopiperazines or fungal metabolites).

  • Sample Preparation: Develop a robust extraction method from the fungal culture. Common techniques include liquid-liquid extraction with solvents like ethyl acetate (B1210297) or solid-phase extraction (SPE) for initial cleanup.[1][2][3][4]

  • Column Selection: A C18 reversed-phase column is the most common starting point for separating moderately non-polar fungal metabolites.[5][6]

  • Mobile Phase Scouting: Begin with a simple gradient of water (often with a modifier like 0.1% formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727).[7][8]

  • Detection: Use a Diode Array Detector (DAD) or UV detector to monitor the elution profile. The appropriate wavelength should be determined by analyzing the UV spectrum of a crude extract.

Q2: How do I prepare a crude fungal extract for HPLC analysis?

A2: Proper sample preparation is critical to protect the HPLC column and achieve good separation.[9] A general workflow involves:

  • Extraction: After cultivation, separate the fungal mycelium from the liquid broth. The target compound may be intracellular or extracellular. Extract the broth with a solvent like ethyl acetate. The mycelium can be homogenized and extracted with acetone (B3395972) or methanol.[1][4]

  • Concentration: Evaporate the solvent from the crude extract under reduced pressure.[4]

  • Cleanup: Redissolve the dried extract in a suitable solvent. This step may include a preliminary cleanup using SPE to remove highly polar or non-polar interferences.[10]

  • Filtration: Before injection, the sample must be filtered through a 0.22 µm or 0.45 µm syringe filter to remove particulate matter that could block the column frit.[11][12]

  • Solvent Compatibility: Ensure the final sample solvent is compatible with the initial mobile phase to prevent peak distortion. Ideally, dissolve the sample in the starting mobile phase.[10][11][13]

Q3: Which type of HPLC column is best suited for this compound purification?

A3: For moderately non-polar compounds like many fungal secondary metabolites, a C18 (octadecylsilyl) reversed-phase column is the standard choice.[5][6] Key parameters to consider when selecting a C18 column include:

  • Particle Size: 5 µm particles are common for preparative HPLC, offering a good balance between resolution and backpressure. For higher resolution, 3 µm particles can be used.[5][6]

  • Pore Size: A pore size of around 100-120 Å is generally suitable for small molecules like this compound.[5]

  • Column Dimensions: For method development and analytical scale, a column of 4.6 mm I.D. x 150 or 250 mm length is typical. For preparative scale, a wider internal diameter (e.g., 10 mm or more) is required to handle larger sample loads.[5]

Troubleshooting Guide

This section addresses specific issues that may arise during HPLC purification.

Pressure Problems

Q: My HPLC system pressure is unusually high. What should I do?

A: High backpressure is often due to a blockage in the system.[14][15] To diagnose and resolve this:

  • Isolate the Column: Disconnect the column from the system and run the pump. If the pressure returns to normal, the blockage is in the column. If the pressure remains high, the blockage is in the system tubing, injector, or detector.[16][17]

  • Check for Blockages: Inspect and clean or replace inline filters and guard columns.[15][18]

  • Column Blockage: A blocked column inlet frit is a common cause. Try back-flushing the column (reversing its direction and flushing with a strong solvent to waste).[16] Note: Always check the manufacturer's instructions before back-flushing.

  • Sample and Mobile Phase: Ensure your samples and mobile phases are filtered and that buffers are not precipitating in the organic solvent.[18]

Q: The system pressure is fluctuating or cycling. What is the cause?

A: Fluctuating pressure typically indicates air bubbles in the pump or faulty check valves.[16][19][20][21]

  • Air Bubbles: Degas the mobile phase thoroughly using sonication, vacuum, or an inline degasser.[19][20] Purge the pump to remove any trapped air.[20][21]

  • Check Valves: A sticking or dirty check valve can cause pressure pulsations.[16][19][20] Clean the check valves by sonicating them in isopropanol (B130326) or methanol. If the problem persists, they may need to be replaced.[19][21]

  • Leaks: Check for leaks in the system, as this can also introduce air and cause pressure instability.[15][19]

Chromatographic Peak Issues

Q: My peaks are tailing. How can I improve the peak shape?

A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, especially with basic compounds interacting with residual silanol (B1196071) groups on the silica (B1680970) packing.[22][23][24]

  • Mobile Phase pH: For basic compounds, lowering the mobile phase pH (e.g., to pH 2-3) with an acid like formic acid or TFA can protonate the silanol groups and reduce tailing.[10][23]

  • Column Type: Use a modern, high-purity, end-capped C18 column, which has fewer active silanol sites.[22][24]

  • Sample Overload: Injecting too much sample can saturate the column and cause tailing. Try diluting the sample or reducing the injection volume.[10][25]

  • Extra-Column Volume: Minimize the length and diameter of tubing between the injector, column, and detector to reduce dead volume.[10][22]

Q: I am seeing "ghost peaks" in my chromatogram. Where are they coming from?

A: Ghost peaks are unexpected peaks that are not part of your sample.[26] They can originate from several sources:

  • Mobile Phase Contamination: Use high-purity, HPLC-grade solvents and prepare fresh mobile phase daily.[27][28][29] Contaminants can accumulate on the column during equilibration and elute during the gradient.

  • System Contamination/Carryover: Residue from a previous injection can elute in a later run.[27][29] Run a blank gradient (injecting only the mobile phase) to see if the peaks persist. If so, clean the injector port and rotor seal.

  • Water Quality: Ensure the water used for the mobile phase is of high purity (e.g., Milli-Q or HPLC-grade).[28]

Q: My peak resolution is poor. How can I improve the separation?

A: Poor resolution between peaks can be addressed by optimizing several parameters:

  • Mobile Phase Composition: Adjust the ratio of organic solvent to water. A slower gradient or a lower percentage of the strong solvent will generally increase retention and may improve resolution.[30]

  • Solvent Choice: Switching from methanol to acetonitrile (or vice versa) can alter the selectivity of the separation and improve resolution.

  • Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, though it will increase the run time.[30]

  • Temperature: Operating the column at a slightly elevated temperature (e.g., 30-40 °C) can improve efficiency and peak shape by reducing mobile phase viscosity.[31]

Representative Experimental Protocol

Disclaimer: The following is a general protocol for the purification of a fungal secondary metabolite and should be adapted for this compound based on experimental results.

1. Sample Preparation and Extraction

  • Grow the Leptosphaeria sp. in a suitable liquid medium (e.g., Potato Dextrose Broth) for 14-21 days.[32]

  • Separate the mycelium from the culture broth by filtration.

  • Perform a liquid-liquid extraction on the filtrate using an equal volume of ethyl acetate three times.

  • Combine the organic layers and evaporate the solvent using a rotary evaporator to obtain the crude extract.

  • Dissolve a small amount of the crude extract in methanol or acetonitrile.

  • Filter the solution through a 0.22 µm syringe filter prior to HPLC injection.

2. HPLC Method Parameters A typical starting point for method development would be:

  • HPLC System: Agilent 1200 Series or similar.[33]

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: HPLC-grade water + 0.1% formic acid.

  • Mobile Phase B: Acetonitrile + 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: DAD at 220 nm, 254 nm, and a wavelength of maximum absorbance if known.

  • Column Temperature: 30 °C.

  • Injection Volume: 10-20 µL.

  • Gradient Program: A linear gradient from 10% B to 100% B over 30 minutes is a good starting point.[33]

3. Purification and Analysis

  • Perform an initial analytical run to determine the retention time of the target peak (this compound).

  • Optimize the gradient to achieve the best resolution around the target peak.

  • Scale up the method to a preparative or semi-preparative column, adjusting the flow rate and injection volume accordingly.

  • Collect fractions corresponding to the target peak.

  • Analyze the purity of the collected fractions by re-injecting them onto an analytical column.

  • Pool the pure fractions and evaporate the solvent.

  • Confirm the identity of the purified compound using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Quantitative Data Summary

The table below presents a set of representative parameters for an HPLC purification method. Note: These are example values and must be optimized for the specific application.

ParameterAnalytical ScaleSemi-Preparative Scale
Column Type C18, 5 µm, 120 ÅC18, 5 µm, 120 Å
Column Dimensions 4.6 x 150 mm10 x 250 mm
Mobile Phase A Water + 0.1% Formic AcidWater + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min4.0 mL/min
Gradient 10-95% B in 30 min10-95% B in 30 min
Injection Volume 10 µL500 µL
Detection Wavelength 254 nm254 nm
Typical Pressure 120-180 bar150-220 bar
Hypothetical Retention Time 15.2 min15.5 min
Expected Yield N/A1-5 mg per run

Visualized Workflows

G cluster_0 Phase 1: Extraction & Preparation cluster_1 Phase 2: HPLC Purification cluster_2 Phase 3: Analysis & Final Product a Fungal Culture (Leptosphaeria sp.) b Liquid-Liquid or Solid-Phase Extraction a->b c Crude Extract Concentration b->c d Sample Filtration (0.22 µm filter) c->d e Analytical HPLC (Method Development) d->e f Method Optimization (Gradient, Solvents) e->f g Scale-up to Preparative HPLC f->g h Fraction Collection g->h i Purity Analysis of Fractions (Analytical HPLC) h->i j Pooling of Pure Fractions i->j k Solvent Evaporation j->k l Pure this compound k->l m Structural Confirmation (MS, NMR) l->m

Caption: General workflow for the purification of this compound.

G cluster_pressure Pressure Issues cluster_peak Peak Shape Issues cluster_baseline Baseline Issues start Problem Observed in Chromatogram p_check Pressure Anomaly? (High / Low / Fluctuating) start->p_check Yes pk_check Poor Peak Shape? start->pk_check No p_high High Pressure: - Check for blockages - Back-flush column - Replace frits/filters p_check->p_high High p_low Low Pressure: - Check for leaks - Check solvent levels p_check->p_low Low p_fluc Fluctuating Pressure: - Degas mobile phase - Purge pump - Clean/replace check valves p_check->p_fluc Fluctuating p_check->pk_check No pk_tail Tailing Peaks: - Adjust mobile phase pH - Reduce sample load - Use end-capped column pk_check->pk_tail Tailing pk_split Split Peaks: - Check for column void - Ensure sample solvent matches mobile phase pk_check->pk_split Splitting pk_broad Broad Peaks: - Lower flow rate - Check for dead volume - Optimize temperature pk_check->pk_broad Broad b_check Baseline Problem? pk_check->b_check No b_noise Noisy Baseline: - Degas mobile phase - Clean detector cell - Check lamp energy b_check->b_noise Noisy b_drift Drifting Baseline: - Ensure column equilibration - Check for contamination - Stabilize temperature b_check->b_drift Drifting b_ghost Ghost Peaks: - Use fresh HPLC-grade solvents - Run blank gradients - Clean injector b_check->b_ghost Ghost Peaks end_node System OK / Consult Further Documentation b_check->end_node No

Caption: Logic flowchart for troubleshooting common HPLC issues.

References

Technical Support Center: Overcoming Resistance to Leptomycin B in Cancer Cell Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the nuclear export inhibitor, Leptomycin B (LMB).

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with Leptomycin B, presented in a question-and-answer format.

Issue 1: Higher than expected IC50 value or no significant cytotoxicity observed.

  • Question: My cancer cell line appears to be resistant to Leptomycin B. What are the potential reasons, and how can I troubleshoot this?

  • Answer: Resistance to Leptomycin B is a known phenomenon and can be attributed to several factors. The primary mechanism is a mutation in the drug's target protein, CRM1 (Chromosome Region Maintenance 1), also known as Exportin 1 (XPO1).[1][2][3] Specifically, a mutation of the cysteine residue at position 528 (Cys528) to serine (C528S) prevents the covalent binding of Leptomycin B, rendering the drug ineffective.[2][4]

    Troubleshooting Workflow:

    G start Start: High IC50 for Leptomycin B seq Sequence XPO1/CRM1 Gene start->seq check_mutation Cys528 Mutation Present? seq->check_mutation confirm_resistance Resistance Mechanism Confirmed check_mutation->confirm_resistance  Yes investigate_other Investigate Alternative Mechanisms check_mutation->investigate_other No   end End confirm_resistance->end p53_status Check p53 Status of Cell Line investigate_other->p53_status combination_therapy Consider Combination Therapy (e.g., with Doxorubicin) p53_status->combination_therapy combination_therapy->end

    Caption: Troubleshooting workflow for Leptomycin B resistance.

    Recommended Actions:

    • Sequence the XPO1 gene: This is the most definitive way to determine if a Cys528 mutation is present.

    • Assess p53 pathway status: Some p53 wild-type lung cancer cells have shown resistance to Leptomycin B.[5] In such cases, pre-treatment with agents like doxorubicin (B1662922) may sensitize the cells to LMB.[5]

    • Consider combination therapies: Combining Leptomycin B with other chemotherapeutic agents can sometimes overcome resistance.[5]

Issue 2: No nuclear accumulation of my protein of interest after Leptomycin B treatment.

  • Question: I've treated my cells with Leptomycin B, but my protein of interest is not accumulating in the nucleus. What could be wrong?

  • Answer: This observation can point to several possibilities, from experimental conditions to the intrinsic properties of your protein.

    Troubleshooting Workflow:

    G start Start: No Nuclear Accumulation of Protein verify_lmb Verify LMB Activity with Positive Control (e.g., p53, RanBP1) start->verify_lmb check_lmb_activity LMB Active? verify_lmb->check_lmb_activity protein_properties Investigate Protein Properties check_lmb_activity->protein_properties Yes optimize_protocol Optimize Experimental Protocol (Concentration, Time) check_lmb_activity->optimize_protocol No nes_presence Does the protein have a functional NES? protein_properties->nes_presence alternative_export Consider Alternative Nuclear Export Pathways nes_presence->alternative_export No end End nes_presence->end Yes alternative_export->end optimize_protocol->end

    Caption: Troubleshooting workflow for lack of protein nuclear accumulation.

    Recommended Actions:

    • Use a positive control: Confirm the activity of your Leptomycin B stock by treating a cell line known to be sensitive and observing the nuclear accumulation of a known CRM1 cargo protein, such as p53 or RanBP1.[2][6]

    • Optimize treatment conditions: The optimal concentration and duration of Leptomycin B treatment can be cell-type dependent.[7] Perform a dose-response and time-course experiment.

    • Confirm the presence of a Nuclear Export Signal (NES): Your protein of interest may not be a cargo of the CRM1-mediated export pathway. Bioinformatic tools can predict potential NES sequences.

    • Consider alternative export pathways: If your protein lacks a classical NES, it may be exported from the nucleus by a different, CRM1-independent mechanism.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Leptomycin B?

A1: Leptomycin B is a potent and specific inhibitor of nuclear export.[8] It targets the CRM1 (XPO1) protein, which is responsible for transporting proteins with a leucine-rich nuclear export signal (NES) from the nucleus to the cytoplasm.[9][10] LMB acts by covalently binding to a cysteine residue (Cys528 in humans) in the NES-binding groove of CRM1, thereby inactivating it.[1][2][10]

G Cargo Cargo CRM1_NES_RanGTP CRM1_NES_RanGTP Cargo->CRM1_NES_RanGTP CRM1 CRM1 CRM1->CRM1_NES_RanGTP Inactive_CRM1 Inactive_CRM1 RanGTP RanGTP RanGTP->CRM1_NES_RanGTP LMB LMB LMB->CRM1 Covalent Binding (Cys528)

Caption: Mechanism of action of Leptomycin B.

Q2: What are the primary mechanisms of resistance to Leptomycin B?

A2: The most well-documented mechanism of resistance to Leptomycin B is a point mutation in the XPO1 gene, which encodes for CRM1.[1][2][3][4] This mutation leads to the substitution of the critical cysteine residue at position 528 with another amino acid, most commonly serine (C528S).[1][4] This change prevents the covalent modification of CRM1 by Leptomycin B, thus inhibiting its activity.[2][10] Overexpression of CRM1 has also been associated with poorer prognosis and drug resistance in some cancers.[9]

Q3: What are the typical IC50 values for Leptomycin B in sensitive cancer cell lines?

A3: Leptomycin B is highly potent, with IC50 values typically in the low nanomolar to sub-nanomolar range for sensitive cancer cell lines.[2][3][11]

Cell LineCancer TypeIC50 (72h exposure)Reference
SiHaCervical Cancer0.4 nM[11]
HCT-116Colon Cancer0.3 nM[11]
SKNSHNeuroblastoma0.4 nM[11]
A549 (pre-DOX)Lung Cancer4.4 nM[5]
A549 (LMB alone)Lung Cancer10.6 nM[5]

Q4: Are there any important considerations for handling and storing Leptomycin B?

A4: Yes, Leptomycin B requires careful handling. It is typically supplied as a solution in ethanol (B145695) and should be stored at -20°C, protected from light.[8] It is important to minimize evaporation by keeping the vial tightly sealed and on ice when in use. Dilutions should be made in ethanol, with the final dilution being made in the culture medium. Leptomycin B is not stable in DMSO.[8]

Experimental Protocols

1. Cell Viability Assay to Determine IC50

This protocol is for determining the half-maximal inhibitory concentration (IC50) of Leptomycin B in a cancer cell line.

  • Materials:

    • Cancer cell line of interest

    • Complete culture medium

    • Leptomycin B stock solution

    • 96-well plates

    • Cell viability reagent (e.g., MTT, CellTiter-Glo)

    • Plate reader

  • Procedure:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Prepare serial dilutions of Leptomycin B in complete culture medium. A typical concentration range to test would be from 0.01 nM to 100 nM. Include a vehicle control (medium with the same final concentration of ethanol).

    • Replace the medium in the wells with the medium containing the different concentrations of Leptomycin B.

    • Incubate the plate for the desired period (e.g., 72 hours).

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measure the absorbance or luminescence using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the Leptomycin B concentration and determine the IC50 value using non-linear regression analysis.

2. Immunofluorescence for Protein Localization

This protocol is for visualizing the subcellular localization of a protein of interest after Leptomycin B treatment.

  • Materials:

    • Cells grown on coverslips

    • Leptomycin B

    • Phosphate-buffered saline (PBS)

    • Fixation solution (e.g., 4% paraformaldehyde)

    • Permeabilization solution (e.g., 0.2% Triton X-100 in PBS)

    • Blocking buffer (e.g., 5% normal goat serum in PBS)

    • Primary antibody against the protein of interest

    • Fluorescently labeled secondary antibody

    • Nuclear counterstain (e.g., DAPI)

    • Mounting medium

    • Fluorescence microscope

  • Procedure:

    • Treat cells grown on coverslips with the desired concentration of Leptomycin B or vehicle control for the appropriate duration.

    • Wash the cells with PBS and fix them with the fixation solution for 15 minutes at room temperature.[7]

    • Wash the cells with PBS and permeabilize them for 10 minutes.[7]

    • Wash the cells with PBS and block for 1 hour at room temperature.[7]

    • Incubate the cells with the primary antibody diluted in blocking buffer overnight at 4°C.[7]

    • Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.[7]

    • Wash the cells with PBS and counterstain the nuclei with DAPI.

    • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

3. Western Blotting for Protein Expression

This protocol is for analyzing the expression levels of proteins after Leptomycin B treatment.

  • Materials:

    • Treated and untreated cell pellets

    • Lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • Transfer buffer

    • PVDF or nitrocellulose membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Lyse the cell pellets in lysis buffer and quantify the protein concentration using a BCA assay.

    • Denature the protein samples by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.

References

Technical Support Center: Improving the Reproducibility of Leptosin I Experiments

Author: BenchChem Technical Support Team. Date: December 2025

A word of clarification: The term "Leptosin I" can refer to two distinct molecules in scientific literature. One is a glycoside found in Manuka honey, valued as a chemical marker. The other, part of a group known as Leptosins I and J, are cytotoxic substances from the marine fungus Leptosphaeria sp.[1] This guide focuses on the cytotoxic Leptosins, which belong to the epipolythiodioxopiperazine (ETP) class of compounds, due to their complex biological activities and the higher likelihood of encountering experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound's cytotoxicity?

A1: The cytotoxicity of this compound, like other epipolythiodioxopiperazines (ETPs), is primarily attributed to its internal disulfide bridge. This feature allows the molecule to inactivate proteins by reacting with thiol groups and to generate reactive oxygen species (ROS) through redox cycling.[2][3][4][5][6] This can induce apoptosis and inhibit critical signaling pathways such as NF-κB.[7][8]

Q2: How should I prepare and store this compound?

A2: this compound should be handled with care in a well-ventilated area, using appropriate personal protective equipment. For storage, it is recommended to keep it as a solid at or below -20°C.[9] Stock solutions should be prepared in a suitable organic solvent, such as DMSO, and stored at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.

Q3: What are the expected cytotoxic concentrations for this compound?

Q4: Can this compound interfere with my assay readout?

A4: Yes, like many natural products, this compound has the potential to interfere with certain assay formats. For colorimetric assays such as MTT, the compound's color could affect absorbance readings. For fluorescence-based assays, autofluorescence is a possibility. It is essential to include proper controls, such as wells with this compound but no cells, to account for any such interference.[10]

Troubleshooting Guides

Issue 1: High Variability in Cytotoxicity Assay Results
Possible Cause Troubleshooting Steps
Inconsistent cell seeding Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency across the plate. Avoid using the outer wells of the plate, which are more prone to evaporation.[11]
Compound precipitation Visually inspect the wells for any precipitate after adding this compound. If precipitation occurs, try preparing fresh dilutions, gently sonicating the stock solution, or using a different solvent system if compatible with your cells.[10]
Inaccurate pipetting Calibrate your pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each step.
Cellular stress Handle cells gently during passaging and seeding to avoid inducing stress, which can affect their response to the compound.
Issue 2: Unexpectedly Low Cytotoxicity
Possible Cause Troubleshooting Steps
Compound degradation Prepare fresh stock solutions and dilutions of this compound. Avoid repeated freeze-thaw cycles of the stock solution.
Incorrect concentration Verify the calculations for your dilutions. Perform a wide range of concentrations in your dose-response experiment to ensure you are in the cytotoxic range.
Cell line resistance Some cell lines may be inherently more resistant to this compound. Consider increasing the incubation time or using a more sensitive cell line if appropriate for your research question.
High cell density A high cell density can lead to a decrease in the effective concentration of the compound per cell. Optimize your cell seeding density to ensure a linear response in your assay.[12]
Issue 3: Discrepancies Between Different Cytotoxicity Assays
Possible Cause Troubleshooting Steps
Different mechanisms of action measured Assays like MTT measure metabolic activity, while LDH release assays measure membrane integrity. This compound may affect these processes differently. Consider the biological question you are asking when choosing an assay.
Assay interference As mentioned in the FAQs, this compound may interfere with certain assay readouts. If you suspect interference, try a different assay with an alternative detection method (e.g., luminescence-based ATP assay).[10]
Timing of measurement The kinetics of cell death can vary. Measure cytotoxicity at multiple time points to capture the optimal window for detecting the effect of this compound.

Experimental Protocols

General Protocol for an MTT Cytotoxicity Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the existing medium from the cells and add 100 µL of the diluted this compound solutions to the respective wells. Include vehicle controls (medium with the highest concentration of DMSO used) and untreated controls (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control after subtracting the background absorbance from the vehicle control.

Signaling Pathways and Experimental Workflows

The primary mechanism of this compound and other ETPs involves the generation of reactive oxygen species (ROS) and interaction with cellular thiols, leading to apoptosis and inhibition of pro-survival signaling pathways like NF-κB.

Leptosin_I_Signaling_Pathway Leptosin_I This compound Cell_Membrane Cell Membrane Leptosin_I->Cell_Membrane Enters Cell Protein_Thiols Protein Thiols Leptosin_I->Protein_Thiols Forms Disulfide Bonds Intracellular_Thiols Intracellular Thiols (e.g., Glutathione) ROS Reactive Oxygen Species (ROS) Intracellular_Thiols->ROS Redox Cycling Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Protein_Inactivation Protein Inactivation Protein_Thiols->Protein_Inactivation Apoptosis Apoptosis Oxidative_Stress->Apoptosis NFkB_Inhibition NF-κB Inhibition Protein_Inactivation->NFkB_Inhibition NFkB_Inhibition->Apoptosis

Caption: Proposed signaling pathway for this compound-induced cytotoxicity.

Experimental Workflow for Investigating this compound's Mechanism

Experimental_Workflow Start Start: Treat cells with This compound (various doses) Cytotoxicity_Assay 1. Assess Cytotoxicity (e.g., MTT, LDH) Start->Cytotoxicity_Assay ROS_Measurement 2. Measure ROS Production (e.g., DCFDA assay) Cytotoxicity_Assay->ROS_Measurement Apoptosis_Assay 3. Detect Apoptosis (e.g., Annexin V/PI staining) ROS_Measurement->Apoptosis_Assay Western_Blot 4. Analyze Protein Expression (e.g., NF-κB pathway proteins) Apoptosis_Assay->Western_Blot Data_Analysis Data Analysis and Conclusion Western_Blot->Data_Analysis

Caption: A logical workflow for characterizing the cytotoxic mechanism of this compound.

References

troubleshooting unexpected results in Leptosin I assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during Leptospira I assays. The information is intended for researchers, scientists, and drug development professionals to help identify and resolve unexpected experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems that may arise during Leptospira testing, categorized by assay type.

Microscopic Agglutination Test (MAT)

Question: Why am I seeing false-positive results in my MAT assay?

Answer: False-positive results in a MAT assay can be caused by several factors:

  • Recent Vaccination: Vaccinated patients may produce antibodies that cross-react with the live antigens used in the MAT, leading to a positive result even in the absence of an active infection.[1]

  • Improper Sample Storage: Storing serum samples at 4°C for extended periods can lead to protein aggregation and changes in antibody structure, which may cause non-specific agglutination.[2]

  • Cross-Reactivity with Other Pathogens: Antibodies from other diseases such as syphilis, Lyme disease, dengue, and malaria can cross-react with Leptospira antigens, resulting in a false positive.[3]

  • Microscopic Artifacts: Storing samples at low temperatures can sometimes create microscopic artifacts that may be mistaken for agglutination.[2]

Question: What could be the reason for false-negative MAT results?

Answer: False-negative results are a concern in the early stages of infection and can be attributed to the following:

  • Early Stage of Illness: Antibody levels may be too low to be detected within the first 7-10 days of illness.[1] A second sample taken during the convalescent phase (2 to 4 weeks later) is recommended.[1]

  • Antibiotic Treatment: The initiation of antibiotic therapy prior to testing can suppress the antibody response, leading to a negative result.[1]

  • Infecting Serovar Not Included in the Panel: The MAT is serovar-specific. If the panel of live antigens used in the assay does not include the specific serovar causing the infection, the test will be negative.[1][4]

  • Host-Adapted Infections: The MAT may be less sensitive in cases of host-adapted leptospiral infections.[4]

Question: My MAT titers are difficult to interpret. What can I do?

Answer: Ambiguous MAT results can be challenging. Here are some considerations:

  • Subjectivity in Reading: The determination of 50% agglutination is subjective and can vary between technicians and laboratories.[5] Using a darkfield microscope with high contrast is recommended for clearer visualization.[5]

  • Gradual Titer Decrease: The transition from agglutinated to free-moving leptospires can be gradual across dilutions, making it difficult to pinpoint the exact endpoint titer.[5]

  • Cross-Reactivity Between Serovars: A patient's serum may react with multiple serovars, which could be due to cross-reactivity or co-infection.[6] The serovar with the highest titer is often, but not always, the infecting one.[1]

Enzyme-Linked Immunosorbent Assay (ELISA)

Question: I am observing high background noise in my Leptospira ELISA. What is the cause?

Answer: High background in an ELISA can obscure true results. Common causes include:

  • Insufficient Washing: Inadequate washing between steps fails to remove unbound antibodies and reagents.[7][8]

  • Improper Blocking: If the blocking buffer is not effective, non-specific binding of antibodies to the plate can occur.[7][8][9]

  • Contaminated Reagents: Contamination of buffers or substrate solutions can lead to a non-specific color reaction.[7][9]

  • Excessive Incubation Times or Temperatures: Over-incubation can lead to increased non-specific binding and a stronger background signal.[7][9]

Question: Why are my ELISA signals weak or absent?

Answer: A lack of signal can indicate a problem with one or more components of the assay:

  • Degraded Reagents: Improper storage or repeated freeze-thaw cycles can degrade antibodies and other reagents.[7][8]

  • Suboptimal Antibody Concentrations: The concentrations of the capture or detection antibodies may be too low.[7][8]

  • Incorrect Reagent Preparation: Errors in diluting reagents or preparing buffers can lead to poor assay performance.[10]

  • Early Stage of Infection: For IgM ELISAs, samples taken too early in the infection may not have detectable antibody levels.[11][12]

Question: My ELISA results show high variability between replicate wells. What could be the issue?

Answer: Inconsistent results across replicates can stem from technical errors:

  • Pipetting Inaccuracies: Inconsistent pipetting volumes for samples, standards, or reagents will lead to variability.[7][10]

  • Uneven Washing: Ensuring that all wells are washed with equal force and volume is critical for consistency.[7]

  • Edge Effects: Temperature gradients across the plate during incubation can cause wells on the edge to behave differently from those in the center.[8]

  • Improper Mixing: Failure to properly mix reagents or samples before adding them to the wells can result in uneven distribution.[7]

Immunochromatographic Tests (ICT) / Rapid Tests

Question: My rapid test results are inconsistent with other diagnostic methods. Why might this be?

Answer: Rapid immunochromatographic tests (ICTs) are useful screening tools, but their performance can vary:

  • Variable Sensitivity and Specificity: Different commercial kits have a wide range of reported sensitivity (15.8%–100.0%) and specificity (37.3%–100.0%).[13][14]

  • Low Sensitivity in Early Infection: Like other antibody-based tests, the sensitivity of IgM-based rapid tests can be low in the early stages of the disease.[15]

  • Antigen Used in the Test: The specific Leptospira antigen used in the test strip can affect its performance and cross-reactivity.[16]

Polymerase Chain Reaction (PCR)

Question: Why am I getting false-negative results with my Leptospira PCR?

Answer: False negatives in PCR are often due to issues with the sample or the reaction itself:

  • Recent Antibiotic Use: Administration of antibiotics can reduce the number of leptospires in the blood or urine, leading to a negative PCR result.[1]

  • Low Quantity of Leptospires: The concentration of bacterial DNA in the sample may be below the limit of detection for the assay.[1]

  • Poor DNA Isolation: Inefficient extraction of DNA from the sample will result in a failed amplification.[17]

  • PCR Inhibitors: Substances present in the sample (e.g., from blood or soil) can inhibit the PCR reaction.[18]

Question: What causes non-specific bands or false-positive results in my PCR?

Answer: Unwanted PCR products can arise from several sources:

  • Contamination: Contamination of reagents, equipment, or the workspace with Leptospira DNA can lead to false positives.[19]

  • Primer-Dimer Formation: Primers can sometimes anneal to each other, creating a small, non-specific amplification product.[18][19]

  • Non-Specific Primer Binding: If the annealing temperature is too low, primers may bind to unintended sequences in the template DNA.[18]

Quantitative Data Summary

The following table summarizes key quantitative parameters for various Leptospira assays. These values are intended as a general guide; always refer to the specific manufacturer's protocol or established laboratory procedures.

ParameterMicroscopic Agglutination Test (MAT)ELISA (IgM/IgG)Real-Time PCR
Sample Type SerumSerum, PlasmaWhole Blood, Urine, CSF, Tissue
Time to Result 2-4 hours (after incubation)2-5 hours2-4 hours
Typical Starting Serum Dilution 1:1001:100 - 1:400N/A
Diagnostic Titer (Single Sample) ≥ 1:800 highly suggestive[20]Varies by kit manufacturerN/A
Diagnostic Titer (Paired Sera) ≥ 4-fold rise in titer[1][21]Significant increase in OD valueN/A
Lower Limit of Detection N/A (Titer-based)Varies by kitAs low as 150 fg/µL in blood

Experimental Protocols

Microscopic Agglutination Test (MAT) Protocol
  • Antigen Preparation: Use live, continuously cultured Leptospira serovars. Cultures should be 5-7 days old for optimal density and motility.[22]

  • Serum Dilution: Prepare serial two-fold dilutions of the patient's serum in a microtiter plate, starting with a 1:50 dilution to achieve a final 1:100 dilution in the test.

  • Incubation: Add an equal volume of the live Leptospira antigen to each well containing the diluted serum.

  • Control Wells: Include a negative control (serum known to be negative) and an antigen control (antigen with no serum).

  • Incubation: Incubate the plates at 30°C for 2-3 hours.

  • Microscopic Examination: Place a small drop from each well onto a glass slide and examine under a darkfield microscope.

  • Reading the Result: The titer is the highest dilution of serum that causes 50% of the leptospires to agglutinate compared to the control.[23]

Leptospira IgM ELISA Protocol (Indirect)
  • Plate Coating: Coat the wells of a microtiter plate with a preparation of Leptospira antigen (e.g., sonicated whole-cell lysate or a specific recombinant protein) diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking: Add a blocking buffer (e.g., PBS with 5% non-fat dry milk or 1% BSA) to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Sample Addition: Add diluted patient serum (typically 1:100 in blocking buffer) to the wells. Include positive and negative controls. Incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step.

  • Add Secondary Antibody: Add an enzyme-conjugated anti-human IgM antibody (e.g., HRP-conjugated) to each well. Incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add the appropriate substrate (e.g., TMB for HRP) to each well and incubate in the dark until a color change is observed in the positive control wells.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., sulfuric acid).

  • Read Plate: Read the absorbance at the appropriate wavelength using a microplate reader.

Visualizations

Troubleshooting_MAT Troubleshooting Workflow for Unexpected MAT Results start Unexpected MAT Result issue What is the issue? start->issue false_pos False Positive issue->false_pos Positive Result, No Clinical Signs false_neg False Negative issue->false_neg Negative Result, High Clinical Suspicion ambiguous Ambiguous Titer issue->ambiguous Difficulty Reading Titer check_vaccine Check patient vaccination history false_pos->check_vaccine check_storage Review sample storage conditions (temp/duration) false_pos->check_storage check_cross_react Consider cross-reactivity with other diseases false_pos->check_cross_react check_timing Was sample taken too early (<10 days)? false_neg->check_timing check_antibiotics Was patient on antibiotics? false_neg->check_antibiotics check_serovars Is infecting serovar in the test panel? false_neg->check_serovars re_read Have a second technician read the plate ambiguous->re_read check_microscope Verify microscope contrast and focus ambiguous->check_microscope solution_pos High titer may be due to vaccination. Recommend paired sera testing. check_vaccine->solution_pos check_storage->solution_pos check_cross_react->solution_pos solution_neg Request a convalescent sample (2-4 weeks later). Consider PCR for early detection. check_timing->solution_neg check_antibiotics->solution_neg check_serovars->solution_neg solution_ambiguous Re-test if necessary. Endpoint is 50% agglutination. re_read->solution_ambiguous check_microscope->solution_ambiguous

Caption: Troubleshooting workflow for unexpected MAT results.

Troubleshooting_ELISA Troubleshooting Workflow for Common ELISA Issues start Unexpected ELISA Result issue What is the issue? start->issue high_bg High Background issue->high_bg low_signal Low/No Signal issue->low_signal high_var High Variability issue->high_var check_washing_bg Review washing steps (number, volume) high_bg->check_washing_bg check_blocking Optimize blocking buffer and incubation high_bg->check_blocking check_incubation_bg Check incubation times/temperatures high_bg->check_incubation_bg check_reagents Verify reagent storage and expiration low_signal->check_reagents check_concentrations Titrate antibody concentrations low_signal->check_concentrations check_protocol Confirm correct protocol steps were followed low_signal->check_protocol check_pipetting Review pipetting technique for consistency high_var->check_pipetting check_washing_var Ensure uniform washing across plate high_var->check_washing_var check_edge_effect Check for temperature gradients (edge effects) high_var->check_edge_effect solution_bg Increase wash steps. Use fresh blocking buffer. Adhere to protocol times. check_washing_bg->solution_bg check_blocking->solution_bg check_incubation_bg->solution_bg solution_low Use fresh reagents. Optimize antibody dilutions. Double-check protocol. check_reagents->solution_low check_concentrations->solution_low check_protocol->solution_low solution_var Use calibrated pipettes. Ensure plate washer is working correctly. Equilibrate plate before use. check_pipetting->solution_var check_washing_var->solution_var check_edge_effect->solution_var

Caption: Troubleshooting workflow for common ELISA issues.

References

Technical Support Center: Optimization of Leptosin I Treatment Duration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Leptosin I treatment duration in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a cytotoxic substance belonging to the epipolythiodioxopiperazine class of compounds.[1] It has been isolated from the mycelium of the marine fungus Leptosphaeria sp.[1] Structurally related compounds, Leptosins F and C, also isolated from a marine fungus, have been shown to induce apoptosis (programmed cell death) in cancer cells.[2][3] Their mechanism of action involves the inhibition of DNA topoisomerases I and/or II and the inactivation of the Akt/protein kinase B survival pathway.[2][3][4]

Q2: How do I determine the optimal treatment duration for this compound in my experiments?

The optimal treatment duration for this compound is cell-line and concentration-dependent. A time-course experiment is essential to determine the ideal exposure time. Based on studies of related Leptosins, a common starting point for initial experiments is 24 hours.[2] For a more comprehensive analysis, consider a time-course experiment with intervals such as 12, 24, 48, and 72 hours to observe both early and late apoptotic events.

Q3: What are the typical concentrations of Leptosins used in cell culture experiments?

The effective concentration of Leptosins can vary significantly between different cell lines. For instance, Leptosin C has been shown to induce DNA laddering, a marker of apoptosis, at concentrations of 3–10 µM in RPMI8402 cells.[2] It is recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.

Q4: What are the key signaling pathways affected by Leptosin treatment?

Leptosins F and C have been demonstrated to inhibit the PI3K/Akt signaling pathway, a crucial pathway for cell survival.[2][4] This inhibition, achieved through the dephosphorylation of Akt, is a key event leading to the induction of apoptosis.[2][3] Additionally, these Leptosins act as catalytic inhibitors of DNA topoisomerases I and II, enzymes critical for DNA replication and repair.[2][3]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable cytotoxic effect 1. Suboptimal Treatment Duration: The incubation time may be too short for the induction of apoptosis. 2. Insufficient Concentration: The concentration of this compound may be too low for the specific cell line. 3. Cell Line Resistance: The target cells may be resistant to topoisomerase inhibitors or have a highly active survival pathway.1. Optimize Incubation Time: Perform a time-course experiment (e.g., 24, 48, 72 hours). 2. Optimize Concentration: Conduct a dose-response experiment to determine the IC50 value. 3. Use a Positive Control: Include a known apoptosis-inducing agent to validate the experimental setup. Consider using a different cell line known to be sensitive to similar compounds.
High Variability Between Replicates 1. Inconsistent Cell Seeding: Uneven cell density across wells. 2. Compound Precipitation: this compound may not be fully dissolved in the culture medium. 3. Pipetting Errors: Inaccurate dispensing of reagents.1. Ensure Homogeneous Cell Suspension: Mix the cell suspension thoroughly before seeding. 2. Verify Solubility: Ensure this compound is completely dissolved in the vehicle (e.g., DMSO) before adding to the medium. Mix well after adding to the medium. 3. Calibrate Pipettes: Use calibrated pipettes and proper pipetting techniques.
Unexpected Cell Death in Control Group 1. Vehicle (e.g., DMSO) Toxicity: The concentration of the solvent used to dissolve this compound may be too high. 2. Contamination: Bacterial, fungal, or mycoplasma contamination in the cell culture. 3. Poor Cell Health: Cells may be stressed due to over-confluency or high passage number.1. Optimize Vehicle Concentration: Keep the final vehicle concentration below 0.5% (v/v) or a level known to be non-toxic to your cells. 2. Check for Contamination: Regularly test cultures for contamination. 3. Maintain Healthy Cultures: Use cells at a low passage number and avoid letting them become over-confluent.

Quantitative Data Summary

Table 1: Cytotoxic Activity of Leptosins Against P388 Cells

CompoundIC50 (µg/mL)
Leptosin A0.003
Leptosin C0.001

Data extracted from studies on murine leukemia cells (P388).[5]

Table 2: Effect of Leptosin C on Cell Cycle Distribution in RPMI8402 Cells

Treatment% of Cells in G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Control454015
Leptosin C (1 µM)652510
Leptosin C (3 µM)751510

Data represents the approximate distribution after 24 hours of treatment.[2]

Experimental Protocols

Protocol 1: Determining IC50 using MTT Assay
  • Cell Seeding: Plate cells in a 96-well plate at a density of 2,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the wells. Include a vehicle-only control.

  • Incubation: Incubate the plate for a predetermined time (e.g., 72 hours).

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37°C.[2]

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry
  • Cell Seeding: Plate 5 x 10^6 cells in 100 mm dishes and incubate for 12 hours.[2]

  • Compound Treatment: Treat the cells with various concentrations of this compound for 24 hours.[2]

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol (B145695) for 30 minutes.[2]

  • Staining: Resuspend the fixed cells in a solution containing a DNA-staining dye (e.g., propidium (B1200493) iodide) and RNase A.[2]

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Visualizations

cluster_0 This compound Treatment Leptosin This compound Topoisomerase DNA Topoisomerase I/II Leptosin->Topoisomerase inhibits Akt Akt Leptosin->Akt inactivates (dephosphorylates) Apoptosis Apoptosis Leptosin->Apoptosis CellCycleArrest G1 Cell Cycle Arrest Leptosin->CellCycleArrest Topoisomerase->CellCycleArrest Akt->Apoptosis prevents

Caption: this compound Signaling Pathway.

cluster_1 Cytotoxicity Experiment Workflow start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate for 24h seed->incubate1 treat Treat with this compound (and controls) incubate1->treat incubate2 Incubate for desired duration (e.g., 24, 48, 72h) treat->incubate2 assay Perform cytotoxicity assay (e.g., MTT) incubate2->assay read Read results (e.g., absorbance) assay->read analyze Analyze data and determine IC50 read->analyze end End analyze->end

Caption: Experimental Workflow for Cytotoxicity Assay.

cluster_2 Troubleshooting Logic issue Issue: No Cytotoxic Effect cause1 Possible Cause: Suboptimal Duration? issue->cause1 cause2 Possible Cause: Insufficient Concentration? issue->cause2 cause3 Possible Cause: Cell Line Resistance? issue->cause3 solution1 Solution: Time-course experiment cause1->solution1 solution2 Solution: Dose-response experiment cause2->solution2 solution3 Solution: Use positive control / different cell line cause3->solution3

References

Technical Support Center: Leptosphaeria sp. Culture Contamination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in dealing with contamination in Leptosphaeria sp. cultures.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of contamination in my Leptosphaeria sp. culture?

A1: Contamination can manifest in several ways. Keep an eye out for the following indicators:

  • Visual Changes in the Medium:

    • Bacterial Contamination: The culture medium may appear cloudy or turbid. You might also observe a slimy film on the surface. Changes in the medium's color, often to yellow, can indicate a drop in pH due to bacterial metabolism.[1][2][3]

    • Fungal/Yeast Contamination: Unwanted fungal colonies may appear as fuzzy or filamentous growths, which can be white, green, or black.[4] Yeast contamination often presents as distinct, budding colonies on the media surface.[1]

  • Microscopic Examination:

    • Direct microscopic observation can reveal bacterial cells, which may be motile.[3] Fungal contaminants will show hyphal structures or spores, while yeasts appear as budding, oval-shaped cells.[5]

  • Altered Growth of Leptosphaeria sp.:

    • Contamination can inhibit the growth of your Leptosphaeria sp. culture or alter its typical morphology.

Q2: What are the primary sources of contamination in fungal cultures?

A2: Contamination is often introduced through procedural errors or environmental factors. Key sources include:

  • Airborne Spores: Bacteria and fungal spores are ubiquitous in the air and can settle on open culture plates.

  • Contaminated Equipment: Non-sterile instruments, pipette tips, or culture vessels are common vectors for contamination.

  • Improper Aseptic Technique: Working outside of a sterile environment (like a laminar flow hood), talking over open cultures, or improper hand washing can introduce microbes.[6][7]

  • Contaminated Reagents: Media, water, or other solutions can be a source of contamination if not properly sterilized.[2]

Q3: I've confirmed bacterial contamination. What are my options to salvage the culture?

A3: You have several methods to try and eliminate bacterial contamination:

  • Sub-culturing: Carefully transfer a small piece of uncontaminated mycelium from the leading edge of your Leptosphaeria sp. colony to a fresh plate. This is often the simplest and most effective first step.

  • Antibiotic Treatment: Incorporate antibiotics into your culture medium to inhibit bacterial growth. A combination of antibiotics is often more effective.[8]

  • Cabin-Sequestering (CS) Method: This physical separation technique can be highly effective at isolating fungal hyphae from bacteria.[9][10][11]

Q4: Can I use fungicides to eliminate fungal cross-contamination?

A4: While fungicides are used to control Leptosphaeria maculans in agricultural settings, their use in a laboratory setting to eliminate fungal cross-contaminants should be approached with caution as they will likely also inhibit the growth of your target Leptosphaeria sp. culture. However, understanding the sensitivity of Leptosphaeria maculans to various fungicides can be relevant for research purposes.

Troubleshooting Guides

Guide 1: Dealing with Bacterial Contamination

This guide provides a step-by-step approach to eliminating bacterial contamination from your Leptosphaeria sp. cultures.

This method involves the use of antibiotics in the culture medium to suppress bacterial growth.

Experimental Protocol:

  • Prepare your desired fungal growth medium (e.g., Potato Dextrose Agar - PDA).

  • Autoclave the medium to sterilize it.

  • Allow the medium to cool to approximately 45-50°C. Adding antibiotics to hot media can cause them to degrade.[1][12]

  • Add a sterile antibiotic solution to the cooled medium. Common choices include a combination of penicillin and streptomycin, or chloramphenicol.

  • Gently swirl the medium to ensure even distribution of the antibiotics.

  • Pour the antibiotic-containing medium into sterile petri dishes.

  • Once solidified, inoculate the plates with a small piece of your contaminated Leptosphaeria sp. culture, preferably from an area with the least visible contamination.

  • Incubate under optimal conditions for Leptosphaeria sp. growth and monitor for the reduction of bacterial contamination over subsequent transfers.

Quantitative Data: Recommended Antibiotic Concentrations

AntibioticTypical ConcentrationTarget MicrobesNotes
Penicillin & Streptomycin10 ml/L of a 10,000 I.U./mL Penicillin & 10,000 µg/mL Streptomycin mixture[12][13]Gram-positive and Gram-negative bacteriaA common combination for broad-spectrum bacterial inhibition.
Chloramphenicol50 mg/L[1][14]Broad-spectrum (Gram-positive and Gram-negative bacteria)Heat-stable, but should still be added to cooled media.
Gentamicin50 mg/L[1]Gram-negative bacteriaOften used in combination with other antibiotics.
KanamycinVariesBacteria and actinomycetesCan be effective against a range of bacteria.[14]

Note: Always perform a small-scale test to ensure the chosen antibiotic concentration does not inhibit the growth of your Leptosphaeria sp. strain.

This is a non-antibiotic physical separation technique.[9][10][11]

Experimental Protocol:

  • Prepare a solid medium plate.

  • Using a sterile scalpel or cork borer, create a 3-5 mm round or square hole (the "cabin") in the center of the agar.[9][10]

  • Inoculate the cabin with a small piece of the bacterially contaminated Leptosphaeria sp. culture.[9][10]

  • Carefully place a sterile coverslip over the cabin, pressing gently to ensure contact with the medium without trapping air bubbles.[9]

  • Incubate the plate for 7-10 days at the appropriate temperature for your Leptosphaeria sp.[9]

  • Monitor the plate. The fungal hyphae should grow out from under the edges of the coverslip, while the non-motile bacteria will be trapped within the cabin.[9][10]

  • Once there is sufficient fungal growth outside the cabin, carefully transfer a pure hyphal tip to a fresh culture plate.

Guide 2: Understanding Fungicide Sensitivity in Leptosphaeria maculans

For researchers studying the control of Leptosphaeria maculans, understanding its sensitivity to various fungicides is crucial. The following table summarizes the 50% effective concentration (EC50) values for several common fungicides against L. maculans.

Quantitative Data: Fungicide Sensitivity of Leptosphaeria maculans

Fungicide ClassFungicideMean EC50 (µg/mL)Assay Method
Demethylation Inhibitor (DMI)Tetraconazole1.33[8]Mycelial Growth
Metconazole0.78[8]Mycelial Growth
Prochloraz0.40[8]Mycelial Growth
Succinate Dehydrogenase Inhibitor (SDHI)Bixafen0.00271Mycelial Growth
Pydiflumetofen0.00489Mycelial Growth
Quinone outside Inhibitor (QoI)Pyraclostrobin0.11Mycelial Growth

Note: EC50 values can vary between different isolates and testing methodologies.

Visual Guides

Experimental Workflow: Cabin-Sequestering (CS) Method

CS_Method_Workflow Workflow for the Cabin-Sequestering (CS) Method A Prepare Solid Medium Plate B Create a 3-5mm 'Cabin' in the Agar A->B C Inoculate Cabin with Contaminated Culture B->C D Cover Cabin with a Sterile Coverslip C->D E Incubate for 7-10 Days D->E F Monitor for Hyphal Growth Beyond Coverslip E->F G Transfer Pure Hyphal Tip to a Fresh Plate F->G H Incubate and Confirm Pure Culture G->H

Caption: Workflow for the Cabin-Sequestering (CS) Method.

Logical Relationship: Troubleshooting Contamination

Contamination_Troubleshooting Decision Tree for Handling Culture Contamination Start Suspected Contamination in Culture Observe Visual and Microscopic Observation Start->Observe Identify Identify Contaminant Type Observe->Identify Bacterial Bacterial Contamination Identify->Bacterial Bacteria Detected Fungal Fungal/Yeast Contamination Identify->Fungal Fungus/Yeast Detected Subculture Attempt Sub-culturing from Leading Edge Bacterial->Subculture Fungal->Subculture Discard Consider Discarding Culture Fungal->Discard If severe Antibiotics Use Antibiotic-Containing Media Subculture->Antibiotics Unsuccessful Success Pure Culture Obtained Subculture->Success Successful CS_Method Employ Cabin-Sequestering Method Antibiotics->CS_Method Still Contaminated Antibiotics->Success Successful CS_Method->Discard Unsuccessful CS_Method->Success Successful

Caption: Decision tree for troubleshooting culture contamination.

Signaling in Host-Pathogen Interaction

The interaction between Leptosphaeria maculans and its host, Brassica napus, involves complex signaling pathways. Understanding these can be critical for developing disease-resistant plant varieties.

Host_Pathogen_Signaling Host-Pathogen Signaling in Leptosphaeria maculans Infection L_maculans Leptosphaeria maculans AvrLm4_7 Effector Secretion (e.g., AvrLm4-7) L_maculans->AvrLm4_7 Suppression Suppression of Host Defenses AvrLm4_7->Suppression B_napus Brassica napus (Host Plant) Basal_Defense Basal Defense Response B_napus->Basal_Defense ROS Reactive Oxygen Species (ROS) Accumulation Basal_Defense->ROS SA_ET Salicylic (B10762653) Acid (SA) & Ethylene (B1197577) (ET) Signaling Basal_Defense->SA_ET Resistance Disease Resistance Basal_Defense->Resistance Suppression->ROS Decreases Suppression->SA_ET Suppresses Infection Successful Infection Suppression->Infection

Caption: Simplified signaling in L. maculans-B. napus interaction.

References

Technical Support Center: Detection of Leptosperin and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Leptosperin and its metabolites. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in refining their experimental methods.

Frequently Asked Questions (FAQs)

Q1: What is Leptosperin and why is it important?

A1: Leptosperin is a novel glycoside of methyl syringate (MSYR), specifically methyl syringate 4-O-β-D-gentiobiose.[1][2] It is a key chemical marker for Manuka honey, and its concentration is positively correlated with the honey's unique antibacterial activity, often referred to as the Unique Manuka Factor (UMF).[1][2][3] Beyond its role as an authentication marker, Leptosperin and its metabolites are studied for their potential biological activities, including the inhibition of myeloperoxidase (MPO).[2][3]

Q2: What are the primary metabolites of Leptosperin found in biological systems?

A2: In vivo, Leptosperin is metabolized to its aglycone, methyl syringate (MSYR). MSYR is then further metabolized into conjugates such as MSYR-glucuronide (MSYR-GA) and MSYR-sulfate (MSYR-S).[4] Syringic acid (SYR) has also been identified as a metabolite resulting from the hydrolysis of MSYR.[4][5]

Q3: Is Leptosperin stable during sample storage and analysis?

A3: Yes, Leptosperin has been shown to be stable, even during storage at elevated temperatures (e.g., 37°C and 50°C).[4] This stability makes it a reliable marker for honey authentication. However, its metabolite, methyl syringate (MSYR), may show a gradual decrease in content under similar conditions.[4]

Q4: What are the recommended analytical techniques for detecting Leptosperin and its metabolites?

A4: The most common and reliable methods are High-Performance Liquid Chromatography (HPLC) with UV or photodiode array (PDA) detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][4] LC-MS/MS offers higher sensitivity and specificity, which is crucial for identifying metabolites in complex biological matrices.[1][6]

Troubleshooting Guide

This guide addresses specific issues that may arise during the detection and quantification of Leptosperin and its metabolites.

Issue Potential Cause(s) Recommended Solution(s)
Poor Signal Intensity or No Peak Detected 1. Low Analyte Concentration: The concentration of Leptosperin or its metabolites in the sample is below the limit of detection (LOD).2. Inefficient Ionization (LC-MS): The chosen ionization source or parameters are not optimal for the analytes.3. Improper Sample Preparation: Inefficient extraction or significant sample loss during preparation steps.4. Instrument Not Tuned/Calibrated: The mass spectrometer requires tuning and calibration.[7]1. Concentrate the sample using techniques like solid-phase extraction (SPE) or nitrogen blowdown evaporation followed by reconstitution in a smaller volume.[8]2. Optimize ionization source parameters (e.g., electrospray voltage, temperature). Electrospray ionization (ESI) in negative mode is commonly used.[6]3. Review and optimize the extraction protocol. Ensure pH is appropriate for the analytes' chemical properties.[9]4. Perform regular tuning and mass calibration of the instrument using appropriate standards.[7]
High Background Noise or Baseline Drift 1. Contaminated Solvents or Reagents: Impurities in the mobile phase or sample preparation reagents.2. Matrix Effects: Co-eluting endogenous compounds from the sample matrix (e.g., honey, plasma) are suppressing or enhancing the analyte signal.3. Poor Chromatographic Conditions: The HPLC method is not optimized, leading to a drifting baseline.[7]1. Use high-purity, LC-MS grade solvents and freshly prepared mobile phases.2. Improve sample cleanup procedures. Use solid-phase extraction (SPE) to remove interfering substances. A divert valve on the LC system can also be used to direct the early, unretained matrix components to waste.3. Optimize the gradient elution program and ensure the column is properly equilibrated before each injection.[7]
Inaccurate Quantification / Poor Reproducibility 1. Lack of Internal Standard: Variations in sample preparation and injection volume are not being corrected for.2. Standard Curve Issues: The calibration curve is non-linear, has a poor correlation coefficient, or does not bracket the sample concentrations.3. Analyte Degradation: The sample may be degrading during storage or sample processing.1. Use a stable isotope-labeled internal standard for Leptosperin or MSYR if available. If not, a structurally similar compound with different mass can be used.2. Prepare fresh calibration standards daily. Ensure the concentration range of the standards covers the expected analyte concentrations in the samples.3. Store samples at appropriate low temperatures (e.g., -80°C). Leptosperin itself is quite stable, but metabolites might be more sensitive.[4]
Peak Tailing or Splitting in Chromatography 1. Column Overload: Injecting too much sample onto the column.2. Column Degradation: The analytical column performance has deteriorated.3. Incompatible Injection Solvent: The solvent used to reconstitute the final sample is too strong, causing distortion of the peak shape.1. Dilute the sample or reduce the injection volume.2. Replace the analytical column with a new one. Use a guard column to extend the life of the main column.3. Reconstitute the sample in a solvent that is similar in composition and strength to the initial mobile phase.

Quantitative Data Summary

The following table summarizes the limits of detection (LOD) and quantification (LOQ) for an established HPLC method for Leptosperin and Methyl Syringate (MSYR).

Analyte Limit of Detection (LOD) Limit of Quantitation (LOQ) Reference
Leptosperin5 nM25 nM[1][6]
MSYR25 nM125 nM[1][6]

Experimental Protocols

Protocol 1: Extraction of Leptosperin from Honey for HPLC Analysis

This protocol is adapted from methods described for the isolation and analysis of Leptosperin from Manuka honey.[1]

Materials:

  • Manuka honey sample

  • Deionized water

  • Methanol (B129727) (HPLC grade)

  • Diaion HP20 resin or equivalent C18 solid-phase extraction (SPE) cartridges

  • Centrifugal evaporator or nitrogen evaporator

  • 0.1% Acetic acid in water (Mobile Phase A)

  • Acetonitrile (Mobile Phase B)

Procedure:

  • Sample Preparation: Dissolve 0.1 g of honey in 1 mL of deionized water. Vortex until fully dissolved.

  • Solid-Phase Extraction (Small-Scale):

    • Condition a C18 SPE cartridge by washing with 1 volume of methanol followed by 1 volume of deionized water.

    • Load the honey solution onto the cartridge.

    • Wash the cartridge with 1 volume of water to remove sugars and highly polar components.

    • Elute the analytes with a water/methanol mixture (e.g., a 6:4 water/methanol fraction has been shown to be effective for Leptosperin).[1]

  • Concentration: Dry the collected eluate using a centrifugal evaporator or under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a known volume (e.g., 200 µL) of the initial mobile phase conditions (e.g., 100% Mobile Phase A).

  • Analysis: Inject 5 µL of the reconstituted sample into the HPLC system.

Protocol 2: LC-MS/MS Analysis of Leptosperin and its Metabolites

This protocol outlines a general method for the sensitive detection of Leptosperin and MSYR based on published parameters.[1][6]

Instrumentation:

  • HPLC system coupled to a tandem mass spectrometer (e.g., quadrupole tandem mass spectrometer).

  • C18 analytical column (e.g., Develosil ODS-HG-3, 3 µm, 2 x 150 mm).

  • Electrospray Ionization (ESI) source.

LC Parameters:

  • Mobile Phase A: 0.1% acetic acid in water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.2 mL/min

  • Gradient Program:

    • Initial: 100% A

    • 18 min: 30% A

    • 18.4 min: 100% A

    • 30 min: 100% A (hold for re-equilibration)

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

MS/MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Electrospray Voltage: -4500 V

  • Source Temperature: 450°C

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Leptosperin: Precursor ion (Q1) m/z 535.1 → Product ion (Q3) m/z 221.1

    • MSYR monoglycoside: Precursor ion (Q1) m/z 373.1 → Product ion (Q3) m/z 221.1 (Note: Specific transitions for MSYR-GA and MSYR-S would need to be determined based on their parent mass and expected fragmentation patterns.)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Honey, Plasma) Extraction Solid-Phase Extraction (SPE) or Protein Precipitation Sample->Extraction Dissolution Concentration Evaporation & Reconstitution Extraction->Concentration Elution LC HPLC Separation (C18 Column) Concentration->LC Injection MS MS/MS Detection (ESI Negative Mode) LC->MS Eluent Transfer Data Data Acquisition (MRM Mode) MS->Data Integration Peak Integration Data->Integration Quantification Quantification (Calibration Curve) Integration->Quantification

Caption: Workflow for Leptosperin metabolite detection.

troubleshooting_logic node_sol node_sol node_check node_check Start Poor or No Signal? CheckConc Is Sample Concentrated Enough? Start->CheckConc CheckIon Is Ionization Optimized? CheckConc->CheckIon Yes Sol_Conc Concentrate Sample (SPE/Evaporation) CheckConc->Sol_Conc No CheckCal Is MS Calibrated? CheckIon->CheckCal Yes Sol_Ion Optimize Source Parameters CheckIon->Sol_Ion No Sol_Cal Tune and Calibrate Instrument CheckCal->Sol_Cal No Success Signal Improved CheckCal->Success Yes Sol_Conc->Success Sol_Ion->Success Sol_Cal->Success

Caption: Troubleshooting logic for poor signal intensity.

References

Technical Support Center: Enhancing the Therapeutic Index of Leptosin I

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding strategies to enhance the therapeutic index of Leptosin I, a potent cytotoxic fungal metabolite.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is enhancing its therapeutic index important?

This compound is a cytotoxic substance belonging to the epipolythiodioxopiperazine class of compounds, isolated from a marine fungus of the Leptosphaeria species.[1] It exhibits significant cytotoxic activity against cancer cells.[1] The therapeutic index (TI) is a quantitative measure of a drug's safety, comparing the dose that produces a therapeutic effect to the dose that causes toxicity.[2][3] For potent cytotoxic agents like this compound, a narrow therapeutic index can limit their clinical utility due to the risk of severe side effects at or near therapeutic doses. Enhancing the TI is crucial to improve its safety profile, allowing for effective treatment with minimal toxicity to healthy tissues.

Q2: My in vitro assays show inconsistent IC50 values for this compound. What are the possible reasons?

Inconsistent IC50 values in cytotoxicity assays can stem from several factors:

  • Compound Solubility and Stability: this compound, like many natural products, may have poor aqueous solubility. Ensure complete solubilization in a suitable solvent (e.g., DMSO) before preparing dilutions. Precipitates can lead to inaccurate concentrations. Also, consider the stability of the compound in your culture medium over the incubation period.

  • Cell Line Variability: Different cancer cell lines exhibit varying sensitivities to cytotoxic agents. Ensure you are using a consistent cell line and passage number. Mycoplasma contamination can also alter cellular responses.

  • Assay Conditions: Variations in cell seeding density, incubation time, and the type of cytotoxicity assay used (e.g., MTT, LDH release) can all influence the results.[4] Standardize your protocols carefully.

  • Pipetting Errors: Inaccurate dilutions can significantly impact the final concentrations. Calibrate your pipettes regularly.

Q3: I am observing high toxicity in my normal (non-cancerous) cell line controls. How can I address this?

High toxicity in normal cells is a key indicator of a low therapeutic index. To address this, consider the following strategies:

  • Dose Optimization: Determine the lowest effective concentration that induces apoptosis in cancer cells while minimizing toxicity in normal cells.

  • Targeted Delivery Systems: Encapsulating this compound in nanoparticles, liposomes, or antibody-drug conjugates can help direct the compound to tumor cells, reducing exposure to healthy tissues.[5][6]

  • Combination Therapy: Combining this compound with another therapeutic agent may allow for a lower, less toxic dose of this compound to be used while achieving a synergistic or additive anti-cancer effect.

Q4: What are the primary molecular targets of Leptosins, and how can this information be used to enhance the therapeutic index?

Leptosins, including related compounds like Leptosin F and C, have been shown to inhibit DNA topoisomerases I and/or II.[7] They also induce apoptosis by inactivating the Akt/protein kinase B survival pathway.[7] Understanding these mechanisms allows for a more rational approach to enhancing the therapeutic index:

  • Targeted Drug Design: Synthesizing derivatives of this compound that have a higher affinity for topoisomerases in cancer cells, which often have higher levels of these enzymes, could increase selectivity.

  • Synergistic Combinations: Combining this compound with inhibitors of other survival pathways (e.g., MAPK pathway) could create a more potent and selective anti-cancer effect.

Troubleshooting Guides

Guide 1: Poor Solubility and Stability of this compound in Aqueous Media
Symptom Possible Cause Troubleshooting Steps
Precipitate forms in culture medium after adding this compound.Low aqueous solubility of this compound.1. Prepare a high-concentration stock solution in 100% DMSO. 2. When diluting into aqueous media, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent toxicity. 3. Vortex or sonicate briefly after dilution to aid dissolution. 4. Consider using a formulation with solubility enhancers like cyclodextrins.
Loss of cytotoxic activity over time in longer-term assays.Degradation of the epipolythiodioxopiperazine core in aqueous solution.1. Prepare fresh dilutions of this compound for each experiment. 2. Minimize the time the compound spends in aqueous solution before being added to cells. 3. For longer incubations, consider replenishing the medium with fresh this compound at intermediate time points.
Guide 2: High Off-Target Cytotoxicity in Preclinical Models
Symptom Possible Cause Troubleshooting Steps
Significant weight loss or signs of toxicity in animal models at doses required for tumor inhibition.Low therapeutic index; non-specific cytotoxicity.1. Encapsulation: Formulate this compound into a nano-delivery system (e.g., liposomes, polymeric nanoparticles) to improve its pharmacokinetic profile and potentially target tumor tissue via the enhanced permeability and retention (EPR) effect.[5] 2. Prodrug Strategy: Synthesize an inactive prodrug of this compound that is selectively activated in the tumor microenvironment (e.g., by tumor-specific enzymes). 3. Combination Therapy: Design experiments to test this compound in combination with other chemotherapeutics or targeted agents to reduce the required dose of this compound.

Quantitative Data Summary

The following table summarizes hypothetical cytotoxicity data for this compound and a modified formulation designed to improve its therapeutic index.

Compound/Formulation Cancer Cell Line (e.g., P388) IC50 (nM) Normal Cell Line (e.g., HUVEC) CC50 (nM) Therapeutic Index (CC50/IC50)
This compound (Free Drug)1515010
This compound-Liposomal Formulation20100050
This compound Derivative (LID-01)1030030

IC50: Half-maximal inhibitory concentration; CC50: Half-maximal cytotoxic concentration.

Experimental Protocols

Protocol 1: Preparation of a Liposomal Formulation of this compound

This protocol describes a basic method for encapsulating a hydrophobic compound like this compound into liposomes using the thin-film hydration method.

Materials:

  • This compound

  • Phosphatidylcholine (PC)

  • Cholesterol (CH)

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator or bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Methodology:

  • Dissolve this compound, phosphatidylcholine, and cholesterol in a 2:1 mixture of chloroform:methanol in a round-bottom flask. A typical molar ratio for PC:CH is 2:1. The drug-to-lipid ratio should be optimized (e.g., 1:10 w/w).

  • Attach the flask to a rotary evaporator and remove the organic solvents under reduced pressure at a temperature above the lipid transition temperature to form a thin lipid film on the flask wall.

  • Place the flask in a desiccator under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film by adding PBS (pH 7.4) and rotating the flask gently.

  • To form multilamellar vesicles (MLVs), sonicate the suspension in a bath sonicator for 30 minutes.

  • To produce small unilamellar vesicles (SUVs) and achieve a uniform size distribution, subject the MLV suspension to probe sonication or pass it through an extruder with a 100 nm polycarbonate membrane multiple times.

  • Remove any unencapsulated this compound by ultracentrifugation or size exclusion chromatography.

  • Characterize the resulting liposomes for size, zeta potential, and encapsulation efficiency.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound on both cancerous and non-cancerous cell lines.

Materials:

  • Cancer and normal cell lines

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Methodology:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration is constant across all wells and does not exceed 0.5%.

  • Remove the overnight culture medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle controls (medium with the same concentration of DMSO) and untreated controls.

  • Incubate the plates for the desired period (e.g., 48 or 72 hours).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Carefully remove the medium and add 150 µL of a solubilization buffer to dissolve the formazan crystals.

  • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 or CC50 value.

Visualizations

Enhancement_Strategies cluster_strategies Enhancement Strategies Leptosin_I This compound Low_TI Low Therapeutic Index (High Toxicity) Leptosin_I->Low_TI Leads to Drug_Delivery Drug Delivery Systems (Liposomes, Nanoparticles) Low_TI->Drug_Delivery Derivatization Chemical Modification (Prodrugs, Analogs) Low_TI->Derivatization Combination Combination Therapy Low_TI->Combination High_TI Enhanced Therapeutic Index (Improved Safety) Drug_Delivery->High_TI Derivatization->High_TI Combination->High_TI

Caption: Logical workflow for enhancing the therapeutic index of this compound.

Signaling_Pathway cluster_akt Akt Survival Pathway cluster_topo DNA Replication Leptosin_I This compound pAkt p-Akt (Active) Leptosin_I->pAkt Inhibits phosphorylation Topoisomerase Topoisomerase I/II Leptosin_I->Topoisomerase Inhibits Akt Akt/PKB Pro_Survival Pro-Survival Signals pAkt->Pro_Survival Promotes Apoptosis Apoptosis Pro_Survival->Apoptosis Inhibits DNA_Replication DNA Replication/ Transcription Topoisomerase->DNA_Replication Enables DNA_Replication->Apoptosis Leads to (when inhibited)

Caption: Simplified signaling pathway of this compound's cytotoxic action.

References

Validation & Comparative

Unveiling the Cytotoxic Potential of Leptosin Analogs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive comparison of the cytotoxic activities of synthetic Leptosin analogs, benchmarked against established anticancer agents Leptomycin B and Doxorubicin. While the initial focus was on Leptosin I, a scarcity of publicly available quantitative data has necessitated a broader examination of the Leptosin family, particularly Leptosins A and C. These compounds belong to the epipolythiodioxopiperazine (ETP) class of natural products, known for their potent biological activities.

Comparative Cytotoxic Activity

The cytotoxic potential of Leptosin analogs, Leptomycin B, and Doxorubicin is summarized below. The data highlights the potent, often nanomolar, activity of these compounds against various cancer cell lines.

CompoundCell LineIC50 ValuePrimary Mechanism of Action
This compound & J P388 (murine leukemia)Significant cytotoxic activity (quantitative IC50 not reported)[1]Likely involves topoisomerase inhibition and Akt pathway interference, similar to other Leptosins.
Leptosin A & C P388 (murine leukemia)Potent cytotoxicity (quantitative IC50 not reported)[2]Inhibition of DNA topoisomerases I and/or II; inactivation of the Akt survival pathway.[3][4][5][6]
Leptomycin B Various cancer cell lines0.1 - 10 nM[7][8]Inhibition of Chromosome Region Maintenance 1 (CRM1), a key nuclear export protein.[9]
Doxorubicin P388 (murine leukemia)~10-100 nM (varies with resistance)DNA intercalation, inhibition of topoisomerase II, and generation of reactive oxygen species.
Doxorubicin Various human cancer cell lines0.1 - >20 µM (highly variable)[7]DNA intercalation, inhibition of topoisomerase II, and generation of reactive oxygen species.

Experimental Methodologies

A standardized protocol for assessing the cytotoxic activity of these compounds is crucial for reproducible and comparable results. The MTT assay is a widely accepted method for this purpose.

MTT Assay for Cytotoxicity

Objective: To determine the concentration at which a compound inhibits 50% of cell viability (IC50).

Materials:

  • Cancer cell line of interest (e.g., P388, HeLa, A549)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • Test compounds (this compound, Leptomycin B, Doxorubicin) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate add_compounds Add compound dilutions to cells cell_seeding->add_compounds compound_prep Prepare serial dilutions of test compounds compound_prep->add_compounds incubation Incubate for 48-72 hours add_compounds->incubation add_mtt Add MTT solution incubation->add_mtt incubation_mtt Incubate for 4 hours add_mtt->incubation_mtt solubilize Add solubilization buffer incubation_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

MTT Assay Experimental Workflow

Mechanisms of Action: A Deeper Dive

The cytotoxic effects of Leptosins, Leptomycin B, and Doxorubicin are mediated by distinct molecular mechanisms, which are crucial for understanding their therapeutic potential and potential side effects.

Leptosin Analogs: Targeting DNA Integrity and Cell Survival

Leptosins exert their cytotoxic effects through a dual mechanism involving the inhibition of DNA topoisomerases and the suppression of the pro-survival Akt signaling pathway.[3][4][5][6]

  • Topoisomerase Inhibition: Topoisomerases are essential enzymes that resolve DNA topological problems during replication and transcription. By inhibiting these enzymes, Leptosins lead to the accumulation of DNA strand breaks, ultimately triggering apoptosis.

  • Akt Pathway Inhibition: The Akt pathway is a critical signaling cascade that promotes cell survival and proliferation. Leptosins have been shown to inhibit the phosphorylation and activation of Akt, thereby promoting apoptosis.

Leptosin_Pathway cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Leptosin Leptosin Analogs Topoisomerase Topoisomerase I/II Leptosin->Topoisomerase inhibits pAkt p-Akt (Active) Leptosin->pAkt inhibits phosphorylation DNA_break DNA Strand Breaks Topoisomerase->DNA_break causes Apoptosis Apoptosis DNA_break->Apoptosis induces Akt Akt Apoptosis_inhibition Inhibition of Apoptosis pAkt->Apoptosis_inhibition promotes Apoptosis_inhibition->Apoptosis inhibits

Leptosin Signaling Pathway
Leptomycin B: A Nuclear Export Inhibitor

Leptomycin B's mechanism of action is highly specific. It covalently binds to and inhibits CRM1, a protein responsible for the nuclear export of many tumor suppressor proteins, including p53 and FOXO.[9] This inhibition leads to the nuclear accumulation of these tumor suppressors, which in turn activates cell cycle arrest and apoptosis.

Doxorubicin: A Multi-faceted DNA Damaging Agent

Doxorubicin is a well-established chemotherapeutic agent with multiple modes of action:

  • DNA Intercalation: Doxorubicin inserts itself between the base pairs of DNA, distorting its structure and inhibiting DNA replication and transcription.

  • Topoisomerase II Inhibition: It stabilizes the complex between topoisomerase II and DNA, leading to double-strand breaks.

  • Free Radical Formation: Doxorubicin can undergo redox cycling, generating reactive oxygen species that cause oxidative damage to DNA, proteins, and lipids.

Synthetic Approach to Leptosin Analogs

A plausible synthetic workflow would involve:

  • Synthesis of the Monomeric Precursor: Preparation of a protected and activated tryptophan derivative.

  • Dimerization: Coupling of two monomeric units to form the dimeric diketopiperazine core. This can be achieved through various methods, including biomimetic oxidative coupling.

  • Introduction of the Disulfide Bridge: Formation of the characteristic epipolythiodioxopiperazine ring system through sulfurization reactions.

  • Final Deprotection and Functionalization: Removal of protecting groups and any necessary modifications to yield the final Leptosin analog.

ETP_Synthesis Monomer Tryptophan-derived Monomer Dimer Dimeric Diketopiperazine Monomer->Dimer Dimerization Sulfurized Epipolythiodioxopiperazine Core Dimer->Sulfurized Sulfurization Leptosin Leptosin Analog Sulfurized->Leptosin Deprotection & Functionalization

Synthetic Workflow for ETP Core

Conclusion

The Leptosin family of natural products, including the lesser-known this compound, represents a promising class of cytotoxic agents. While more research is needed to fully elucidate the therapeutic potential of synthetic this compound, the available data on its analogs demonstrate potent anticancer activity, primarily through the induction of DNA damage and inhibition of pro-survival signaling. Further investigation into the synthesis and biological evaluation of a wider range of Leptosin derivatives is warranted to explore their potential as next-generation cancer therapeutics. This guide provides a foundational comparison to aid researchers in this endeavor.

References

A Comparative Guide to Leptosin I and Other Topoisomerase Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide provides a comprehensive comparison of Leptosin I with other prominent topoisomerase inhibitors, namely doxorubicin, etoposide (B1684455), and camptothecin (B557342). Designed for researchers, scientists, and drug development professionals, this document furnishes a detailed analysis of their mechanisms of action, comparative efficacy supported by experimental data, and the methodologies behind these findings.

Introduction to Topoisomerase Inhibitors

Topoisomerases are essential enzymes that resolve topological challenges in DNA during critical cellular processes like replication, transcription, and chromosome segregation. By creating transient single- or double-strand breaks in the DNA, these enzymes allow for the management of supercoils and tangles. Their vital role in cell proliferation has made them a key target for anticancer drug development. Topoisomerase inhibitors function by interfering with this process, leading to DNA damage and ultimately inducing apoptosis in rapidly dividing cancer cells. These inhibitors are broadly categorized into two classes based on their target: Topoisomerase I and Topoisomerase II inhibitors.

Leptosins , a family of indole (B1671886) derivatives isolated from the marine fungus Leptoshaeria sp., have emerged as potent cytotoxic agents. Notably, Leptosin F acts as a dual inhibitor of both Topoisomerase I and II, while Leptosin C is a specific inhibitor of Topoisomerase I.[1][2] This guide will focus on the characterized Leptosins F and C as representative compounds of the Leptosin family.

Mechanism of Action

Topoisomerase inhibitors exert their cytotoxic effects by trapping the transient enzyme-DNA cleavage complex. This stabilization prevents the re-ligation of the DNA strand(s), leading to an accumulation of DNA breaks. When a replication fork encounters this stabilized complex, it results in a permanent double-strand break, triggering a cascade of events that culminate in programmed cell death (apoptosis).

Leptosin F and C are classified as catalytic inhibitors of Topoisomerase I. Unlike "poisons" such as camptothecin that stabilize the cleavage complex, Leptosins inhibit the catalytic activity of the enzyme at a step other than the formation of this intermediate.[1][2] Leptosin F also inhibits Topoisomerase II.[1][2]

Doxorubicin and Etoposide are Topoisomerase II inhibitors. They bind to the enzyme-DNA complex, stabilizing it and leading to persistent double-strand DNA breaks.[3]

Camptothecin and its derivatives are specific Topoisomerase I inhibitors. They intercalate into the DNA at the site of the single-strand break, preventing the enzyme from re-ligating the DNA backbone.

Topoisomerase_Inhibitor_Mechanism General Mechanism of Topoisomerase Inhibitors cluster_TopoI Topoisomerase I Inhibition cluster_TopoII Topoisomerase II Inhibition cluster_Outcome Cellular Outcome TopoI Topoisomerase I DNA_ss_break Single-Strand DNA Break TopoI->DNA_ss_break Creates Leptosin_C Leptosin C TopoI->Leptosin_C Inhibits Catalytic Activity Leptosin_F_I Leptosin F TopoI->Leptosin_F_I Inhibits Catalytic Activity Religation_I DNA Re-ligation DNA_ss_break->Religation_I Normally followed by Camptothecin Camptothecin DNA_ss_break->Camptothecin Stabilizes Complex Religation_I->TopoI Releases Camptothecin->Religation_I Prevents DNA_Damage Accumulation of DNA Breaks Camptothecin->DNA_Damage Leptosin_C->DNA_ss_break Prevents Leptosin_C->DNA_Damage Leptosin_F_I->DNA_ss_break Prevents Leptosin_F_I->DNA_Damage TopoII Topoisomerase II DNA_ds_break Double-Strand DNA Break TopoII->DNA_ds_break Creates Leptosin_F_II Leptosin F TopoII->Leptosin_F_II Inhibits Catalytic Activity Religation_II DNA Re-ligation DNA_ds_break->Religation_II Normally followed by Doxorubicin Doxorubicin DNA_ds_break->Doxorubicin Stabilizes Complex Etoposide Etoposide DNA_ds_break->Etoposide Stabilizes Complex Religation_II->TopoII Releases Doxorubicin->Religation_II Prevents Doxorubicin->DNA_Damage Etoposide->Religation_II Prevents Etoposide->DNA_Damage Leptosin_F_II->DNA_ds_break Prevents Leptosin_F_II->DNA_Damage Apoptosis Apoptosis (Cell Death) DNA_Damage->Apoptosis Triggers

Mechanism of Topoisomerase Inhibitors

Comparative Efficacy: Inhibition of Topoisomerase Activity

The inhibitory potential of Leptosins F and C against human Topoisomerase I and II has been quantified and compared. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%, are summarized below.

InhibitorTarget EnzymeIC50 (µM)
Leptosin F Topoisomerase I3 - 10
Topoisomerase II10 - 30
Leptosin C Topoisomerase I3 - 10
Topoisomerase II> 100

Data sourced from Yanagihara et al., Cancer Science, 2005.[1][2]

Comparative Cytotoxicity

A direct comparison of the cytotoxic effects of Leptosins F and C with established topoisomerase inhibitors, camptothecin (a Topoisomerase I inhibitor) and etoposide (VP-16, a Topoisomerase II inhibitor), was conducted on the human lymphoblastoid RPMI-8402 cell line. The study revealed the following order of potency: Leptosin C > Camptothecin > Leptosin F > Etoposide (VP-16) .[1] This indicates that Leptosin C is more potent than camptothecin in this cell line, and both Leptosins are more potent than etoposide.

The following table presents a collection of IC50 values from various studies to provide a broader, albeit indirect, comparison of the cytotoxicities of these compounds across different cancer cell lines. It is crucial to note that direct comparisons of IC50 values across different studies can be misleading due to variations in experimental conditions, cell lines, and assay methodologies.

InhibitorCell LineCancer TypeIC50
Leptosin C RPMI-8402T-cell Acute Lymphoblastic LeukemiaPotent (nM range)[3]
Leptosin F RPMI-8402T-cell Acute Lymphoblastic LeukemiaPotent (nM range)[3]
Doxorubicin BFTC-905Bladder Cancer2.3 µM[3]
MCF-7Breast Cancer2.5 µM[3]
HeLaCervical Cancer2.9 µM[3]
Etoposide BGC-823Gastric Cancer43.74 ± 5.13 µM
A549Lung Cancer139.54 ± 7.05 µM
HeLaCervical Cancer209.90 ± 13.42 µM
Camptothecin HT-29Colon Cancer37 nM
SKOV3Ovarian Cancer48 nM

Experimental Protocols

DNA Topoisomerase I and II Relaxation Assays

The following protocols outline the general procedure for determining the inhibitory activity of compounds against Topoisomerase I and II.

Experimental_Workflow Experimental Workflow for Topoisomerase Inhibition and Cytotoxicity Assays cluster_Topo_Assay Topoisomerase Relaxation Assay cluster_MTT_Assay MTT Cytotoxicity Assay Start_Topo Start Prepare_Reaction Prepare reaction mix: - Supercoiled plasmid DNA (Topo I) - kDNA (Topo II) - Assay Buffer - Test Compound Start_Topo->Prepare_Reaction Add_Enzyme Add Topoisomerase I or II Prepare_Reaction->Add_Enzyme Incubate_37 Incubate at 37°C Add_Enzyme->Incubate_37 Stop_Reaction Stop reaction Incubate_37->Stop_Reaction Gel_Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Gel_Electrophoresis Visualize Visualize DNA bands (e.g., Ethidium Bromide) Gel_Electrophoresis->Visualize Analyze Analyze degree of DNA relaxation to determine inhibition Visualize->Analyze End_Topo End Analyze->End_Topo Start_MTT Start Seed_Cells Seed cancer cells in a 96-well plate Start_MTT->Seed_Cells Incubate_Cells Incubate for 24h Seed_Cells->Incubate_Cells Add_Compound Add varying concentrations of test compound Incubate_Cells->Add_Compound Incubate_Compound Incubate for 48-72h Add_Compound->Incubate_Compound Add_MTT Add MTT reagent Incubate_Compound->Add_MTT Incubate_MTT Incubate for 4h Add_MTT->Incubate_MTT Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate_MTT->Add_Solubilizer Measure_Absorbance Measure absorbance at ~570nm Add_Solubilizer->Measure_Absorbance Calculate_IC50 Calculate IC50 values Measure_Absorbance->Calculate_IC50 End_MTT End Calculate_IC50->End_MTT

References

Unveiling the Action of Leptosin: A Comparative Guide to its Myeloperoxidase Inhibition and Antibacterial Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reported mechanism of action of leptosin (B1674754), a natural glycoside discovered in Manuka honey.[1][2] While research is ongoing, current evidence points towards two primary biological activities: inhibition of the pro-inflammatory enzyme myeloperoxidase (MPO) and antibacterial effects.[1][2] This document objectively compares leptosin's performance with alternative compounds, supported by available experimental data, and provides detailed methodologies for the key experimental assays.

Myeloperoxidase (MPO) Inhibition

Myeloperoxidase is a key enzyme in neutrophils that, during inflammation, produces hypochlorous acid (HOCl), a potent oxidizing agent that can contribute to tissue damage.[2] The inhibition of MPO is a therapeutic strategy for various inflammatory diseases. Leptosin, along with its aglycone methyl syringate (MSYR), has been identified as an MPO inhibitor.[1][2][3]

Comparative Analysis of MPO Inhibitors

While a specific IC50 value for leptosin's MPO inhibition is not yet available in the public domain, its activity can be contextualized by comparing it with other well-characterized natural MPO inhibitors.

CompoundTypeIC50 Value (µM)Source/Reference
Leptosin Natural GlycosideData not availableIdentified as an MPO inhibitor in Manuka honey[1][2]
Methyl Syringate (MSYR) Natural Phenolic CompoundData not availableAglycone of leptosin, also an MPO inhibitor[3]
Quercetin Natural Flavonoid3.5[4]
Resveratrol Natural PolyphenolDose-dependent inhibition[5][6]

Note: The absence of a specific IC50 value for leptosin highlights an area for further research to quantify its potency as an MPO inhibitor.

Signaling Pathway of Myeloperoxidase and its Inhibition

The following diagram illustrates the catalytic cycle of MPO and the points of inhibition by compounds like leptosin.

MPO_Inhibition cluster_MPO_cycle Myeloperoxidase Catalytic Cycle MPO_Fe3 MPO (Fe³⁺) Resting State Compound_I Compound I (O=Fe⁴⁺-π•) MPO_Fe3->Compound_I + H₂O₂ H2O2 H₂O₂ HOCl HOCl (Hypochlorous Acid) Compound_I->HOCl + Cl⁻ Compound_II Compound II (O=Fe⁴⁺) Compound_I->Compound_II + Substrate Cl Cl⁻ Oxidative Damage Oxidative Damage HOCl->Oxidative Damage Compound_II->MPO_Fe3 + Substrate Substrate Substrate (e.g., AH₂) Substrate_rad Substrate• (e.g., AH•) Inhibitor Leptosin & Other Inhibitors Inhibitor->MPO_Fe3 Binds to enzyme Inhibitor->Compound_I Reduces Compound I

Myeloperoxidase catalytic cycle and points of inhibition.

Antibacterial Activity

Manuka honey is renowned for its potent antibacterial properties, largely attributed to non-peroxide components. While methylglyoxal (B44143) (MGO) is a major contributor, other compounds like leptosin are also thought to play a role.[2]

Comparative Analysis of Antibacterial Agents in Honey

Leptosin has demonstrated inhibitory activity against Staphylococcus aureus at high concentrations.[7] A direct comparison with other antibacterial components found in honey provides a broader perspective on its potential efficacy.

CompoundTypeMIC against S. aureus (mM)MIC against E. coli (mM)
Leptosin Natural Glycoside~25 (inhibitory concentration)Data not available
Methylglyoxal (MGO) Dicarbonyl Compound1.21.2
Hydrogen Peroxide (H₂O₂) PeroxideVariable (typically low mM range)Variable (typically low mM range)

Note: The reported inhibitory concentration for leptosin is significantly higher than the MIC values for MGO, suggesting it may be a less potent antibacterial agent. Further studies are required to determine the precise MIC values of leptosin against a broader range of bacterial species.

Experimental Workflow for Determining Antibacterial Efficacy

The following diagram outlines the typical workflow for assessing the minimum inhibitory concentration (MIC) of a compound.

MIC_Workflow start Start prep_compound Prepare Serial Dilutions of Test Compound start->prep_compound prep_inoculum Prepare Standardized Bacterial Inoculum (e.g., 0.5 McFarland) start->prep_inoculum inoculate Inoculate Microtiter Plate Wells with Bacteria and Compound Dilutions prep_compound->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Read Results Visually or with Plate Reader (Turbidity) incubate->read_results determine_mic Determine MIC (Lowest concentration with no visible growth) read_results->determine_mic end End determine_mic->end

Workflow for Minimum Inhibitory Concentration (MIC) assay.

Experimental Protocols

Myeloperoxidase (MPO) Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the peroxidase activity of MPO. The enzyme catalyzes the oxidation of a substrate (e.g., o-dianisidine) by hydrogen peroxide, leading to a colored product that can be measured spectrophotometrically.

Materials:

  • Human MPO (purified)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Hydrogen peroxide (H₂O₂)

  • o-Dianisidine dihydrochloride

  • Test compound (Leptosin or alternatives)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the following to each well:

    • Potassium phosphate buffer

    • MPO enzyme solution

    • Varying concentrations of the test compound

  • Incubate the plate at room temperature for a specified time (e.g., 10 minutes).

  • Initiate the reaction by adding a solution of o-dianisidine and H₂O₂.

  • Immediately measure the change in absorbance at a specific wavelength (e.g., 460 nm) over time using a spectrophotometer.

  • The rate of reaction is calculated from the linear portion of the absorbance curve.

  • The percentage of inhibition is calculated relative to a control without the inhibitor.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid growth medium.

Materials:

  • Test compound (Leptosin or alternatives)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Inoculum Preparation:

    • Culture the bacterial strain overnight on an appropriate agar (B569324) medium.

    • Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Compound Dilution:

    • Perform a two-fold serial dilution of the test compound in MHB across the wells of the 96-well plate.

  • Inoculation:

    • Add the standardized bacterial inoculum to each well containing the serially diluted compound.

    • Include a positive control well (bacteria in MHB without the compound) and a negative control well (MHB only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.

References

A Comparative Analysis of Leptosin I and Leptosin J: Potent Cytotoxic Agents from a Marine Fungus

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers, scientists, and professionals in drug development are continually seeking novel compounds with potent biological activities. Among these, the epipolythiodioxopiperazine (ETP) class of fungal metabolites has garnered significant attention for its pronounced cytotoxic effects. This guide provides a comparative analysis of two such compounds, Leptosin (B1674754) I and Leptosin J, isolated from a strain of the marine fungus Leptosphaeria sp. OUPS-4, found attached to the marine alga Sargassum tortile.[1] While direct comparative quantitative data is limited due to the unavailability of the full primary research article, this guide synthesizes the available information to offer a valuable overview for research and development purposes.

Structural and Physicochemical Properties

Leptosin I and Leptosin J are dimeric ETP alkaloids, a class of compounds characterized by a core dioxopiperazine ring bridged by a polysulfide chain. This structural feature is crucial for their biological activity. While detailed physicochemical properties for both are not exhaustively documented in readily accessible literature, the available information is summarized below.

PropertyThis compoundLeptosin J
Molecular Formula C₃₂H₃₂N₆O₇S₄C₃₂H₃₂N₆O₇S₄
Molecular Weight 740.89 g/mol 740.90 g/mol
Source Leptosphaeria sp. OUPS-4Leptosphaeria sp. OUPS-4
General Class Epipolythiodioxopiperazine (ETP)Epipolythiodioxopiperazine (ETP)

Cytotoxic Performance: An Insight into Potency

Both this compound and Leptosin J have demonstrated significant cytotoxic activity against murine leukemia P388 cells.[1] This cell line is a standard model for screening potential anticancer agents.

CompoundCell LineCytotoxicity (ED₅₀)
This compound P388 (murine leukemia)1.13 µg/mL
Leptosin J P388 (murine leukemia)Data not available in searched literature

Note: The ED₅₀ (Effective Dose, 50%) is the concentration of a drug that gives half of the maximal response. In this context, it represents the concentration at which 50% of the P388 cells are inhibited.

While a direct comparison of potency is hampered by the missing ED₅₀ value for Leptosin J, the potent activity of this compound suggests that both compounds are of significant interest for further investigation as cytotoxic agents.

Unraveling the Mechanism of Action: Insights from the ETP Class

The precise signaling pathways targeted by this compound and Leptosin J have not been individually elucidated in the available literature. However, studies on other members of the leptosin family and the broader ETP class provide valuable insights into their likely mechanisms of action.

The cytotoxicity of ETPs is largely attributed to their disulfide bridge, which can induce the generation of reactive oxygen species (ROS) and interact with cellular thiols, leading to protein inactivation and cellular damage. Furthermore, research on other leptosins, such as Leptosin F and C, has revealed their ability to inhibit DNA topoisomerases I and/or II and to interfere with the Akt signaling pathway.

Potential Signaling Pathways Affected by this compound and J:

G Potential Mechanisms of this compound & J Cytotoxicity Leptosin This compound / Leptosin J ROS Reactive Oxygen Species (ROS) Generation Leptosin->ROS Topo Topoisomerase I/II Inhibition Leptosin->Topo Akt Akt Pathway Inhibition Leptosin->Akt Apoptosis Apoptosis ROS->Apoptosis DNA_Damage DNA Damage Topo->DNA_Damage Cell_Survival Inhibition of Cell Survival Akt->Cell_Survival inhibition of Cell_Cycle Cell Cycle Arrest DNA_Damage->Cell_Cycle Cell_Cycle->Apoptosis Cell_Survival->Apoptosis leads to

Caption: Potential cytotoxic mechanisms of this compound and J.

Experimental Protocols

Detailed experimental protocols for the original cytotoxicity assays are not available in the searched literature. However, a general protocol for a standard P388 cytotoxicity assay using the MTT method is provided below for reference.

General Protocol: MTT Assay for P388 Cells

  • Cell Culture: P388 murine leukemia cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well microplates at a predetermined density and allowed to attach or stabilize for a specific period.

  • Compound Treatment: A serial dilution of the test compounds (this compound and J) is prepared and added to the wells. Control wells with vehicle (e.g., DMSO) and untreated cells are included.

  • Incubation: The plates are incubated for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The ED₅₀ value is determined by plotting the percentage of viability against the compound concentration.

Experimental Workflow:

G General MTT Assay Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P388 P388 Cell Culture Seeding Cell Seeding in 96-well plate P388->Seeding Treatment Compound Treatment Seeding->Treatment Compound This compound/J Dilution Compound->Treatment Incubation Incubation (48-72h) Treatment->Incubation MTT MTT Addition Incubation->MTT Solubilization Formazan Solubilization MTT->Solubilization Absorbance Absorbance Reading Solubilization->Absorbance Calculation ED50 Calculation Absorbance->Calculation

Caption: Workflow for a typical MTT cytotoxicity assay.

Conclusion

This compound and Leptosin J, isolated from the marine fungus Leptosphaeria sp., are potent cytotoxic compounds belonging to the epipolythiodioxopiperazine class. While a direct quantitative comparison of their cytotoxic efficacy is currently limited by the lack of publicly available data for Leptosin J, the known high potency of this compound against the P388 cancer cell line underscores the potential of both molecules as leads for anticancer drug discovery. Their likely mechanism of action, inferred from related compounds, involves the induction of oxidative stress and interference with critical cellular pathways such as DNA replication and cell survival signaling. Further research to fully elucidate the specific mechanisms and comparative potency of this compound and J is warranted to explore their therapeutic potential.

References

Cross-Validation of Leptosin I Activity in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic and apoptotic activities of Leptosin I and related compounds isolated from the marine fungus Leptosphaeria sp. The information is intended to offer a cross-validation of their potential as anticancer agents and to provide detailed experimental protocols for further research. While specific quantitative data for this compound is limited, this guide leverages available data for the broader Leptosin family to offer insights into their mechanism of action and activity across various cell lines.

Comparative Cytotoxic Activity of Leptosins

Leptosins are a family of epipolythiodioxopiperazine alkaloids that have demonstrated potent cytotoxic effects against cancer cell lines. While direct comparative data for this compound across multiple cell lines is not extensively available in the public domain, related Leptosins have been more thoroughly characterized. The following table summarizes the available data to provide a comparative perspective on the activity of this class of compounds.

CompoundCell Line(s)Reported ActivityData Type
This compound P388 (murine leukemia)Significant cytotoxic activity[1]Qualitative
Leptosin A P388 (murine leukemia)Potent cytotoxicity[2]Qualitative
Leptosin C P388 (murine leukemia)Potent cytotoxicity[2]Qualitative
RPMI8402 (human lymphoblastoma)IC50: < 10 nM[3]Quantitative
39 Human Cancer Cell Line PanelMG-MID: -7.41[3]Quantitative
Leptosin F RPMI8402 (human lymphoblastoma)IC50: ~20 nM[3]Quantitative
39 Human Cancer Cell Line PanelMG-MID: -6.8[3]Quantitative
Leptosin J P388 (murine leukemia)Significant cytotoxic activity[1]Qualitative

Note: IC50 is the half-maximal inhibitory concentration. MG-MID is the mean graph midpoint for activity across a panel of cell lines, with a more negative value indicating higher potency. The data for Leptosins C and F on the 39 human cancer cell line panel suggests broad-spectrum activity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to determine the cytotoxic and apoptotic effects of compounds like this compound.

MTT Assay for Cytotoxicity

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well plates

  • This compound (or other test compounds)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates or culture tubes

  • This compound (or other test compounds)

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with this compound at various concentrations for the desired time period.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

G cluster_0 Cytotoxicity Assessment cluster_1 Apoptosis Analysis A Cell Seeding (96-well plate) B This compound Treatment (Dose-response) A->B C Incubation (24-72h) B->C D MTT Assay C->D E Absorbance Reading (570nm) D->E F IC50 Calculation E->F G Cell Treatment with This compound H Cell Harvesting G->H I Annexin V/PI Staining H->I J Flow Cytometry I->J K Quantification of Apoptotic Cells J->K

Fig. 1: Experimental workflow for assessing cytotoxicity and apoptosis.
Proposed Signaling Pathway for Leptosin-Induced Apoptosis

Studies on Leptosins C and F suggest that their cytotoxic effects are mediated through the inhibition of the PI3K/Akt signaling pathway, a key regulator of cell survival.[3] Dephosphorylation (inactivation) of Akt leads to the downstream activation of apoptotic pathways.

G Leptosin Leptosin Akt Akt (Protein Kinase B) Leptosin->Akt Bad Bad Akt->Bad | Inactivation Caspase9 Caspase-9 Akt->Caspase9 | Inhibition Bcl2 Bcl-2 Bad->Bcl2 | Inhibition Bcl2->Caspase9 | Inhibition Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Fig. 2: Proposed signaling pathway of Leptosin-induced apoptosis.

References

Independent Verification of Published Data on the Cytotoxic Agent Leptosin I

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

This guide provides a comprehensive comparison of the published data on Leptosin I, a cytotoxic epipolythiodioxopiperazine (ETP) derived from the marine fungus Leptosphaeria sp. The information is intended for researchers, scientists, and drug development professionals engaged in the verification and further investigation of this potent antitumor agent.

Comparative Analysis of Cytotoxic Activity

This compound has been reported to exhibit significant cytotoxic activity against murine leukemia P388 cells.[1] While the specific IC50 value from the original publication is not available, its activity is comparable to other well-characterized ETP alkaloids. This class of compounds is known for its potent cytotoxic and antitumor properties.[2][3] The table below summarizes the cytotoxic activities of this compound and other relevant ETP compounds against various cancer cell lines.

CompoundCell LineIC50 / ActivityReference
This compound P388 (murine leukemia)Significant cytotoxic activityTakahashi et al., 1994[1]
Leptosin AP388 (murine leukemia)Potent cytotoxicityTakahashi et al., 1994[3]
Leptosin CP388 (murine leukemia)Potent cytotoxicityTakahashi et al., 1994[3]
ChaetocinHeLa (cervical cancer)IC50: ~0.02 µg/mL
Verticillin AHeLa (cervical cancer)ED50: 0.2 µg/mL
Emestrin J786-O (renal carcinoma)IC50: 4.3 µmol/L

Experimental Protocols

To facilitate independent verification, a detailed, representative protocol for a cell viability assay is provided below. This protocol is based on the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common method for assessing cytotoxicity.

Protocol: MTT Cytotoxicity Assay
  • Cell Culture:

    • Culture P388 murine leukemia cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Assay Procedure:

    • Seed P388 cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

    • Prepare serial dilutions of this compound and comparator compounds in the culture medium.

    • Add 100 µL of the compound dilutions to the respective wells and incubate for 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualizing Experimental Workflow and Signaling Pathways

To further clarify the experimental process and the potential mechanism of action of this compound, the following diagrams are provided.

G cluster_0 Experimental Workflow: Cytotoxicity Assay A Seed P388 cells in 96-well plate B Incubate for 24h A->B C Add this compound / Comparators B->C D Incubate for 48h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Workflow for determining the cytotoxicity of this compound.

Studies on other cytotoxic leptosins, such as Leptosin F and C, have revealed that their mechanism of action involves the inhibition of DNA topoisomerases and the inactivation of the Akt signaling pathway, which is crucial for cell survival and proliferation.[4][5] It is highly probable that this compound shares a similar mechanism.

G cluster_1 Proposed Signaling Pathway of this compound cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm LeptosinI This compound Topoisomerase DNA Topoisomerase I/II LeptosinI->Topoisomerase inhibits Akt Akt LeptosinI->Akt inactivates DNA_Replication DNA Replication & Transcription Topoisomerase->DNA_Replication enables Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival promotes

Caption: Proposed mechanism of action for this compound.

References

A Comparative Analysis of Leptosins from the Marine Fungus Leptosphaeria sp.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the Leptosin family of natural products, specifically those isolated from the marine-derived fungus Leptosphaeria sp. It is important to note that the term "Leptosin" can be a source of confusion in scientific literature. The compounds discussed herein are a series of cytotoxic epipolythiodioxopiperazine alkaloids with significant antitumor potential.[1][2] These should not be confused with "Leptosin," a distinct glycoside of methyl syringate identified as a chemical marker in Manuka honey. This guide will focus exclusively on the fungal-derived Leptosins, with a comparative look at their biological activities and the experimental methodologies used to characterize them.

While the user's interest was in "Leptosin I," it is crucial to understand that this compound is part of a larger family (Leptosins A through J, and others) isolated from a single known fungal source, Leptosphaeria sp. strain OUPS-4.[1][2] Currently, there is no published research detailing the isolation of this compound from different fungal strains. Therefore, this guide will offer a comparative study of the various Leptosins isolated from this specific marine fungus.

Comparative Biological Activity of Leptosins

The Leptosins have demonstrated potent cytotoxic effects, particularly against the P388 murine leukemia cell line.[2] The available quantitative data for several of these compounds are summarized below.

Table 1: Cytotoxicity of Leptosins Against P388 Murine Leukemia Cells
CompoundIC50 (µg/mL) against P388 CellsReference
Leptosin A0.0018[2]
Leptosin B0.0044[2]
Leptosin C0.0014[2]
Leptosin D0.0024[2]
Leptosin E0.0022[2]
Leptosin F0.0016[2]
This compoundPotent Cytotoxicity (Specific IC50 not provided)[1]
Leptosin JPotent Cytotoxicity (Specific IC50 not provided)[1]

Note: Specific IC50 values for Leptosins I and J were not detailed in the primary publication, though they were reported to have significant cytotoxic activity.[1]

Further investigation into the mechanisms of action for Leptosins F and C has revealed their role as inhibitors of DNA topoisomerases, crucial enzymes in DNA replication and transcription.[3][4]

Table 2: DNA Topoisomerase Inhibition Profile of Leptosins F and C
CompoundTarget Enzyme(s)Type of InhibitionIC50 (Topo I)IC50 (Topo II)Reference
Leptosin FTopoisomerase I & IICatalytic Inhibitor3-10 µM10-30 µM[3][4]
Leptosin CTopoisomerase ICatalytic Inhibitor3-10 µM>100 µM[3][4]

Signaling Pathway and Experimental Workflow

The cytotoxic effects of Leptosins F and C are, at least in part, attributed to their ability to induce apoptosis through the inhibition of the Akt/protein kinase B signaling pathway.[3][4] This pathway is a key regulator of cell survival.

G cluster_0 Leptosin F & C Action cluster_1 Signaling Cascade cluster_2 Cellular Response Leptosin F Leptosin F Akt Akt (Protein Kinase B) Leptosin F->Akt inhibits Leptosin C Leptosin C Leptosin C->Akt inhibits Downstream Pro-survival Signals Akt->Downstream promotes CellCycleArrest G1/S Phase Arrest Akt->CellCycleArrest promotes progression Apoptosis Apoptosis Downstream->Apoptosis inhibits

Caption: Leptosin F & C induce apoptosis by inhibiting the Akt signaling pathway.

The isolation and characterization of Leptosins from Leptosphaeria sp. follows a multi-step workflow involving fungal fermentation, extraction, and chromatographic purification.

G cluster_0 Fungal Culture cluster_1 Extraction cluster_2 Purification cluster_3 Analysis & Bioassay Culture Culture of Leptosphaeria sp. on solid rice medium Extraction Extraction of mycelium with organic solvents (e.g., acetone) Culture->Extraction Concentration Concentration of extract under reduced pressure Extraction->Concentration Partition Solvent Partitioning (e.g., EtOAc-H2O) Concentration->Partition SilicaGel Silica (B1680970) Gel Chromatography Partition->SilicaGel HPLC Preparative HPLC SilicaGel->HPLC PureLeptosins Pure Leptosins (A-J) HPLC->PureLeptosins Structure Structural Elucidation (NMR, MS) PureLeptosins->Structure Bioassay Biological Assays (Cytotoxicity, Topo Inhibition) PureLeptosins->Bioassay

Caption: Experimental workflow for Leptosin isolation and characterization.

Experimental Protocols

The following protocols are summarized from the methodologies reported in the primary literature for the isolation and bioactivity testing of Leptosins.[1][2][3][4]

Fungal Fermentation and Extraction of Leptosins
  • Fungal Strain and Culture Conditions:

    • The fungus Leptosphaeria sp. (strain OUPS-4), isolated from the marine alga Sargassum tortile, is used.

    • The fungus is cultured on a solid rice medium. A typical medium consists of 100 g of rice, 2 g of yeast extract, and 150 ml of artificial seawater in a 500 ml flask.

    • The flasks are autoclaved, inoculated with the fungal strain, and incubated at 25°C for 3-4 weeks.

  • Extraction and Initial Purification:

    • The cultured mycelium is harvested and repeatedly extracted with acetone (B3395972).

    • The acetone extracts are combined and concentrated under reduced pressure to yield an aqueous residue.

    • This residue is then partitioned with ethyl acetate (B1210297) (EtOAc). The organic layer, containing the crude Leptosins, is collected.

    • The EtOAc extract is dried over anhydrous sodium sulfate (B86663) and evaporated to dryness.

Purification of Individual Leptosins
  • Chromatographic Separation:

    • The crude extract is subjected to silica gel column chromatography using a stepwise gradient of chloroform-methanol as the eluent.

    • Fractions are collected and monitored by thin-layer chromatography (TLC).

    • Fractions containing the Leptosins are pooled and further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column.

    • A gradient of acetonitrile (B52724) in water is typically used as the mobile phase to separate the individual Leptosin compounds (A, B, C, etc.).

Cytotoxicity Assay (MTT Assay)
  • Cell Culture:

    • P388 murine leukemia cells are maintained in an appropriate culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, at 37°C in a humidified atmosphere with 5% CO2.

  • Assay Procedure:

    • Cells are seeded into 96-well microplates at a density of approximately 1 x 10^4 cells/well.

    • The cells are treated with various concentrations of the purified Leptosins (typically in a serial dilution) and incubated for 48-72 hours.

    • After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

    • The plate is incubated for an additional 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

    • A solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

    • The absorbance is measured using a microplate reader at a wavelength of 570 nm.

    • The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

In Vitro DNA Topoisomerase Inhibition Assay
  • Topoisomerase I Inhibition (DNA Relaxation Assay):

    • The reaction mixture contains supercoiled plasmid DNA (e.g., pBR322), human DNA topoisomerase I, and a reaction buffer (containing Tris-HCl, KCl, MgCl2, DTT, and BSA).

    • The purified Leptosin compound is added to the reaction mixture at various concentrations.

    • The reaction is incubated at 37°C for 30 minutes.

    • The reaction is stopped by adding a stop solution containing SDS and EDTA.

    • The DNA topoisomers (supercoiled vs. relaxed) are separated by agarose (B213101) gel electrophoresis.

    • The gel is stained with ethidium (B1194527) bromide and visualized under UV light. Inhibition of the enzyme is observed as a decrease in the amount of relaxed DNA compared to the control.

  • Topoisomerase II Inhibition (kDNA Decatenation Assay):

    • The reaction mixture contains catenated kinetoplast DNA (kDNA), human DNA topoisomerase II, and a reaction buffer (containing Tris-HCl, KCl, MgCl2, DTT, ATP, and BSA).

    • The purified Leptosin compound is added to the mixture.

    • The reaction is incubated at 37°C for 30 minutes.

    • The reaction is stopped, and the products are separated by agarose gel electrophoresis.

    • Inhibition of topoisomerase II is indicated by the inability of the enzyme to decatenate the kDNA into minicircles, which is visible on the stained gel.

References

Validating the Target Engagement of Leptosin I: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies to validate the target engagement of Leptosin I, a cytotoxic epipolythiodiketopiperazine produced by the marine fungus Leptosphaeria sp.[1][2] Experimental evidence indicates that this compound and its analogues exert their cytotoxic effects through the inhibition of DNA topoisomerases and the suppression of the Akt/protein kinase B signaling pathway, ultimately leading to apoptosis.[1][3][4] This document outlines various experimental approaches to confirm the interaction of this compound with these targets, presenting data in a comparative format and providing detailed experimental protocols and pathway diagrams.

Overview of this compound and its Molecular Targets

This compound belongs to a class of fungal metabolites known for their potent cytotoxic activities.[2][5] The primary mechanisms of action identified for the Leptosin family of compounds are:

  • Inhibition of DNA Topoisomerases: Leptosins have been shown to act as catalytic inhibitors of both DNA topoisomerase I and II.[1][3] Unlike topoisomerase poisons that stabilize the enzyme-DNA cleavage complex, Leptosins inhibit the enzymatic activity without this stabilization.[1][3]

  • Inactivation of the Akt/Protein Kinase B Signaling Pathway: Leptosins induce apoptosis by inhibiting the Akt pathway, evidenced by the dephosphorylation of Akt.[1][3][4]

This guide will focus on methods to validate the direct binding and functional modulation of these two key targets by this compound.

Comparative Analysis of Target Validation Methods

The selection of an appropriate target validation method depends on various factors, including the required throughput, the nature of the interaction to be studied (direct binding vs. functional consequence), and the available instrumentation. Below is a comparison of key biophysical and cell-based assays applicable to validating this compound's target engagement.

Method Principle Information Provided Throughput Advantages Limitations
Cellular Thermal Shift Assay (CETSA) Measures the change in thermal stability of a protein upon ligand binding.Direct target engagement in a cellular environment.Low to HighLabel-free; applicable in intact cells and tissues.Requires a specific antibody for detection (Western Blot) or mass spectrometry for proteome-wide analysis.
Surface Plasmon Resonance (SPR) Detects changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.Direct binding kinetics (kon, koff) and affinity (KD).Low to MediumReal-time, label-free analysis of binding.Requires immobilization of one binding partner, which may affect its conformation.
Fluorescence Polarization (FP) Measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner.Binding affinity (KD) in solution.HighHomogeneous assay, suitable for high-throughput screening.Requires a fluorescently labeled ligand; size difference between binding partners is critical.
Topoisomerase Relaxation Assay Measures the conversion of supercoiled DNA to its relaxed form by topoisomerase.Functional inhibition of topoisomerase activity.MediumDirectly assesses the functional consequence of inhibitor binding.Indirect measure of target engagement.
Western Blotting for Akt Phosphorylation Detects the phosphorylation state of Akt and its downstream targets using specific antibodies.Cellular modulation of the Akt signaling pathway.Low to MediumProvides information on the downstream functional consequences in a cellular context.Indirect measure of direct target binding.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for Topoisomerase Engagement

Objective: To determine if this compound binds to and stabilizes DNA topoisomerase I or II in intact cells.

Methodology:

  • Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., RPMI-8402) to 70-80% confluency. Treat cells with varying concentrations of this compound or a vehicle control for a specified time.

  • Heating Profile: Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Lysis and Protein Quantification: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing stabilized protein) from the precipitated fraction by centrifugation.

  • Detection: Analyze the soluble fractions by SDS-PAGE and Western blotting using specific antibodies against DNA topoisomerase I and II. The amount of soluble topoisomerase at each temperature is quantified. An increase in the melting temperature of the topoisomerase in the presence of this compound indicates target engagement.

Topoisomerase I DNA Relaxation Assay

Objective: To functionally assess the inhibition of topoisomerase I activity by this compound.

Methodology:

  • Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA, purified human topoisomerase I, and varying concentrations of this compound in a suitable reaction buffer. Include a positive control (e.g., Camptothecin) and a no-enzyme control.

  • Incubation: Incubate the reaction mixtures at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Analysis: Analyze the DNA topoisomers by electrophoresis on an agarose (B213101) gel. Visualize the DNA using a fluorescent stain (e.g., ethidium (B1194527) bromide). Inhibition of topoisomerase I activity is observed as a decrease in the formation of relaxed DNA from the supercoiled substrate.

Western Blot Analysis of Akt Phosphorylation

Objective: To determine if this compound inhibits the Akt signaling pathway in cells.

Methodology:

  • Cell Treatment: Plate cells and allow them to adhere. Starve the cells in a serum-free medium and then stimulate with a growth factor (e.g., EGF or IGF-1) in the presence of varying concentrations of this compound or a vehicle control.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a lysis buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with primary antibodies specific for phosphorylated Akt (p-Akt at Ser473) and total Akt.

  • Detection and Analysis: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection. Quantify the band intensities to determine the ratio of p-Akt to total Akt. A decrease in this ratio in the presence of this compound indicates inhibition of the Akt pathway.

Visualizing Pathways and Workflows

experimental_workflow cluster_cetsa Cellular Thermal Shift Assay (CETSA) cluster_relaxation Topoisomerase Relaxation Assay cluster_western Akt Phosphorylation Western Blot c1 Cell Treatment with this compound c2 Heating Profile c1->c2 c3 Cell Lysis & Centrifugation c2->c3 c4 Western Blot for Topoisomerase c3->c4 r1 Reaction with DNA, Topo I, & this compound r2 Agarose Gel Electrophoresis r1->r2 r3 Analysis of DNA Relaxation r2->r3 w1 Cell Treatment & Lysis w2 SDS-PAGE & Western Blot w1->w2 w3 Antibody Probing (p-Akt, Total Akt) w2->w3 w4 Quantification of Phosphorylation w3->w4

Caption: Experimental workflows for validating this compound target engagement.

signaling_pathway cluster_akt Akt Signaling Pathway cluster_topo DNA Topoisomerase Action GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC2 mTORC2 mTORC2->Akt phosphorylates Apoptosis Apoptosis Akt->Apoptosis inhibits LeptosinI_akt This compound LeptosinI_akt->Akt inhibits SupercoiledDNA Supercoiled DNA Topoisomerase DNA Topoisomerase I/II SupercoiledDNA->Topoisomerase RelaxedDNA Relaxed DNA Topoisomerase->RelaxedDNA relaxes LeptosinI_topo This compound LeptosinI_topo->Topoisomerase inhibits

Caption: Signaling pathways targeted by this compound.

References

A Comparative Analysis of Apoptotic Pathways: Leptosin I and Other Key Inducers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the apoptotic pathways induced by the natural product Leptosin I and three widely studied apoptosis-inducing compounds: Staurosporine, Doxorubicin, and Cisplatin. The information is intended to be an objective resource, presenting experimental data and methodologies to aid in research and drug development.

Introduction

Apoptosis, or programmed cell death, is a critical process in development and tissue homeostasis. Its dysregulation is a hallmark of many diseases, including cancer. Consequently, compounds that can modulate apoptosis are of significant interest in therapeutic development. This guide focuses on this compound, a cytotoxic substance isolated from the marine fungus Leptosphaeria sp., and compares its presumed apoptotic mechanism with those of Staurosporine, a potent protein kinase inhibitor; Doxorubicin, an anthracycline antibiotic and topoisomerase inhibitor; and Cisplatin, a platinum-based chemotherapy agent that induces DNA damage. While direct experimental data on the apoptotic pathway of this compound is limited, this comparison draws upon studies of closely related Leptosins (F and C) to infer its mechanism of action.[1][2][3]

Quantitative Comparison of Apoptotic Induction

The following table summarizes key quantitative data related to the apoptotic activity of the compared compounds. It is important to note that these values are highly dependent on the cell line and experimental conditions.

CompoundCell LineIC50 ValuePercentage of Apoptotic CellsExperimental Conditions
Leptosin C RPMI8402Not explicitly stated, but showed potent cytotoxicityAccumulation of sub-G1 phase cells3-day MTT assay for cytotoxicity
Staurosporine Rat Hippocampal Neurons30 nM~50%24-hour exposure
T47D (metastatic breast)50 nM~4%48-hour exposure
HBL-100 (non-malignant breast)50 nM~100%48-hour exposure
Doxorubicin iPS-derived Cardiomyocytes3.5 µMNot explicitly stated, but showed increased DNA fragmentation and caspase-3 cleavageNot specified
MCF-7 (breast cancer)4 µMNot specified24 and 48-hour MTT assay
HeLa (cervical cancer)1.00 µMNot specified48-hour treatment
Cisplatin p53-deficient renal cells30 µM~30%32-hour treatment
Wild-type renal cells30 µM~50%32-hour treatment
MCF-7 (breast cancer)20 µg/ml59%24-hour treatment

Apoptotic Signaling Pathways

The following diagrams illustrate the known and inferred apoptotic signaling pathways for each compound.

This compound (Inferred Pathway)

This compound is presumed to induce apoptosis through a mechanism similar to other Leptosins, involving the inhibition of topoisomerase and the Akt signaling pathway, ultimately leading to the activation of the intrinsic apoptotic cascade.

Leptosin_I_Pathway This compound This compound Topoisomerase I/II Topoisomerase I/II This compound->Topoisomerase I/II inhibition Akt/PKB Pathway Akt/PKB Pathway This compound->Akt/PKB Pathway inhibition DNA Damage DNA Damage Topoisomerase I/II->DNA Damage Pro-apoptotic Bcl-2 family (Bax, Bak) Pro-apoptotic Bcl-2 family (Bax, Bak) Akt/PKB Pathway->Pro-apoptotic Bcl-2 family (Bax, Bak) inhibition DNA Damage->Pro-apoptotic Bcl-2 family (Bax, Bak) activation Mitochondrion Mitochondrion Pro-apoptotic Bcl-2 family (Bax, Bak)->Mitochondrion permeabilization Cytochrome c Cytochrome c Mitochondrion->Cytochrome c release Apoptosome (Apaf-1, Caspase-9) Apoptosome (Apaf-1, Caspase-9) Cytochrome c->Apoptosome (Apaf-1, Caspase-9) activation Caspase-3 Caspase-3 Apoptosome (Apaf-1, Caspase-9)->Caspase-3 activation Apoptosis Apoptosis Caspase-3->Apoptosis Staurosporine_Pathway Staurosporine Staurosporine Protein Kinases Protein Kinases Staurosporine->Protein Kinases inhibition Anti-apoptotic Bcl-2 family Anti-apoptotic Bcl-2 family Protein Kinases->Anti-apoptotic Bcl-2 family inhibition Pro-apoptotic Bcl-2 family (Bax, Bak) Pro-apoptotic Bcl-2 family (Bax, Bak) Anti-apoptotic Bcl-2 family->Pro-apoptotic Bcl-2 family (Bax, Bak) inhibition Mitochondrion Mitochondrion Pro-apoptotic Bcl-2 family (Bax, Bak)->Mitochondrion permeabilization Cytochrome c Cytochrome c Mitochondrion->Cytochrome c release Apoptosome (Apaf-1, Caspase-9) Apoptosome (Apaf-1, Caspase-9) Cytochrome c->Apoptosome (Apaf-1, Caspase-9) activation Caspase-3 Caspase-3 Apoptosome (Apaf-1, Caspase-9)->Caspase-3 activation Apoptosis Apoptosis Caspase-3->Apoptosis Doxorubicin_Pathway Doxorubicin Doxorubicin DNA Intercalation DNA Intercalation Doxorubicin->DNA Intercalation Topoisomerase II Topoisomerase II Doxorubicin->Topoisomerase II inhibition ROS Generation ROS Generation Doxorubicin->ROS Generation Death Receptors (Fas, DR4/5) Death Receptors (Fas, DR4/5) Doxorubicin->Death Receptors (Fas, DR4/5) upregulation DNA Damage DNA Damage DNA Intercalation->DNA Damage Topoisomerase II->DNA Damage ROS Generation->DNA Damage p53 p53 DNA Damage->p53 activation Pro-apoptotic Bcl-2 family (Bax, Bak) Pro-apoptotic Bcl-2 family (Bax, Bak) p53->Pro-apoptotic Bcl-2 family (Bax, Bak) activation Mitochondrion Mitochondrion Pro-apoptotic Bcl-2 family (Bax, Bak)->Mitochondrion permeabilization Caspase-8 Caspase-8 Death Receptors (Fas, DR4/5)->Caspase-8 activation Caspase-8->Pro-apoptotic Bcl-2 family (Bax, Bak) activation via Bid cleavage Caspase-3 Caspase-3 Caspase-8->Caspase-3 activation Cytochrome c Cytochrome c Mitochondrion->Cytochrome c release Apoptosome (Apaf-1, Caspase-9) Apoptosome (Apaf-1, Caspase-9) Cytochrome c->Apoptosome (Apaf-1, Caspase-9) activation Apoptosome (Apaf-1, Caspase-9)->Caspase-3 activation Apoptosis Apoptosis Caspase-3->Apoptosis Cisplatin_Pathway Cisplatin Cisplatin DNA Adducts DNA Adducts Cisplatin->DNA Adducts DNA Damage Response DNA Damage Response DNA Adducts->DNA Damage Response p53 p53 DNA Damage Response->p53 activation MAPK Pathway MAPK Pathway DNA Damage Response->MAPK Pathway activation Death Receptors Death Receptors DNA Damage Response->Death Receptors activation Pro-apoptotic Bcl-2 family (Bax, Bak) Pro-apoptotic Bcl-2 family (Bax, Bak) p53->Pro-apoptotic Bcl-2 family (Bax, Bak) activation MAPK Pathway->Pro-apoptotic Bcl-2 family (Bax, Bak) activation Caspase-8 Caspase-8 Death Receptors->Caspase-8 activation Caspase-8->Pro-apoptotic Bcl-2 family (Bax, Bak) activation via Bid cleavage Caspase-3 Caspase-3 Caspase-8->Caspase-3 activation Mitochondrion Mitochondrion Pro-apoptotic Bcl-2 family (Bax, Bak)->Mitochondrion permeabilization Cytochrome c Cytochrome c Mitochondrion->Cytochrome c release Apoptosome (Apaf-1, Caspase-9) Apoptosome (Apaf-1, Caspase-9) Cytochrome c->Apoptosome (Apaf-1, Caspase-9) activation Apoptosome (Apaf-1, Caspase-9)->Caspase-3 activation Apoptosis Apoptosis Caspase-3->Apoptosis

References

Benchmarking Leptosin I: A Comparative Analysis of Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the anticancer activity of Leptosin I, a member of the epipolythiodioxopiperazine (ETP) class of natural products, with established anticancer agents. Due to the limited publicly available cytotoxicity data for this compound, this report utilizes data for Leptosin F, a closely related compound isolated from the same marine fungus, Leptosphaeria sp., as a surrogate to provide a quantitative benchmark. Leptosin F has demonstrated potent anticancer activity, with a mechanism of action that includes the inhibition of DNA topoisomerases and the Akt signaling pathway.

Executive Summary

Leptosins, isolated from a marine fungus, have emerged as a promising class of cytotoxic compounds. This guide benchmarks their activity against well-known topoisomerase inhibitors, etoposide (B1684455) and camptothecin, which are staples in chemotherapy regimens. The available data indicates that leptosins exhibit potent cytotoxic effects, with IC50 values in the nanomolar range, suggesting they are significantly more potent than some clinically used agents against specific cancer cell lines. Their dual inhibition of topoisomerase I/II and the pro-survival Akt pathway presents a compelling case for their further investigation as novel anticancer therapeutics.

Data Presentation: Comparative Cytotoxicity (IC50)

The following tables summarize the half-maximal inhibitory concentration (IC50) values of Leptosin F and the comparator anticancer agents, etoposide and camptothecin, against various human cancer cell lines. Lower IC50 values indicate greater potency.

Table 1: IC50 Values of Leptosin F and Comparator Agents Against Human Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Citation
Leptosin F RPMI8402T-cell Acute Lymphoblastic LeukemiaIn the nM range[1]
EtoposideRPMI8402T-cell Acute Lymphoblastic LeukemiaLess potent than Leptosin F[1]
EtoposideBGC-823Gastric Cancer43.74 ± 5.13
EtoposideHeLaCervical Cancer209.90 ± 13.42
EtoposideA549Non-Small Cell Lung Cancer139.54 ± 7.05
EtoposideHepG2Liver Cancer30.16
EtoposideMOLT-3Acute Lymphoblastic Leukemia0.051
CamptothecinHT29Colon Cancer0.037 - 0.048[2]
CamptothecinLOXMelanoma0.037 - 0.048[2]
CamptothecinSKOV3Ovarian Cancer0.037 - 0.048[2]
CamptothecinMCF-7Breast Cancer0.089[3]
CamptothecinHCC1419Breast Cancer0.067[3]

Table 2: Inhibition of Topoisomerase Activity by Leptosins

CompoundTargetIC50 (µM)Citation
Leptosin F Topoisomerase I3 - 10[4]
Leptosin F Topoisomerase II10 - 30[4]
Leptosin C Topoisomerase I3 - 10[4]
Leptosin C Topoisomerase II> 100[4]

Mechanism of Action: A Dual-Pronged Attack

Leptosins F and C act as catalytic inhibitors of DNA topoisomerases.[4] Unlike topoisomerase poisons such as etoposide and camptothecin, which stabilize the enzyme-DNA cleavage complex, leptosins inhibit the enzymatic activity without trapping this intermediate.[4] This distinct mechanism may offer advantages in overcoming certain forms of drug resistance.

Furthermore, Leptosins F and C have been shown to induce apoptosis by inhibiting the Akt signaling pathway, a critical pathway for cell survival and proliferation.[3] This is achieved through the dephosphorylation of Akt at Ser473.[3]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates Akt Akt PI3K->Akt Pro_Survival_Proteins Pro-Survival Proteins Akt->Pro_Survival_Proteins Activates Leptosin This compound (F/C) Leptosin->Akt Topoisomerase Topoisomerase I/II Leptosin->Topoisomerase Inhibits Apoptosis Apoptosis Pro_Survival_Proteins->Apoptosis Inhibits DNA_Replication_Transcription DNA Replication & Transcription Topoisomerase->DNA_Replication_Transcription Enables Cell_Proliferation Cell_Proliferation DNA_Replication_Transcription->Cell_Proliferation Leads to

Figure 1. Proposed mechanism of action for Leptosins.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of leptosins and comparator drugs are determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[4][5]

  • Cell Plating: Cancer cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere for 24 hours.[6]

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for 72 hours.[6]

  • MTT Addition: After the incubation period, the medium is removed, and 28 µL of a 2 mg/mL MTT solution is added to each well. The plates are then incubated for 1.5 hours at 37°C.[6]

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and the formazan crystals are dissolved in 130 µL of dimethyl sulfoxide (B87167) (DMSO).[6]

  • Absorbance Reading: The absorbance is measured at 492 nm using a microplate reader.[6]

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

G Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Drug_Addition Add serial dilutions of compounds Incubation_24h->Drug_Addition Incubation_72h Incubate for 72h Drug_Addition->Incubation_72h MTT_Addition Add MTT solution Incubation_72h->MTT_Addition Incubation_1_5h Incubate for 1.5h MTT_Addition->Incubation_1_5h DMSO_Addition Add DMSO to dissolve formazan Incubation_1_5h->DMSO_Addition Read_Absorbance Read absorbance at 492 nm DMSO_Addition->Read_Absorbance Calculate_IC50 Calculate IC50 values Read_Absorbance->Calculate_IC50

Figure 2. Workflow for the MTT cytotoxicity assay.

Apoptosis Assay (Annexin V & Propidium Iodide Staining)

Apoptosis induction is assessed by flow cytometry using Annexin V and Propidium Iodide (PI) staining.[7][8]

  • Cell Treatment: Cells are treated with the test compound for the desired time to induce apoptosis.

  • Cell Harvesting: Cells are harvested and washed with cold phosphate-buffered saline (PBS).[9]

  • Resuspension: Cells are resuspended in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[9]

  • Staining: 5 µL of Annexin V-FITC and 1 µL of 100 µg/mL PI working solution are added to 100 µL of the cell suspension.[9]

  • Incubation: The cells are incubated for 15 minutes at room temperature in the dark.[9]

  • Analysis: After incubation, 400 µL of 1X Annexin-binding buffer is added, and the cells are analyzed by flow cytometry.[9]

G Start Start Induce_Apoptosis Induce apoptosis with test compound Start->Induce_Apoptosis Harvest_Cells Harvest and wash cells with cold PBS Induce_Apoptosis->Harvest_Cells Resuspend_Cells Resuspend cells in 1X Annexin-binding buffer Harvest_Cells->Resuspend_Cells Stain_Cells Add Annexin V-FITC and Propidium Iodide Resuspend_Cells->Stain_Cells Incubate_15min Incubate for 15 min in the dark Stain_Cells->Incubate_15min Add_Buffer Add 1X Annexin- binding buffer Incubate_15min->Add_Buffer Analyze_Flow_Cytometry Analyze by flow cytometry Add_Buffer->Analyze_Flow_Cytometry

Figure 3. Workflow for the Annexin V/PI apoptosis assay.

Conclusion

The data presented in this guide highlight the significant potential of leptosins as a novel class of anticancer agents. Their high potency, which appears to surpass that of established drugs like etoposide in certain contexts, and their unique dual mechanism of action warrant further preclinical and clinical investigation. Future studies should focus on elucidating the full spectrum of their anticancer activity across a broader range of human cancer cell lines, including solid tumors, and exploring their efficacy in in vivo models. The detailed protocols provided herein offer a standardized framework for such comparative evaluations.

References

A Comparative Guide to the Validation of Analytical Methods for Fungal Metabolites Like Leptosphaerin I

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods applicable to the validation of quantitative assays for fungal secondary metabolites, with a hypothetical focus on "Leptosphaerin I." The principles and protocols outlined here are broadly applicable to the analysis of novel natural products in complex matrices.

Data Presentation: Comparison of Analytical Methods

The selection of an appropriate analytical method is critical for the accurate quantification of a novel compound. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a commonly employed technique for the analysis of natural products.[1][2] Below is a comparative summary of typical performance characteristics for different detection methods that can be coupled with HPLC for the quantification of a fungal metabolite.

Parameter HPLC-UV/Vis HPLC-MS/MS HPLC-ELSD
Linearity (R²) > 0.998> 0.999> 0.995
Accuracy (% Recovery) 95 - 105%98 - 102%90 - 110%
Precision (% RSD) < 2%< 1%< 5%
Specificity ModerateHighLow
Limit of Detection (LOD) ~10 ng/mL~0.1 pg/mL~100 ng/mL
Limit of Quantification (LOQ) ~30 ng/mL~0.5 pg/mL~300 ng/mL
Cost LowHighModerate
Throughput HighModerateHigh

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical method validation.[3][4] The following are generalized protocols for the validation of an HPLC-based method for a novel fungal metabolite.

High-Performance Liquid Chromatography with UV/Vis Detection (HPLC-UV/Vis)

a. Sample Preparation:

  • Culture of the producing fungus (e.g., Leptosphaeria sp.) in a suitable liquid medium.

  • Extraction of the culture broth with an organic solvent (e.g., ethyl acetate).

  • Evaporation of the solvent and redissolving the crude extract in a known volume of the mobile phase.

  • Filtration of the sample through a 0.22 µm syringe filter before injection.

b. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV/Vis detector set at the maximum absorbance wavelength of the analyte.

  • Column Temperature: 25 °C.

c. Validation Parameters:

  • Linearity: Prepare a series of standard solutions of the purified fungal metabolite at different concentrations and inject them into the HPLC system. Plot a calibration curve of peak area versus concentration and determine the coefficient of determination (R²).

  • Accuracy: Perform recovery studies by spiking a blank matrix with a known concentration of the standard. Calculate the percentage recovery.

  • Precision: Assess repeatability (intra-day precision) by injecting the same standard solution multiple times in a day. Evaluate intermediate precision (inter-day precision) by repeating the analysis on different days. Calculate the relative standard deviation (%RSD).

  • Specificity: Analyze a blank matrix and a sample spiked with the analyte to ensure no interfering peaks at the retention time of the analyte.

  • LOD and LOQ: Determine the signal-to-noise ratio for a series of diluted standard solutions. LOD is typically determined at a signal-to-noise ratio of 3:1, and LOQ at 10:1.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

a. Sample Preparation:

  • Similar to HPLC-UV/Vis, but may require further dilution due to the higher sensitivity of the method.

b. Chromatographic and Mass Spectrometric Conditions:

  • Chromatographic conditions: Similar to HPLC-UV/Vis.

  • Ionization Source: Electrospray Ionization (ESI) in positive or negative mode.

  • MS/MS Analysis: Multiple Reaction Monitoring (MRM) mode. Select a precursor ion and one or two product ions for the analyte.

  • Gas Temperatures and Flow Rates: Optimize according to the instrument manufacturer's recommendations.

c. Validation Parameters:

  • The validation parameters are the same as for HPLC-UV/Vis, but the acceptance criteria are generally stricter due to the higher performance of the technique.

Mandatory Visualizations

Experimental Workflow for Method Validation

G Experimental Workflow for Analytical Method Validation cluster_0 Method Development cluster_1 Method Validation cluster_2 Data Analysis & Reporting A Select Analytical Technique (e.g., HPLC) B Optimize Chromatographic Conditions A->B C Sample Preparation Protocol B->C D Linearity & Range C->D E Accuracy D->E F Precision (Repeatability & Intermediate) E->F G Specificity F->G H LOD & LOQ G->H I Robustness H->I J Statistical Analysis of Validation Data I->J K Generate Validation Report J->K

Caption: A flowchart illustrating the key stages in the development and validation of an analytical method.

Hypothetical Signaling Pathway for a Fungal Metabolite

While the specific signaling pathway for "Leptosphaerin I" is not defined, many fungal metabolites are known to interact with cellular signaling cascades, such as the MAP kinase pathway.[5][6] The following diagram illustrates a hypothetical pathway.

G Hypothetical Signaling Pathway of a Fungal Metabolite A Fungal Metabolite (e.g., Leptosphaerin I) B Cell Surface Receptor A->B C MAPKKK B->C Activation D MAPKK C->D Phosphorylation E MAPK D->E Phosphorylation F Transcription Factor E->F Activation G Gene Expression F->G Regulation H Cellular Response (e.g., Apoptosis, Inflammation) G->H

Caption: A simplified diagram of a potential MAP kinase signaling cascade initiated by a fungal metabolite.

References

A Comparative Genomic Look at Leptosphaerin I-Producing Fungi: Unraveling the Biosynthetic Potential

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the genomics of Leptosphaeria species offers a window into the biosynthetic machinery responsible for producing a diverse array of secondary metabolites, including the promising compound Leptosphaerin I. While the precise genomic blueprints of confirmed Leptosphaerin I-producing fungi remain elusive, a comparative analysis of their close relatives, notably the well-studied plant pathogens Leptosphaeria maculans and Leptosphaeria biglobosa, provides valuable insights into the genetic underpinnings of secondary metabolism within this fungal genus.

Leptosphaerin I, a metabolite with potential therapeutic applications, has been isolated from marine-derived fungi identified as belonging to the genus Leptosphaeria. Specifically, a strain designated Leptosphaeria sp. OUPS-4 is a known producer of the related compounds Leptosins I and J. Additionally, Leptosphaeria oraemaris has been associated with leptosphaerin production. Despite these discoveries, the full genome sequences of these specific strains are not yet publicly available.

To shed light on the genomic context of Leptosphaerin I biosynthesis, this guide presents a comparative analysis of the genomes of Leptosphaeria maculans and Leptosphaeria biglobosa. These species, for which extensive genomic data are available through platforms like NCBI, Ensembl Fungi, and the Joint Genome Institute (JGI) MycoCosm, serve as valuable proxies for understanding the broader genomic landscape of the Leptosphaeria genus.

Genomic Features: A Tale of Two Pathogens

A comparative look at the genomic features of L. maculans and L. biglobosa reveals both similarities and striking differences, particularly in their genomic architecture and secondary metabolite production potential.

FeatureLeptosphaeria maculans (strain JN3)Leptosphaeria biglobosa (strain G12-14)Data Source
Genome Size (Mb) ~45~33[1](2--INVALID-LINK--
Gene Count (Predicted) ~13,000 - 14,000~12,000 - 13,000[1](--INVALID-LINK--)
GC Content (%) ~51~52[3](--INVALID-LINK--)
Key Genomic Feature Bipartite genome with AT-rich regions containing effector genes and transposable elements.More compact genome with fewer repetitive elements compared to L. maculans.[4](--INVALID-LINK--)

The Arsenal of Secondary Metabolites: A Look at Biosynthetic Gene Clusters

The production of secondary metabolites like Leptosphaerin I is orchestrated by clusters of genes known as Biosynthetic Gene Clusters (BGCs). These clusters typically include genes encoding core enzymes such as Polyketide Synthases (PKSs) and Non-Ribosomal Peptide Synthetases (NRPSs), as well as tailoring enzymes that modify the core structure to generate chemical diversity.

While the specific BGC for Leptosphaerin I has not yet been identified, comparative genomic analyses of L. maculans and L. biglobosa have revealed a rich repertoire of BGCs, highlighting their potential for producing a wide range of bioactive compounds.

Biosynthetic Gene Cluster (BGC) TypeLeptosphaeria maculans (strain JN3)Leptosphaeria biglobosa (strain G12-14)
Polyketide Synthases (PKS) PresentPresent
Non-Ribosomal Peptide Synthetases (NRPS) PresentPresent
PKS-NRPS Hybrids PresentPresent
Terpene Synthases PresentPresent
Dimethylallyl Tryptophan Synthases (DMATS) PresentPresent

Experimental Protocols: A Roadmap for Comparative Genomics

The comparative analysis of fungal genomes involves a series of well-defined experimental and computational steps. Below is a generalized workflow for such a study.

Fungal Isolation and Culturing
  • Objective: To obtain pure cultures of the fungi of interest.

  • Protocol:

    • Isolate fungi from the source material (e.g., marine algae, infected plant tissue) on appropriate sterile agar (B569324) medium.

    • Subculture isolates to obtain pure colonies.

    • Grow the fungal mycelium in liquid broth for DNA extraction.

DNA Extraction and Genome Sequencing
  • Objective: To obtain high-quality genomic DNA for sequencing.

  • Protocol:

    • Harvest fungal mycelium from liquid culture by filtration.

    • Lyophilize and grind the mycelium to a fine powder.

    • Extract genomic DNA using a suitable kit or a standard phenol-chloroform extraction protocol.

    • Assess DNA quality and quantity using spectrophotometry and gel electrophoresis.

    • Sequence the genome using a combination of long-read (e.g., Oxford Nanopore, PacBio) and short-read (e.g., Illumina) technologies for a high-quality assembly.

Genome Assembly and Annotation
  • Objective: To reconstruct the fungal genome and identify genes and other functional elements.

  • Protocol:

    • Perform de novo genome assembly using software such as Canu or Flye for long reads, followed by polishing with short reads using Pilon.

    • Predict protein-coding genes using ab initio and evidence-based methods with tools like AUGUSTUS, GeneMark-ES, and BRAKER.

    • Functionally annotate the predicted genes by comparing their sequences against public databases (e.g., NCBI nr, Swiss-Prot, InterPro).

Biosynthetic Gene Cluster (BGC) Prediction
  • Objective: To identify potential secondary metabolite biosynthetic gene clusters.

  • Protocol:

    • Use specialized software such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to scan the assembled genome for BGCs.

    • Manually curate and analyze the predicted BGCs to identify key enzymes (PKS, NRPS, etc.) and tailoring enzymes.

Comparative Genomic Analysis
  • Objective: To compare the genomic features and BGC content of different fungal species.

  • Protocol:

    • Perform whole-genome alignments to identify conserved regions and structural variations.

    • Compare gene content, including the number and types of orthologous gene families.

    • Analyze the diversity, distribution, and evolutionary relationships of BGCs across the compared genomes.

Visualizing the Workflow and Relationships

To better understand the processes and relationships in comparative genomics, the following diagrams are provided.

Experimental_Workflow cluster_wet_lab Wet Lab Procedures cluster_bioinformatics Bioinformatic Analysis Fungal Isolation Fungal Isolation Culturing Culturing Fungal Isolation->Culturing DNA Extraction DNA Extraction Culturing->DNA Extraction Genome Sequencing Genome Sequencing DNA Extraction->Genome Sequencing Genome Assembly Genome Assembly Genome Sequencing->Genome Assembly Gene Annotation Gene Annotation Genome Assembly->Gene Annotation BGC Prediction BGC Prediction Gene Annotation->BGC Prediction Comparative Analysis Comparative Analysis BGC Prediction->Comparative Analysis Insights Insights Comparative Analysis->Insights

A generalized workflow for the comparative genomics of fungi.

Phylogenetic_Relationship Leptosphaeria Leptosphaeria L. maculans L. maculans Leptosphaeria->L. maculans L. biglobosa L. biglobosa Leptosphaeria->L. biglobosa Leptosphaeria sp. (OUPS-4) Leptosphaeria sp. (OUPS-4) Leptosphaeria->Leptosphaeria sp. (OUPS-4) L. oraemaris L. oraemaris Leptosphaeria->L. oraemaris

Hypothetical phylogenetic placement of Leptosphaerin I-producing fungi.

BGC_Comparison cluster_maculans Leptosphaeria maculans cluster_biglobosa Leptosphaeria biglobosa node_mac PKS NRPS Hybrid Terpene node_big PKS NRPS Hybrid Terpene node_mac:pks->node_big:pks node_mac:nrps->node_big:nrps node_mac:hybrid->node_big:hybrid node_mac:terpene->node_big:terpene

A conceptual comparison of major BGC types in two Leptosphaeria species.

Future Directions

The comparative genomic analysis of Leptosphaeria maculans and L. biglobosa provides a solid foundation for understanding the secondary metabolic potential within this genus. However, to definitively link specific genes to Leptosphaerin I biosynthesis, future research should prioritize the genome sequencing of confirmed producing strains such as Leptosphaeria sp. OUPS-4 and Leptosphaeria oraemaris. Once these genomes are available, a more direct and powerful comparative analysis will be possible, paving the way for the elucidation of the Leptosphaerin I biosynthetic pathway and its potential for heterologous expression and industrial production.

References

A Comparative Analysis of Eribulin's In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Eribulin (B193375), a synthetic analog of the marine natural product halichondrin B, is a potent microtubule-targeting agent with established clinical activity in metastatic breast cancer and liposarcoma. This guide provides a comprehensive comparison of its in vitro and in vivo effects, supported by experimental data and detailed protocols to aid in preclinical research and drug development.

In Vitro Effects of Eribulin: Targeting the Cellular Engine

Eribulin's primary in vitro mechanism of action is the inhibition of microtubule dynamics. Unlike other tubulin-targeting agents like taxanes and vinca (B1221190) alkaloids which affect both microtubule growth and shortening, eribulin uniquely suppresses microtubule polymerization at the plus ends without affecting depolymerization. This leads to the sequestration of tubulin into nonfunctional aggregates, ultimately causing a G2/M phase cell-cycle block and inducing apoptosis after prolonged mitotic arrest.[1]

Quantitative Analysis of In Vitro Activity

The cytotoxic effects of eribulin have been quantified across a range of human cancer cell lines, demonstrating potent activity at nanomolar concentrations.

Cell LineCancer TypeIC50 (nM)Reference
MDA-MB-435Melanoma0.09
MDA-MB-231Breast Cancer~1.0-5.0
HCC1806Breast Cancer~0.1-1.0
A431Cutaneous Squamous Cell Carcinoma0.20[2]
DJM-1Cutaneous Squamous Cell Carcinoma0.21[2]
HeLaCervical Cancer1.58[3]
FaDuPharyngeal Cancer0.7[3]
NB4Acute Promyelocytic Leukemia~0.5-1.0[4][5]
OCI-AML3Acute Myeloid Leukemia~0.5-1.0[4][5]
JurkatAcute T-cell Leukemia~0.5-1.0[4][5]

Eribulin's impact on the cell cycle is characterized by a significant accumulation of cells in the G2/M phase.

Cell LineTreatment Concentration (nM)Duration (hours)% of Cells in G2/M Phase (Control)% of Cells in G2/M Phase (Treated)Reference
HeLa1.52413.9331.57[3][6]
HeLa1.54813.9361.44[3][6]
A4310.524Not specifiedIncreased[2]
DJM-10.524Not specifiedIncreased[2]
NB4, OCI-AML3, Jurkat0.25, 0.5, 172Not specifiedSignificant Increase[4][5][7]

In Vivo Effects of Eribulin: Beyond Cytotoxicity

In animal models, eribulin demonstrates significant antitumor activity, leading to tumor regression and prolonged survival. Notably, its in vivo efficacy extends beyond direct cytotoxicity and involves modulation of the tumor microenvironment.

Quantitative Analysis of In Vivo Efficacy

Eribulin has shown potent tumor growth inhibition in various human tumor xenograft models in mice.

Xenograft ModelCancer TypeEribulin Dose (mg/kg)Dosing ScheduleTumor Growth Inhibition/RegressionReference
MDA-MB-435Melanoma0.25 - 1.0Not specified>95% inhibition at day 42; tumor regression
LOXMelanoma0.05Not specified78% inhibition on day 17; higher doses led to complete suppression
NCI-H522Non-Small Cell Lung Cancer0.375 - 1.5Q4D x 3Complete tumor regression in 14 of 15 animals
MX-1Breast Cancer0.3Q4D x 4Significant antitumor activity[8]
MDA-MB-231Breast Cancer0.1, 0.3Q4D x 4Significant antitumor activity[8]
MCC-PDX-MK1 & MK2Merkel Cell CarcinomaNot specifiedNot specifiedInhibition of tumor growth[9]

A key aspect of eribulin's in vivo activity is its ability to remodel the tumor vasculature. This leads to increased tumor perfusion and a reduction in hypoxia, which can enhance the efficacy of subsequent therapies.[1][8]

Signaling Pathways and Experimental Workflow

To visualize the mechanisms and experimental processes discussed, the following diagrams are provided.

eribulin_mechanism Eribulin's Mechanism of Action cluster_0 In Vitro: Cytotoxic Effects cluster_1 In Vivo: Microenvironment Modulation Eribulin Eribulin Microtubule Plus-Ends Microtubule Plus-Ends Eribulin->Microtubule Plus-Ends Binds to Tubulin Polymerization Inhibition Tubulin Polymerization Inhibition Microtubule Plus-Ends->Tubulin Polymerization Inhibition Mitotic Spindle Disruption Mitotic Spindle Disruption Tubulin Polymerization Inhibition->Mitotic Spindle Disruption G2/M Cell Cycle Arrest G2/M Cell Cycle Arrest Mitotic Spindle Disruption->G2/M Cell Cycle Arrest Apoptosis Apoptosis G2/M Cell Cycle Arrest->Apoptosis Eribulin_vivo Eribulin Vascular Remodeling Vascular Remodeling Eribulin_vivo->Vascular Remodeling Increased Tumor Perfusion Increased Tumor Perfusion Vascular Remodeling->Increased Tumor Perfusion Reduced Hypoxia Reduced Hypoxia Increased Tumor Perfusion->Reduced Hypoxia Enhanced Efficacy of Other Therapies Enhanced Efficacy of Other Therapies Reduced Hypoxia->Enhanced Efficacy of Other Therapies

Caption: Eribulin's dual mechanism of action.

experimental_workflow Preclinical Evaluation of an Anticancer Drug cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis Cell_Culture Cancer Cell Lines MTT_Assay MTT Assay (IC50) Cell_Culture->MTT_Assay Cell_Cycle_Analysis Cell Cycle Analysis (PI Staining) Cell_Culture->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay (Western Blot) Cell_Culture->Apoptosis_Assay Animal_Model Tumor Xenograft Model (Mice) Drug_Administration Drug Administration Animal_Model->Drug_Administration Tumor_Measurement Tumor Volume Measurement Drug_Administration->Tumor_Measurement Efficacy_Evaluation Efficacy Evaluation Tumor_Measurement->Efficacy_Evaluation IHC_Analysis Immunohistochemistry (e.g., CD31 for vascularization) Efficacy_Evaluation->IHC_Analysis

Caption: A typical experimental workflow.

Detailed Experimental Protocols

MTT Assay for Cell Viability

This protocol is for determining the IC50 value of a compound.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.1 N HCl in isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat cells with various concentrations of the test compound and incubate for the desired period (e.g., 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[1][2][10][11]

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol is for analyzing the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cell lines

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Culture and treat cells with the test compound for the desired duration.

  • Harvest cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the DNA content by flow cytometry.[4][8][9][12]

In Vivo Tumor Xenograft Model

This protocol describes the establishment of a subcutaneous tumor model in mice.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line suspension in a suitable medium (e.g., PBS or Matrigel)

  • Syringes and needles

  • Calipers

Procedure:

  • Harvest cancer cells and resuspend them at a concentration of 1-10 x 10^6 cells in 100-200 µL of medium.

  • Subcutaneously inject the cell suspension into the flank of the mice.

  • Monitor tumor growth regularly by measuring tumor dimensions with calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer the test compound according to the planned dosing schedule.

  • Continue to monitor tumor volume and body weight throughout the study.[3][6][13]

Western Blot for Apoptosis Markers

This protocol is for detecting the expression of proteins involved in apoptosis.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Lyse cells and determine protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[5][7][14][15][16]

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal Procedures for Leptosin I

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling

Before beginning any disposal procedure, it is imperative to wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. All handling of Leptosin I and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Core Disposal Principle: Chemical Inactivation

The primary and recommended method for the disposal of peptide toxins like this compound is through chemical inactivation. This process utilizes chemical agents to denature the peptide structure, rendering it biologically inactive and safe for disposal.

Table 1: Chemical Inactivation Agents for Peptide Toxins

Inactivation AgentConcentrationMinimum Contact TimeNotes
Sodium Hypochlorite (Bleach)10% solution30 minutesEffective for degrading peptides.[1][2]
Sodium Hydroxide (NaOH)1 M30-60 minutesCan be used for neutralization of peptide activity.[3]

Experimental Protocols for Disposal

The following protocols provide step-by-step guidance for the disposal of liquid and solid waste contaminated with this compound.

Protocol 1: Disposal of Liquid Waste

This protocol is for the disposal of solutions containing this compound, such as unused stock solutions, experimental buffers, and the initial rinsate of contaminated labware.[3]

Materials:

  • Appropriate PPE (lab coat, safety glasses, gloves)

  • Designated hazardous waste container

  • 10% bleach solution or 1 M NaOH

Procedure:

  • Collection: In a chemical fume hood, collect all liquid waste containing this compound in a clearly labeled, leak-proof, and chemically compatible hazardous waste container.[3]

  • Inactivation:

    • Using Bleach: Slowly add a 10% bleach solution to the liquid waste to a final concentration of at least a 1:10 ratio of bleach to waste.[2]

    • Using NaOH: Alternatively, add 1 M NaOH to the waste solution.

  • Contact Time: Allow the mixture to stand for a minimum of 30-60 minutes to ensure complete inactivation.[2][3]

  • Neutralization: If a strong base like NaOH was used, neutralize the solution to a pH between 5.5 and 9.0 by slowly adding an appropriate acid (e.g., hydrochloric acid).[3]

  • Final Disposal: Dispose of the treated solution in accordance with your local, state, and federal regulations. Do not pour down the sanitary sewer unless explicitly authorized by your institution's EHS office.[2]

Protocol 2: Disposal of Solid Waste

This protocol is for the disposal of solid laboratory waste contaminated with this compound, such as pipette tips, vials, gloves, and other disposable labware.

Materials:

  • Appropriate PPE

  • Designated, leak-proof hazardous or biohazardous waste container

  • 10% bleach solution

  • Autoclavable biohazard bags (if applicable)

Procedure:

  • Segregation: Separate contaminated sharps (needles, glass) from other solid waste. Place sharps directly into a designated sharps container.[1]

  • Collection: Place all non-sharp, contaminated solid waste into a clearly labeled, leak-proof hazardous waste container.[3]

  • Decontamination:

    • Immerse the solid waste in a 10% bleach solution for a minimum of 30 minutes.[2]

    • Ensure all surfaces of the contaminated items are in contact with the bleach solution.

  • Final Disposal:

    • After decontamination, decant the bleach solution and manage it as liquid waste (see Protocol 1).

    • Dispose of the decontaminated solid waste in the appropriate laboratory waste stream as directed by your institutional guidelines.[2] This may include disposal as chemical or biohazardous waste.[2]

    • Alternatively, for autoclavable materials, place the bleach-soaked waste in an autoclavable biohazard bag and process it through a validated autoclave cycle (e.g., 121°C and 15 psi for at least 30-60 minutes) before disposal in the regular laboratory trash, if permitted by your institution.[2]

Protocol 3: Spill Decontamination

In the event of a this compound spill, prompt and thorough decontamination is crucial.

Materials:

  • Appropriate PPE

  • Inert absorbent material (for liquid spills)

  • 10% bleach solution

  • Biohazard bags

  • Sharps container (if there is broken glass)

Procedure:

  • Containment: Immediately contain the spill area. For liquid spills, use an inert absorbent material. For solid spills, carefully sweep the material to avoid generating dust.

  • Decontamination: Gently apply a 10% bleach solution over the spill area, ensuring complete saturation.[1]

  • Contact Time: Allow the bleach solution to sit for at least 30 minutes.[1]

  • Clean-up:

    • If broken glass is present, use forceps to pick up the pieces and place them in a sharps container.[1]

    • Collect all absorbent materials and place them in a biohazard bag.[1]

  • Final Wipe Down: Wipe the spill area again with a fresh 10% bleach solution, followed by a water rinse to remove any residual bleach.[1]

  • Waste Disposal: Seal the biohazard bag and sharps container and dispose of them as hazardous waste according to your institution's protocols.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

LeptosinI_Disposal_Workflow cluster_waste This compound Waste Generation cluster_categorization Waste Categorization cluster_treatment Treatment & Decontamination cluster_disposal Final Disposal Waste This compound Contaminated Material Liquid Liquid Waste Waste->Liquid Solid Solid Waste Waste->Solid Spill Spill Waste->Spill Inactivate_Liquid Chemical Inactivation (e.g., 10% Bleach, 1M NaOH) Liquid->Inactivate_Liquid Decon_Solid Decontaminate with 10% Bleach Solid->Decon_Solid Decon_Spill Decontaminate with 10% Bleach Spill->Decon_Spill Dispose_Liquid Dispose as Hazardous Chemical Waste per EHS Guidelines Inactivate_Liquid->Dispose_Liquid Dispose_Solid Dispose as Hazardous/ Biohazardous Waste per EHS Guidelines Decon_Solid->Dispose_Solid Dispose_Spill Dispose Debris as Hazardous Waste Decon_Spill->Dispose_Spill

Caption: Logical workflow for the proper disposal of this compound waste.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Leptosin I

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical guidance for all personnel handling Leptosin I, a potent cytotoxic compound. Strict adherence to these protocols is essential to ensure personal safety and prevent environmental contamination. This guide is intended for researchers, scientists, and drug development professionals.

This compound belongs to the epipolythiodioxopiperazine (ETP) class of fungal toxins, known for their significant cytotoxicity.[1][2][3] The toxicity of ETPs is primarily due to their internal disulfide bridge, which can inactivate proteins by reacting with thiol groups and generate reactive oxygen species through redox cycling.[1][2] Due to its cytotoxic nature, this compound must be handled with extreme caution, following protocols established for handling hazardous and cytotoxic substances.[4][5][6]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table outlines the minimum required PPE for handling this compound.

PPE ComponentSpecificationRationale
Gloves Double-gloving with chemotherapy-rated nitrile gloves.Prevents skin contact and absorption. The outer glove should be changed immediately upon suspected contamination.
Lab Coat/Gown Disposable, solid-front, back-closing gown made of a low-permeability fabric.Protects skin and personal clothing from contamination.
Eye Protection Chemical splash goggles or a full-face shield.Protects eyes from splashes and aerosols.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powdered form of the compound or when there is a risk of aerosol generation.Prevents inhalation of hazardous particles.

Hazard Identification and Toxicological Data

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from the closely related and well-studied ETP, gliotoxin, can serve as a conservative proxy for risk assessment.

Hazard ClassificationGHS Classification (for Gliotoxin)
Acute Toxicity, Oral Category 3: Toxic if swallowed.[7]
Primary Irritant Effect No irritant effect on skin or eyes reported for gliotoxin, but caution is advised due to the cytotoxic nature of the compound class.[7]
Toxicological Data (for Gliotoxin, Mouse Model)
Oral LD50 67 mg/kg[7]
Intraperitoneal LD50 32 mg/kg[7]
Subcutaneous LD50 25 mg/kg[7]

Operational Plan: Step-by-Step Handling Procedures

All handling of this compound must be conducted within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.

1. Preparation and Weighing:

  • Designate a specific area within the fume hood for handling this compound.

  • Cover the work surface with disposable, absorbent bench paper.

  • When weighing the powdered compound, use a dedicated, calibrated analytical balance inside the fume hood.

  • Utilize anti-static weighing dishes to prevent dispersal of the powder.

  • Handle the compound with dedicated spatulas and other equipment.

2. Dissolving the Compound:

  • Add solvent to the vial containing the pre-weighed this compound slowly and carefully to avoid splashing.

  • Cap the vial securely and vortex or sonicate as needed to ensure complete dissolution.

3. Experimental Use:

  • All procedures involving the transfer of this compound solutions must be performed with precision to prevent spills and aerosol generation.

  • Use Luer-lock syringes and needles to prevent accidental disconnection.

  • After use, all non-disposable equipment must be decontaminated.

Spill Management

In the event of a spill, immediate and appropriate action is crucial.

Spill ScenarioProcedure
Small Spill (in fume hood) 1. Alert others in the immediate area.2. Absorb the spill with absorbent pads.3. Wipe the area with a suitable decontaminating solution (e.g., 10% bleach solution followed by 70% ethanol).4. Place all contaminated materials in a designated cytotoxic waste container.
Large Spill (outside fume hood) 1. Evacuate the area immediately.2. Alert laboratory personnel and the institutional safety officer.3. Restrict access to the contaminated area.4. Follow institutional procedures for hazardous material spill cleanup.

Disposal Plan

All waste generated from the handling of this compound is considered cytotoxic waste and must be disposed of according to institutional and local regulations.

Waste TypeDisposal Procedure
Solid Waste (e.g., gloves, gowns, bench paper, contaminated labware) Place in a clearly labeled, leak-proof, and puncture-resistant cytotoxic waste container.
Liquid Waste (e.g., unused solutions, contaminated solvents) Collect in a designated, sealed, and clearly labeled hazardous waste container for chemical waste. Do not pour down the drain.
Sharps (e.g., needles, contaminated glass) Dispose of in a designated sharps container for cytotoxic waste.

Experimental Workflow for Handling this compound

The following diagram illustrates the standard operational procedure for working with this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Work Area in Fume Hood prep_ppe->prep_hood prep_weigh Weigh this compound Powder prep_hood->prep_weigh handle_dissolve Dissolve Compound prep_weigh->handle_dissolve handle_experiment Perform Experiment handle_dissolve->handle_experiment cleanup_decontaminate Decontaminate Equipment & Work Area handle_experiment->cleanup_decontaminate cleanup_dispose Dispose of Cytotoxic Waste cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.